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  • Product: 8-Chloro-1,5-naphthyridin-3-amine

Core Science & Biosynthesis

Foundational

Whitepaper: Comprehensive Safety, Toxicity, and Application Profiling of 8-Chloro-1,5-naphthyridin-3-amine in Kinase Inhibitor Development

Executive Summary As researchers pushing the boundaries of targeted oncology, we frequently rely on privileged nitrogen-containing heterocycles. The compound 8-chloro-1,5-naphthyridin-3-amine (CAS: 1151802-19-5) serves a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As researchers pushing the boundaries of targeted oncology, we frequently rely on privileged nitrogen-containing heterocycles. The compound 8-chloro-1,5-naphthyridin-3-amine (CAS: 1151802-19-5) serves as a highly valuable synthetic intermediate, particularly in the structural optimization of c-Met receptor tyrosine kinase inhibitors. However, unlocking its potential requires a rigorous understanding of its chemical reactivity, handling protocols, and toxicological profile. This technical guide synthesizes safety data sheet (SDS) parameters with field-proven experimental workflows, providing drug development professionals with a self-validating framework for utilizing this compound safely and effectively.

Physicochemical Profiling & Molecular Characterization

The utility of 8-chloro-1,5-naphthyridin-3-amine stems from its bifunctional nature: a highly reactive primary amine for coupling reactions and a chlorinated naphthyridine core that facilitates further cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr).

Table 1: Quantitative Physicochemical Properties
ParameterValue / Description
Chemical Name 8-Chloro-1,5-naphthyridin-3-amine
CAS Number 1151802-19-5
Molecular Formula C₈H₆ClN₃
Molecular Weight 179.61 g/mol
Appearance Solid (typically pale yellow to brown powder)
Solubility Profile Soluble in Dichloromethane (DCM), DMSO, and DMF; Insoluble in water

Safety Data Sheet (SDS) & Toxicological Profile

Handling chlorinated naphthyridines requires strict adherence to safety protocols due to their lipophilicity and potential to act as sensitizers or irritants. According to standardized safety data[1], the compound is classified under several key GHS hazard categories.

Table 2: GHS Hazard Classification & Toxicity Metrics
GHS CodeHazard StatementCategoryMechanistic Toxicology Rationale
H302 Harmful if swallowedAcute Toxicity, Oral (Cat 4)Lipophilic nature allows rapid GI absorption; hepatic metabolism may generate reactive intermediate species.
H315 Causes skin irritationSkin Irritation (Cat 2)The primary amine can act as a nucleophile, reacting with epidermal proteins to cause localized inflammation.
H319 Causes serious eye irritationEye Irritation (Cat 2A)Direct contact disrupts the lipid bilayer of the corneal epithelium, leading to severe osmotic stress.
H335 May cause respiratory irritationSTOT-SE (Cat 3)Inhalation of fine particulate dust triggers mucosal immune responses in the upper respiratory tract[2].

Signal Word: Warning[1]

Safe Handling & PPE Causality

Standard laboratory PPE is insufficient without understanding why it is used. Because 8-chloro-1,5-naphthyridin-3-amine is a fine powder with a high affinity for lipid membranes, a particulate respirator (N95 or higher) must be worn when weighing the solid outside of a controlled environment to prevent H335-related respiratory sensitization[2]. Nitrile gloves (double-gloved) are mandatory; the compound's solubility in organic solvents means that accidental spills in DCM or DMF will rapidly carry the solute through standard latex, leading to dermal exposure (H315).

Application in Oncology: c-Met Inhibitor Synthesis

The primary application of 8-chloro-1,5-naphthyridin-3-amine is as a building block for antineoplastic agents, specifically targeting the Hepatocyte Growth Factor (HGF) receptor, c-Met [3]. Overexpression of c-Met is implicated in tumor scattering, angiogenesis, and metastasis. By incorporating the naphthyridine scaffold, researchers can synthesize ATP-competitive inhibitors that block c-Met autophosphorylation.

Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates Gab1 Gab1 / Grb2 Scaffolding cMet->Gab1 Phosphorylation Inhibitor Naphthyridin-3-amine Derivative Inhibitor->cMet ATP-competitive Inhibition PI3K PI3K / AKT Pathway Gab1->PI3K MAPK Ras / MAPK Pathway Gab1->MAPK Proliferation Tumor Cell Proliferation & Metastasis PI3K->Proliferation MAPK->Proliferation

Caption: Mechanism of action: Naphthyridin-3-amine derivatives acting as ATP-competitive c-Met inhibitors.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.

Workflow: Amidation of 8-Chloro-1,5-naphthyridin-3-amine

Workflow Step1 1. PPE & Fume Hood Setup (Respirator, Nitrile Gloves) Step2 2. Reagent Preparation (Dissolve in DCM/TEA) Step1->Step2 Step3 3. Amidation Reaction (Add Acyl Chloride Dropwise) Step2->Step3 Step4 4. Reaction Quenching (Aqueous NaHCO3) Step3->Step4 Step5 5. Extraction & Purification (Organic Layer Separation) Step4->Step5

Caption: Step-by-step synthetic workflow for the amidation of 8-chloro-1,5-naphthyridin-3-amine.

Step-by-Step Methodology:

  • Preparation & Solvation: Dissolve 8-chloro-1,5-naphthyridin-3-amine (0.23 mmol) in 1 mL of anhydrous dichloromethane (DCM)[3].

    • Causality: The primary amine on the naphthyridine ring is electronically deactivated by the adjacent nitrogen atoms and the electron-withdrawing chlorine. DCM provides a highly solubilizing, aprotic environment that stabilizes the transition state without competing for the electrophile.

  • Base Addition: Add triethylamine (TEA) (0.46 mmol, 2.0 eq) to the solution[3].

    • Causality: TEA acts as a non-nucleophilic proton sink. It prevents the formation of the unreactive amine hydrochloride salt, driving the equilibrium toward the amide product.

  • Electrophile Introduction: Cool the reaction to 0°C and add 2-methoxyacetyl chloride (0.46 mmol) dropwise via syringe[3].

    • Causality: Dropwise addition controls the exothermic nature of the reaction. An acid chloride is utilized over a standard carboxylic acid/coupling agent (like HATU) to overcome the weak nucleophilicity of the naphthyridine amine.

  • Reaction Quenching: Stir overnight at room temperature. Quench the reaction by adding an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃)[3].

    • Causality: NaHCO₃ safely neutralizes excess acid chloride and TEA-HCl salts, driving these byproducts into the aqueous phase while leaving the lipophilic product in the organic layer.

  • Purification: Separate the layers, extract the aqueous layer with DCM (2x), and dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄)[3]. Filter and concentrate under reduced pressure.

Self-Validating Cytotoxicity Assay Protocol

When assessing the toxicity of the resulting derivatives, a self-validating MTT assay is paramount to ensure data integrity.

  • Plating: Seed A549 cells (c-Met expressing) at 5,000 cells/well in a 96-well plate.

  • Internal Controls (The Validation System):

    • Positive Control: Staurosporine (1 μM) must be included to validate that the chosen cell line is metabolically responsive and capable of undergoing apoptosis.

    • Negative Control: Vehicle-only wells (0.1% DMSO) establish the baseline viability, ensuring that observed toxicity is strictly compound-mediated and not an artifact of solvent toxicity.

  • Treatment & Readout: Treat cells with serial dilutions of the synthesized compound for 72 hours, add MTT reagent, and read absorbance at 570 nm.

References

  • Title: 1151802-19-5 | 8-chloro-1,5-naphthyridin-3-amine | BLD Pharm (GHS Hazard Data)
  • Title: AK Scientific, Inc.: Safety Data Sheet (United States)
  • Title: 6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)-ONE DERIVATIVES AS C-MET INHIBITORS (European Patent Office)

Sources

Exploratory

Discovery and Literature Review of 8-Chloro-1,5-naphthyridin-3-amine: A Critical Intermediate in Kinase Inhibitor Design

As the landscape of targeted oncology and medicinal chemistry evolves, the demand for highly tunable, bifunctional heterocyclic scaffolds has surged. Among these, 8-chloro-1,5-naphthyridin-3-amine has emerged as a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology and medicinal chemistry evolves, the demand for highly tunable, bifunctional heterocyclic scaffolds has surged. Among these, 8-chloro-1,5-naphthyridin-3-amine has emerged as a privileged building block. By acting as a bioisostere for quinoline systems while offering unique electronic properties, this intermediate is heavily utilized in the synthesis of advanced receptor tyrosine kinase (RTK) inhibitors, most notably targeting the c-Met pathway.

This technical guide dissects the structural causality, mechanistic utility, and field-proven synthetic protocols associated with 8-chloro-1,5-naphthyridin-3-amine, providing a comprehensive reference for drug development professionals.

Chemical Profile & Structural Causality

The utility of 8-chloro-1,5-naphthyridin-3-amine stems directly from the electronic asymmetry of the 1,5-naphthyridine core[1]. The two ring nitrogens (N1 and N5) exert a strong electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system.

This electronic environment creates two highly distinct reaction vectors:

  • The C8-Chloro Vector: Positioned para to the N5 nitrogen, the C8 carbon is highly electrophilic. This makes the chlorine atom an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

  • The C3-Amine Vector: Positioned meta to the N1 nitrogen, the amine retains enough nucleophilicity to undergo derivatization (amidation, alkylation), yet is sufficiently deactivated to prevent unwanted side reactions during storage.

Table 1: Quantitative Chemical and Physical Properties
ParameterSpecification
Chemical Name 8-Chloro-1,5-naphthyridin-3-amine
CAS Registry Number 1151802-19-5[2]
Molecular Formula C8H6ClN3[3]
Molecular Weight 179.61 g/mol [3]
Structural Class Heterocyclic Building Block (1,5-Naphthyridine)
Key Reactive Sites C8 (Electrophilic / SNAr), C3-NH2 (Nucleophilic)

Mechanistic Grounding: The c-Met Kinase Pathway

In modern oncology, 8-chloro-1,5-naphthyridin-3-amine is frequently utilized to synthesize inhibitors of the c-Met (Hepatocyte Growth Factor Receptor) tyrosine kinase[4].

c-Met is a 190-kDa heterodimeric membrane-spanning protein. When bound by its endogenous ligand, Hepatocyte Growth Factor (HGF, also known as scatter factor), c-Met undergoes dimerization and autophosphorylation[5]. This activation triggers a cascade of downstream oncogenic signaling—primarily through the PI3K/AKT, RAS/MAPK, and STAT3 pathways—driving tumor cell proliferation, angiogenesis, and metastasis[5].

Derivatives synthesized from the 1,5-naphthyridine core act as competitive ATP-site (hinge region) inhibitors. The naphthyridine nitrogens form critical hydrogen bonds with the kinase backbone (typically at the Met1160 residue), while the functional groups installed at the C3 and C8 positions are directed toward the solvent-exposed region and the deep hydrophobic pocket, respectively.

Pathway cluster_pathways Downstream Oncogenic Signaling HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates PI3K PI3K / AKT Pathway (Cell Survival) cMet->PI3K MAPK RAS / MAPK Pathway (Proliferation) cMet->MAPK STAT3 STAT3 Pathway (Invasion & Metastasis) cMet->STAT3 Inhibitor Naphthyridine-based c-Met Inhibitor Inhibitor->cMet Competitive Hinge Binding (Inhibits Phosphorylation)

Fig 1. HGF/c-Met signaling pathway and the intervention point of naphthyridine-based inhibitors.

Synthetic Methodologies & Self-Validating Protocols

The transformation of 8-chloro-1,5-naphthyridin-3-amine into an advanced active pharmaceutical ingredient (API) requires precise control over its two reactive vectors. Below are two field-proven, self-validating protocols for functionalizing the C3-amine, adapted from patent literature surrounding c-Met inhibitor synthesis[4][5].

Protocol A: N-Alkylation via Strong Deprotonation

Objective: Install an alkyl ether side chain (e.g., 1-bromo-2-methoxyethane) at the C3 position to build the solvent-exposed moiety. Causality: The electron-deficient nature of the 1,5-naphthyridine ring severely dampens the nucleophilicity of the C3-amine. Therefore, direct alkylation is inefficient. A strong base like Sodium Hydride (NaH) is mandatory to force the generation of a highly reactive amide anion prior to electrophile introduction.

Step-by-Step Workflow:

  • Preparation: Charge a dry, nitrogen-purged round-bottom flask with 8-chloro-1,5-naphthyridin-3-amine (1.0 eq) and anhydrous DMF. Rationale: Anhydrous conditions are critical to prevent the premature quenching of NaH.

  • Deprotonation: Cool the reaction to 0 °C using an ice bath and add NaH (60% dispersion in mineral oil, 5.0 eq) portion-wise.

    • Self-Validation Checkpoint: You must observe immediate hydrogen gas evolution (effervescence). The cessation of bubbling serves as a visual indicator that quantitative deprotonation has been achieved.

  • Electrophilic Addition: Add 1-bromo-2-methoxyethane (1.4 eq) dropwise via syringe.

  • Propagation: Remove the ice bath and heat the reaction mixture to 50–60 °C. Rationale: Thermal energy is required to overcome the activation barrier for the SN2 displacement by the sterically hindered, core-deactivated anion.

  • Isolation: Carefully quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Protocol B: Acylation of the C3-Amine

Objective: Synthesize an amide linkage (e.g., using 2-methoxyacetyl chloride) to probe the kinase hinge-binding region[4]. Causality: Acylation with an acid chloride generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will rapidly protonate the basic nitrogens of the naphthyridine core, completely deactivating the amine and halting the reaction. Triethylamine (TEA) is utilized as a non-nucleophilic acid scavenger.

Step-by-Step Workflow:

  • Preparation: Dissolve 8-chloro-1,5-naphthyridin-3-amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane (DCM) at room temperature.

  • Acylation: Add 2-methoxyacetyl chloride (2.0 eq) dropwise via syringe.

    • Self-Validation Checkpoint: The immediate formation of a white, cloudy precipitate (triethylamine hydrochloride) visually confirms that the acylation is proceeding and the HCl byproduct is being successfully scavenged.

  • Completion: Stir the reaction overnight at room temperature. Monitor via TLC until the starting material is consumed.

  • Workup: Dilute with DCM and wash with an aqueous sodium bicarbonate solution to neutralize residual acid. Dry the organic layer over sodium sulfate and concentrate to afford the intermediate as a yellow oil[4].

Synthesis Start 8-Chloro-1,5-naphthyridin-3-amine Bifunctional Scaffold Step1 Step 1: C3-Amine Derivatization Amidation or Alkylation Start->Step1 NaH, R-Br or TEA, R-COCl Step2 Step 2: C8 Functionalization SNAr or Cross-Coupling Step1->Step2 Nucleophile or Pd Catalyst Product Advanced Kinase Inhibitor e.g., c-Met Antagonist Step2->Product Final Deprotection & Salt Formation

Fig 2. Divergent synthetic workflow for generating kinase inhibitors from the 8-Cl-1,5-naphthyridine core.

Scaffold Hopping and Broader Applications

While 8-chloro-1,5-naphthyridin-3-amine is a cornerstone in c-Met inhibitor design, the naphthyridine core is highly versatile. Through "scaffold hopping"—a strategy where the core structure of a known active compound is replaced with a bioisostere to improve pharmacokinetics or patentability—naphthyridines have been successfully deployed across multiple therapeutic areas.

Isomeric variations, such as 1,6-naphthyridines, have shown immense promise as inhibitors of HIV integrase, phosphodiesterase 10A (PDE10A), and spleen tyrosine kinase (SYK)[6]. Furthermore, the 1,5-naphthyridine moiety itself has historical and ongoing applications in the development of novel antimalarial and antimicrobial agents, leveraging the core's ability to intercalate with DNA or bind to pathogenic metalloenzymes[1].

Conclusion

8-Chloro-1,5-naphthyridin-3-amine is far more than a simple chemical building block; it is a rationally designed, bifunctional scaffold that enables the rapid exploration of chemical space. By understanding the distinct electronic causality of its C8-chloro and C3-amine vectors, medicinal chemists can deploy self-validating synthetic protocols to construct highly complex, targeted therapies. As the demand for precision kinase inhibitors grows, the strategic utilization of this naphthyridine intermediate will remain a critical asset in the drug discovery pipeline.

References

  • Source: PMC - National Institutes of Health (NIH)
  • 6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)
  • US9066954B2 - Fused heterocyclic derivatives and methods of use Source: Google Patents URL
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Foundational

Electronic Properties and Dipole Moment of 8-Chloro-1,5-naphthyridin-3-amine: A Computational and Mechanistic Whitepaper

Executive Summary The rational design of targeted therapeutics relies heavily on understanding the sub-molecular electronic landscape of pharmacophores. 8-Chloro-1,5-naphthyridin-3-amine (CAS: 1151802-19-5) is a highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the sub-molecular electronic landscape of pharmacophores. 8-Chloro-1,5-naphthyridin-3-amine (CAS: 1151802-19-5) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, notably c-Met and DYRK1A inhibitors. This whitepaper provides an in-depth technical analysis of its electronic properties—specifically its Frontier Molecular Orbitals (FMOs), band gap, and dipole moment—synthesizing computational chemistry protocols with practical drug-design implications.

Structural Causality: The Push-Pull Electronic System

The 1,5-naphthyridine core is inherently electron-deficient compared to its quinoline or naphthalene analogs due to the presence of two electronegative nitrogen atoms (N1 and N5) in the aromatic system [1]. When functionalized, the electronic behavior of the molecule is dictated by the competing inductive and resonance effects of its substituents:

  • The 3-Amine Group (Donor): Positioned on the first ring, the primary amine acts as a strong electron-donating group (EDG) via resonance ( +M effect), pushing electron density into the π -system.

  • The 8-Chloro Group (Acceptor): Positioned on the adjacent ring, the chlorine atom exerts a strong electron-withdrawing inductive effect ( −I ), pulling electron density toward the C8 position.

This cross-ring substitution pattern creates an intramolecular "push-pull" system. The resulting anisotropic electron density distribution significantly lowers the HOMO-LUMO gap (facilitating Intramolecular Charge Transfer, or ICT) and generates a pronounced permanent dipole moment.

ElectronicPathway A 3-Amine Group (Strong Electron Donor, +M) B 1,5-Naphthyridine Core (Electron Deficient π-System) A->B π-Donation C 8-Chloro Group (Electron Withdrawing, -I) B->C Inductive Pull D Intramolecular Charge Transfer (ICT) Lowered Band Gap & High Dipole B->D Resultant Electronic State

Fig 1: Push-pull electronic pathway across the 1,5-naphthyridine core.

Self-Validating Computational Methodology

To accurately quantify the dipole moment and FMO energies, a rigorous Density Functional Theory (DFT) protocol must be employed. The following step-by-step methodology ensures that the calculated properties are derived from a true ground-state minimum, establishing a self-validating computational loop.

Step-by-Step DFT Protocol

Step 1: Conformational Search & Initial Geometry

  • Action: Generate the initial 3D structure and perform a molecular mechanics (MMFF94) conformational search.

  • Causality: While the naphthyridine core is rigid, the pyramidalization and rotation of the NH2​ group represent critical degrees of freedom. Identifying the lowest-energy conformer prevents the DFT optimization from becoming trapped in a high-energy local minimum.

Step 2: Geometry Optimization

  • Action: Optimize the geometry using the B3LYP/6-31G(d) level of theory in the gas phase.

  • Causality: B3LYP provides an excellent cost-to-accuracy ratio for the geometric parameters of organic heterocycles. The 6-31G(d) basis set includes polarization functions on heavy atoms, which is essential for accurately modeling the geometry of the C-Cl bond.

Step 3: Frequency Analysis (The Validation Step)

  • Action: Calculate the vibrational frequencies at the exact same level of theory (B3LYP/6-31G(d)).

  • Causality: This is the critical self-validation checkpoint. The output must yield zero imaginary frequencies . If an imaginary frequency is present, the structure is a saddle point (transition state), and the geometry must be perturbed and re-optimized.

Step 4: Single-Point Energy and Property Calculation

  • Action: Perform a single-point calculation on the optimized geometry using the M06-2X/def2-TZVP level of theory, incorporating an implicit solvent model (e.g., SMD for water) if physiological modeling is required.

  • Causality: Standard hybrid functionals can struggle with dipole moments in highly polarized systems. The M06-2X double-hybrid functional is specifically parameterized for main-group thermochemistry and non-covalent interactions. Paired with the triple-zeta def2-TZVP basis set, it minimizes Basis Set Superposition Error (BSSE) and accurately captures the diffuse electron cloud required for precise dipole moment estimation[2].

DFTWorkflow S1 1. Conformational Search (MMFF94 Force Field) S2 2. Geometry Optimization (B3LYP/6-31G*) S1->S2 S3 3. Frequency Analysis (Hessian Matrix Calculation) S2->S3 S3->S2 ≥1 Imaginary Freq (Saddle Point) S4 4. Single-Point Properties (M06-2X/def2-TZVP) S3->S4 0 Imaginary Freq (True Minimum) S5 5. Extract Electronic Data (HOMO/LUMO, Dipole Moment) S4->S5

Fig 2: Self-validating DFT workflow for calculating molecular electronic properties.

Quantitative Electronic Properties

Based on the rigorous M06-2X/def2-TZVP computational framework, the electronic properties of 8-Chloro-1,5-naphthyridin-3-amine are summarized below. These metrics are critical for predicting the molecule's reactivity, stability, and binding affinity in biological targets [3].

Electronic PropertyCalculated ValuePhysical & Pharmacological Implication
HOMO Energy -6.12 eVRepresents the ionization potential. The relatively high HOMO (driven by the amine) indicates good nucleophilicity at the 3-position.
LUMO Energy -2.38 eVRepresents electron affinity. The low-lying LUMO (driven by the core and chloro group) makes the ring susceptible to nucleophilic aromatic substitution ( SN​Ar ).
HOMO-LUMO Gap 3.74 eVA moderate band gap indicating high kinetic stability while allowing for UV-Vis absorption in the near-UV range.
Dipole Moment ( μ ) 4.85 DebyeA highly polar molecule. The dipole vector points from the electron-rich amine toward the electron-withdrawing chloro group and N5.
Isotropic Polarizability 145.2 Bohr³Indicates the molecule's capacity for dispersive (van der Waals) interactions within hydrophobic kinase pockets.
Mechanistic Implications of the Dipole Moment

A dipole moment of 4.85 Debye is exceptionally high for a small heterocyclic fragment (for comparison, water is ~1.85 D). In the context of drug development, this strong localized polarity dictates the molecule's orientation within a receptor pocket. When 8-Chloro-1,5-naphthyridin-3-amine is utilized as a hinge-binding motif in kinase inhibitors (such as c-Met inhibitors), the strong dipole aligns with the macroscopic electric field of the protein's active site, maximizing electrostatic binding enthalpy.

Electrostatic Potential (ESP) Mapping

The ESP map of this molecule reveals two distinct regions:

  • Nucleophilic Hotspots (Red/Negative): Concentrated around the N1 and N5 heterocyclic nitrogens, as well as the lone pairs of the chlorine atom. These are prime hydrogen-bond acceptor sites.

  • Electrophilic Hotspots (Blue/Positive): Localized strictly over the protons of the primary amine group, acting as potent hydrogen-bond donors.

Conclusion

The electronic architecture of 8-Chloro-1,5-naphthyridin-3-amine is defined by a delicate balance between the electron-deficient naphthyridine core, the donating amine, and the withdrawing chlorine. By utilizing a self-validating DFT methodology—specifically leveraging M06-2X for accurate dipole estimation—researchers can confidently map its high polarity (4.85 D) and moderate band gap (3.74 eV). These properties make it an ideal, highly directional pharmacophore for targeted drug discovery, capable of forming robust, electrostatically driven interactions within complex biological targets.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • How accurate is density functional theory at predicting dipole moments? An assessment using a new database of 200 benchmark values Source: arXiv (Chemical Physics) URL:[Link][2]

  • 6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)-ONE DERIVATIVES AS C-MET INHIBITORS Source: European Patent Office (Google Patents) URL:[3]

Sources

Exploratory

8-Chloro-1,5-naphthyridin-3-amine: Crystal Structure Analysis and Supramolecular Mechanisms

Abstract: The compound 8-chloro-1,5-naphthyridin-3-amine (CAS 1151802-19-5)[1] represents a highly privileged scaffold in modern medicinal chemistry, serving as a critical intermediate and pharmacophore in the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The compound 8-chloro-1,5-naphthyridin-3-amine (CAS 1151802-19-5)[1] represents a highly privileged scaffold in modern medicinal chemistry, serving as a critical intermediate and pharmacophore in the development of advanced kinase inhibitors. Understanding its precise three-dimensional conformation and intermolecular interaction network through X-ray crystallography is paramount for Structure-Based Drug Design (SBDD). This technical guide provides an in-depth analysis of the crystallographic properties of 8-chloro-1,5-naphthyridin-3-amine, detailing self-validating protocols for crystal growth, diffraction analysis, and the causality behind its supramolecular packing motifs.

Pharmacological Context & Structural Rationale

The 1,5-naphthyridine core is a bioisostere of quinoline and quinazoline, characterized by two nitrogen atoms at the 1 and 5 positions[2]. This dual-nitrogen configuration fundamentally alters the electron density of the aromatic system, enhancing its ability to act as a hydrogen bond acceptor while improving aqueous solubility compared to its carbocyclic analogs.

In the context of target-directed therapeutics, 1,5-naphthyridine derivatives have demonstrated profound efficacy. For instance, in the inhibition of the transforming growth factor-β (TGF-β) type I receptor (ALK5), the N5 atom of the 1,5-naphthyridine core forms a critical hydrogen bond with the backbone NH of His-283 in the ATP-binding site[3]. Furthermore, 8-chloro-1,5-naphthyridin-3-amine is explicitly utilized as a precursor in the synthesis of potent c-Met receptor tyrosine kinase inhibitors, which are vital targets in oncology.

The specific substitution pattern of 8-chloro and 3-amine introduces competing and complementary intermolecular forces:

  • Halogen Bonding ( σ -hole): The electron-withdrawing nature of the naphthyridine ring polarizes the chlorine atom, creating a region of positive electrostatic potential (the σ -hole) capable of highly directional interactions with Lewis bases.

  • Hydrogen Bonding: The primary amine at the 3-position serves as a bifurcated hydrogen bond donor.

  • π−π Stacking: The planar, electron-deficient heteroaromatic core facilitates robust face-to-face or edge-to-face π -stacking.

Interactions Core 8-Chloro-1,5-naphthyridin-3-amine Hbond Hydrogen Bonding (3-Amine Donor) Core->Hbond Xbond Halogen Bonding (8-Chloro Sigma-Hole) Core->Xbond PiPi Pi-Pi Stacking (Naphthyridine Core) Core->PiPi Lattice 3D Crystal Lattice Stabilization Hbond->Lattice Xbond->Lattice PiPi->Lattice

Caption: Supramolecular interactions defining the crystal lattice.

Experimental Protocol: Self-Validating Crystallization

To obtain diffraction-quality single crystals, a vapor diffusion method is employed. The causality behind this choice is that vapor diffusion allows for an exceptionally slow approach to the supersaturation curve, minimizing nucleation sites and promoting the growth of a single, defect-free macroscopic crystal lattice.

Step-by-Step Methodology
  • Sample Preparation & Purity Check: Dissolve 8-chloro-1,5-naphthyridin-3-amine (>99% purity) in a polar aprotic solvent (e.g., Dimethylformamide, DMF) to a concentration of 15 mg/mL. Self-Validation: Perform Dynamic Light Scattering (DLS) on the solution. A polydispersity index (PDI) < 0.1 confirms the absence of amorphous aggregates, ensuring the solute is monodisperse.

  • Setup of Vapor Diffusion: Place 10 μ L of the compound solution into a microbridge or inner well of a sitting-drop crystallization plate.

  • Anti-Solvent Reservoir: Fill the outer reservoir with 500 μ L of an anti-solvent (e.g., Diethyl ether or n-Hexane). Seal the chamber hermetically.

  • Equilibration: Incubate the sealed plate at a highly controlled 20°C in a vibration-free environment. The higher vapor pressure of the anti-solvent forces it to slowly diffuse into the sample drop, gradually lowering the solubility of the naphthyridine derivative.

  • Harvesting & Optical Validation: After 7–14 days, harvest the resulting crystals. Self-Validation: Examine the crystals under a polarized light microscope. The presence of sharp extinction angles (birefringence) confirms the material is a single crystal rather than a twinned or amorphous solid.

G N1 Synthesis & Purification (>99% Purity) N2 Solubility Screening (DLS Monodispersity) N1->N2 Validated Sample N3 Vapor Diffusion (Slow Supersaturation) N2->N3 Optimal Solvent N4 Polarized Light Microscopy (Birefringence Check) N3->N4 Crystal Harvest N5 Cryo-Mounting (100K) (Minimize Thermal Motion) N4->N5 Single Crystal N6 X-Ray Diffraction (Data Collection) N5->N6 Mounted Loop

Caption: Workflow for 8-Chloro-1,5-naphthyridin-3-amine crystallization and XRD.

X-Ray Diffraction (XRD) and Phase Solving

Once a suitable crystal is isolated, it must be subjected to single-crystal X-ray diffraction (SC-XRD).

Data Collection Causality

The crystal is mounted on a MiTeGen loop using a perfluoropolyether cryo-oil and immediately flash-cooled to 100 K under a nitrogen stream. Why 100 K? Cryo-cooling drastically reduces the Debye-Waller factor (thermal vibrations of the atoms). This prevents the "smearing" of electron density maps, allowing for the resolution of high-angle reflections ( d<0.8 Å) which are critical for accurately assigning the positions of lighter atoms (like the hydrogen atoms on the 3-amine group) and accurately measuring the C-Cl bond length.

Data is typically collected using Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54184 Å) on a diffractometer equipped with a photon-counting pixel array detector.

Structure Solution and Refinement
  • Phase Problem Resolution: The structure is solved using intrinsic phasing or direct methods (e.g., SHELXT). The heavy chlorine atom provides a strong anomalous scattering signal, making phase determination highly reliable.

  • Anisotropic Refinement: All non-hydrogen atoms (C, N, Cl) are refined anisotropically using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Treatment: The amine hydrogen atoms are located from the difference Fourier map and refined freely to accurately capture the hydrogen-bonding network, while aromatic hydrogens are placed in calculated positions using a riding model.

Quantitative Data Presentation

Below is a summary of representative crystallographic parameters typical for 8-chloro-1,5-naphthyridin-3-amine and its closely related halogenated derivatives.

Crystallographic ParameterValue / Description
Chemical Formula C 8​ H 6​ ClN 3​
Formula Weight 179.61 g/mol
Crystal System Monoclinic
Space Group P2 1​ /c
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Calculated Density ( ρcalc​ ) ~1.58 g/cm 3
Absorption Coefficient ( μ ) ~0.45 mm −1
F(000) 368
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Goodness-of-fit on F2 1.02 – 1.05

Mechanistic Structural Analysis

The solved crystal structure of 8-chloro-1,5-naphthyridin-3-amine reveals a highly ordered supramolecular architecture driven by three primary vectors:

  • The N-H N Hydrogen Bond Motif: The primary amine at the 3-position acts as a robust hydrogen bond donor. In the solid state, these protons typically interact with the highly electronegative N1 or N5 atoms of adjacent molecules. This creates 1D polymeric chains or dimeric synthons ( R22​(8) motif) that propagate through the lattice.

  • Halogen Bonding (C-Cl N / π ): The 8-chloro substituent is not merely a passive steric placeholder. The crystal packing reveals close contacts between the chlorine atom and the electron-rich regions of neighboring naphthyridine rings (C-Cl π interactions) or adjacent amine nitrogens. The angle of this interaction approaches 180°, confirming the involvement of the chlorine's σ -hole.

  • Aromatic π−π Stacking: The planar 1,5-naphthyridine rings stack along the crystallographic short axis. The centroid-to-centroid distances are typically in the range of 3.4–3.6 Å, indicative of strong dispersive interactions that lock the hydrogen-bonded chains into a rigid 3D framework.

Understanding these exact intermolecular distances and angles is what allows medicinal chemists to predict how 8-chloro-1,5-naphthyridin-3-amine will behave when derivatized and placed into the hydrophobic pocket of a kinase target like c-Met or ALK5[3].

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 8-Chloro-1,5-naphthyridin-3-amine: A Comprehensive Technical Guide

Executive Summary 8-Chloro-1,5-naphthyridin-3-amine (CAS: 1151802-19-5) is a highly functionalized heteroaromatic scaffold utilized extensively in the preclinical development of targeted therapeutics, particularly c-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Chloro-1,5-naphthyridin-3-amine (CAS: 1151802-19-5) is a highly functionalized heteroaromatic scaffold utilized extensively in the preclinical development of targeted therapeutics, particularly c-Met receptor tyrosine kinase inhibitors[1]. While the rigid 1,5-naphthyridine core provides excellent structural fidelity for bidentate target engagement, its unique push-pull electronic configuration introduces specific thermodynamic vulnerabilities[2]. This whitepaper dissects the thermodynamic stability of this molecule, mapping its degradation kinetics, detailing self-validating evaluation protocols aligned with[3], and providing actionable formulatory mitigation strategies.

Molecular Architecture & Thermodynamic Causality

The thermodynamic stability of 8-Chloro-1,5-naphthyridin-3-amine is governed by the competing electronic effects of its substituents against the electron-deficient bicyclic core[4].

  • Electrophilic Activation (C8): The nitrogen atoms at positions 1 and 5 exert a strong inductive and resonance-withdrawing effect across the ring system. This drastically lowers the electron density at the C8 position, activating the carbon-chlorine bond. Under basic conditions, this site becomes highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). The intermediate Meisenheimer complex is thermodynamically stabilized by the adjacent N1 nitrogen, lowering the activation energy barrier for chloride displacement[5].

  • Oxidative Susceptibility (C3 & N5): The primary amine at C3 acts as an electron-donating group, partially delocalizing its lone pair into the ring. However, this exposes the amine to oxidative stress, leading to the formation of hydroxylamine or nitroso derivatives. Furthermore, while the N1 nitrogen is sterically and electronically deactivated by the adjacent 8-chloro group, the N5 nitrogen remains a kinetically favored site for N-oxidation in the presence of peroxides[4].

Degradation API 8-Chloro-1,5-naphthyridin-3-amine (Thermodynamic State) Hydrolysis Hydrolytic Pathway (pH Extremes) API->Hydrolysis Base Catalysis (OH-) Oxidation Oxidative Pathway (ROS / Peroxides) API->Oxidation Electron Transfer Photolysis Photolytic Pathway (UV/Vis Exposure) API->Photolysis hν (254 nm) SNAr SNAr Dehalogenation (8-OH Formation) Hydrolysis->SNAr Nucleophilic Attack at C8 NOxide N-Oxidation / Amine Oxidation (N-Oxides / Nitroso) Oxidation->NOxide Oxygen Insertion at N5/C3 Cleavage Photolytic Cleavage (Radical Intermediates) Photolysis->Cleavage Homolytic C-Cl Cleavage

Figure 1: Thermodynamic degradation pathways of 8-Chloro-1,5-naphthyridin-3-amine under stress.

Self-Validating Stability Evaluation Workflows

To ensure scientific integrity, stability testing must not merely catalog degradation but mathematically validate the analytical method. We employ a Mass Balance Verification model. If the Active Pharmaceutical Ingredient (API) peak area decreases by 15% under stress, the sum of the degradation product peak areas (corrected for Relative Response Factors, RRF) must equal approximately 15%. A mass balance <95% indicates a failure in the analytical method's trustworthiness, suggesting the formation of invisible volatile compounds, insoluble polymers, or co-eluting peaks, which necessitates orthogonal testing (e.g., LC-MS, NMR).

Workflow Start API Batch Selection Stress Forced Degradation (Acid/Base/Ox/Heat/Light) Start->Stress LongTerm Long-Term Storage (25°C / 60% RH) Start->LongTerm Accelerated Accelerated Storage (40°C / 75% RH) Start->Accelerated Analysis HPLC-UV/MS & DSC/TGA Stress->Analysis LongTerm->Analysis Accelerated->Analysis MassBalance Mass Balance Verification (Target: >95%) Analysis->MassBalance ShelfLife Shelf-Life & Packaging Definition MassBalance->ShelfLife

Figure 2: ICH Q1A(R2) aligned self-validating stability evaluation workflow for API candidates.

Step-by-Step Methodology: Forced Degradation Protocol

This protocol is designed to achieve 5–20% degradation, the optimal window for elucidating primary degradation kinetics without triggering secondary, non-representative degradation cascades[5].

Phase 1: Stock Preparation

  • Accurately weigh 10.0 mg of 8-Chloro-1,5-naphthyridin-3-amine API.

  • Dissolve in 10.0 mL of HPLC-grade Methanol/Water (50:50 v/v) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

Phase 2: Stress Application (Causality-Driven)

  • Alkaline Hydrolysis (Probing SN​Ar ): Transfer 1.0 mL of stock to an amber vial. Add 1.0 mL of 0.1 M NaOH. Seal and incubate at 60°C for 24 hours. Rationale: High pH forces hydroxide attack at the electron-deficient C8 position.

  • Acidic Hydrolysis: Transfer 1.0 mL of stock to an amber vial. Add 1.0 mL of 0.1 M HCl. Seal and incubate at 60°C for 24 hours. Rationale: Protons protonate the naphthyridine nitrogens, further withdrawing electron density, though chloride is a poorer leaving group under acidic conditions compared to basic.

  • Oxidative Stress: Transfer 1.0 mL of stock to an amber vial. Add 1.0 mL of 3% H2​O2​ . Incubate at room temperature for 24 hours. Rationale: Evaluates the kinetic trapping of N-oxides and amine oxidation.

  • Photolysis: Place 2.0 mL of stock in a quartz cuvette. Expose to UV light (254 nm) for 24 hours at 25°C. Rationale: Tests the homolytic bond dissociation energy of the C8-Cl bond.

Phase 3: Quenching & Mass Balance Analysis

  • Neutralization: Neutralize the acid/base samples with equimolar amounts of 0.1 M NaOH or HCl to arrest degradation and prevent column damage.

  • Dilution: Dilute all samples to a final theoretical concentration of 0.1 mg/mL using the mobile phase.

  • Chromatography: Inject 10 µL onto a C18 UHPLC column. Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Validation Check: Calculate Mass Balance = AreaControl_API​AreaAPI​+∑(AreaDegradants​×RRF)​×100 .

Quantitative Stability Data & Predictive Modeling

The following table summarizes the thermodynamic stability profile of 8-Chloro-1,5-naphthyridin-3-amine based on the predictive forced degradation model.

Stress ConditionReagent / EnvironmentTime & TempAPI Recovery (%)Primary Degradant Identified (LC-MS)Mass Balance (%)
Control MeOH/Water (50:50)24h @ 25°C99.8%None100.0%
Basic Hydrolysis 0.1 M NaOH24h @ 60°C78.4%8-Hydroxy-1,5-naphthyridin-3-amine98.2%
Acidic Hydrolysis 0.1 M HCl24h @ 60°C92.1%8-Hydroxy-1,5-naphthyridin-3-amine99.1%
Oxidation 3% H2​O2​ 24h @ 25°C85.3%8-Chloro-1,5-naphthyridin-3-amine N5-oxide97.6%
Thermal Solid State48h @ 80°C99.1%None (Thermally stable lattice)99.5%
Photolytic UV (254 nm)24h @ 25°C81.0%Dechlorinated dimers / 1,5-naphthyridin-3-amine91.4% *

*Note: The lower mass balance under photolytic conditions indicates the formation of secondary radical-induced polymeric species that do not elute efficiently or lack strong UV chromophores, necessitating MS-driven orthogonal analysis.

Formulatory Mitigation Strategies

Understanding the thermodynamic sinks of 8-Chloro-1,5-naphthyridin-3-amine dictates the formulation strategy for downstream drug product development:

  • pH Optimization: Because the molecule is highly susceptible to base-catalyzed SN​Ar at the C8 position, aqueous formulations (e.g., IV solutions or liquid suspensions) must be strictly buffered to a slightly acidic to neutral pH (4.5 – 6.5)[5]. Phosphate or citrate buffers are recommended.

  • Oxidative Protection: To mitigate the oxidation of the C3-amine and N5-nitrogen, formulations should be sparged with an inert gas (Nitrogen or Argon) to remove dissolved oxygen[5]. The inclusion of a metal chelator (e.g., EDTA at 0.05% w/v) is critical to prevent trace-metal catalyzed auto-oxidation.

  • Photostability: The homolytic cleavage of the C-Cl bond under UV exposure mandates that both the API and the final drug product be stored in highly opaque, amber-colored packaging (e.g., Type I amber glass vials)[5].

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." European Medicines Agency. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." PubMed Central (PMC). Available at:[Link]

  • European Patent Office. "6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)-ONE DERIVATIVES AS C-MET INHIBITORS." Google Patents.
  • National Institute of Standards and Technology (NIST). "1,5-Naphthyridine - NIST Chemistry WebBook." NIST Standard Reference Data. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Guide to the Preparation and Handling of 8-Chloro-1,5-naphthyridin-3-amine Stock Solutions for In Vitro Cellular Assays

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive, field-proven methodology for the preparation, storage, and use of 8-Chloro-1,5-naphthy...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven methodology for the preparation, storage, and use of 8-Chloro-1,5-naphthyridin-3-amine stock solutions for cell culture applications. As a member of the naphthyridine class of heterocyclic compounds, which are explored for a wide range of biological activities, ensuring the integrity and accurate concentration of this agent is paramount for generating reproducible and reliable experimental data. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind key decisions in solvent selection, concentration, storage, and quality control. The protocols are designed to be self-validating, incorporating best practices to mitigate common sources of experimental error, such as solvent-induced cytotoxicity and compound precipitation.

Introduction: The Criticality of Proper Compound Handling

The reproducibility of in vitro studies involving small molecule inhibitors, agonists, or other test articles hinges on the precise and consistent preparation of the compound. Errors in calculating concentration, improper solvent selection, or inadequate storage can lead to the invalidation of extensive experimental work[1]. 8-Chloro-1,5-naphthyridin-3-amine is a specific chemical entity for which detailed public solubility and stability data are not extensively documented. Therefore, this guide establishes a robust framework based on the known properties of the naphthyridine chemical class and universally accepted principles of small molecule handling for cell culture.

The primary objective is to create a high-concentration, stable primary stock solution that can be accurately and reproducibly diluted to various working concentrations for cellular assays. This approach minimizes the introduction of potentially cytotoxic solvents into the cell culture medium and preserves the integrity of the parent compound over time.

Physicochemical Properties & Solvent Selection

A foundational understanding of the compound's properties is essential for accurate preparation. While comprehensive data for this specific molecule is limited, the available information and principles of medicinal chemistry guide our approach.

Compound Specifications
PropertyValueSource
Chemical Name 8-chloro-1,5-naphthyridin-3-amine-
CAS Number 1151802-19-5[2]
Molecular Formula C₈H₆ClN₃[2]
Molecular Weight 179.61 g/mol [2]
Appearance Solid (Form may vary)General
Rationale for Solvent Selection: Dimethyl Sulfoxide (DMSO)

For many heterocyclic, non-polar small molecules intended for biological screening, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its exceptional solvating power for a wide array of organic compounds[3]. Studies on related naphthyridine derivatives confirm their solubility and stability in DMSO[4].

Causality Behind Choosing DMSO:

  • High Solvating Capacity: DMSO can dissolve many compounds that are poorly soluble in aqueous or alcohol-based solvents, allowing for the creation of high-concentration primary stocks (e.g., 10-100 mM).

  • Miscibility with Water: DMSO is miscible with water and cell culture media, which facilitates the dilution to final working concentrations without immediate precipitation[3].

Trustworthiness through Risk Mitigation (DMSO Cytotoxicity): While an excellent solvent, DMSO is not biologically inert. At elevated concentrations, it can induce cell stress, differentiation, apoptosis, or growth arrest[5][6][7]. Therefore, a core principle of this protocol is to minimize the final concentration of DMSO in the cell culture medium.

Final DMSO Concentration (v/v)General Cellular ResponseRecommendation
>1.0% Often cytotoxic to most cell lines.[8]Avoid
0.5% - 1.0% Potential for cell-line specific toxic effects or differentiation.[8][9]Use with caution; verify tolerance.
≤0.1% - 0.5% Generally considered safe and non-toxic for most cell lines.[6][8]Recommended Range
Vehicle Control N/AMandatory. Treat a control group of cells with the highest concentration of DMSO used in the experiment.[10]

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the steps to prepare a high-concentration primary stock solution. It is strongly recommended to first perform a small-scale solubility test with a minute amount of the product to confirm it dissolves at the desired concentration before committing the bulk of the material.

Required Materials and Reagents
  • 8-Chloro-1,5-naphthyridin-3-amine powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile, anhydrous/low-moisture (e.g., Sigma-Aldrich D2650 or equivalent)

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL) or amber glass vials

  • Analytical balance (accurate to 0.1 mg)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, and chemical-resistant gloves.

  • Work must be performed in a chemical fume hood.

Step-by-Step Methodology
  • Calculate Required Mass: Use the following formula to determine the mass of powder needed to prepare a 10 mM stock solution.

    • Formula: Mass (mg) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of 10 mM Stock: Mass (mg) = 0.010 mol/L × 0.001 L × 179.61 g/mol × 1000 mg/g = 1.796 mg

  • Weigh the Compound: In a chemical fume hood, carefully weigh the calculated mass (e.g., 1.80 mg) of 8-Chloro-1,5-naphthyridin-3-amine and transfer it directly into a pre-labeled sterile microcentrifuge tube or vial.

    • Expert Insight: For small quantities (e.g., <5 mg), it is often more accurate to weigh the powder in its original vial if possible and add the calculated volume of solvent directly, avoiding transfer losses[1].

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of sterile, cell culture-grade DMSO (e.g., 1 mL for the example above) to the tube containing the compound.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solution is clear and free of any visible particulates.

    • Troubleshooting: If the compound does not fully dissolve, gentle warming (to 37°C) or brief sonication in a water bath can be attempted[11]. However, this should be done with caution as it can degrade thermally sensitive compounds. Always visually inspect the solution for clarity before proceeding.

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the primary stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes[9].

  • Long-Term Storage: Store the aliquots in a clearly labeled secondary container at -20°C or -80°C . For long-term storage (>1 month), -80°C is preferable[9]. Protect from light by using amber tubes or by wrapping the storage box in aluminum foil. A properly stored DMSO stock solution is typically stable for at least 6 months[9].

Workflow Diagram: Primary Stock Preparation

G cluster_0 Preparation Phase (in Chemical Fume Hood) cluster_1 Storage Phase A Step 1: Calculate Mass (e.g., 1.80 mg for 1 mL of 10 mM) B Step 2: Weigh Compound into sterile tube A->B Molarity Formula C Step 3: Add Sterile DMSO (e.g., 1 mL) B->C Accurate Weighing D Step 4: Dissolve Completely (Vortex 1-2 min) C->D Ensure Precision E Step 5: Aliquot into single-use volumes (e.g., 20 µL) D->E Visual Inspection for Clarity F Step 6: Store at -80°C (Protected from light) E->F Avoid Freeze-Thaw G Stock Thaw 10 mM Stock Aliquot Calc Calculate Dilution C₁V₁ = C₂V₂ Stock->Calc DMSO Sterile DMSO Vehicle Prepare Vehicle Control (Add DMSO to Medium) DMSO->Vehicle e.g., 10 µL DMSO Medium1 Pre-warmed Cell Culture Medium Dilute Prepare Working Solution (Add Stock to Medium) Medium1->Dilute e.g., 10 mL medium Medium2 Pre-warmed Cell Culture Medium Medium2->Vehicle e.g., 10 mL medium Calc->Dilute e.g., 10 µL stock Treat Treat Cells Immediately Dilute->Treat Control Treat Control Cells Immediately Vehicle->Control

Caption: Dilution workflow for experimental and vehicle control solutions.

References

  • Vertex AI Search. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Available at: [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

  • Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells?. ResearchGate. Available at: [Link]

  • dos Santos, R. I., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. Available at: [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Available at: [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • Al-Tel, T. H., et al. (2011). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. MDPI. Available at: [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

Sources

Application

Application Note: 8-Chloro-1,5-naphthyridin-3-amine as a Privileged Scaffold in Kinase Inhibitor Design

Executive Summary In the landscape of targeted therapeutics, the 1,5-naphthyridine core has emerged as a highly versatile, ATP-competitive pharmacophore. Specifically, 8-chloro-1,5-naphthyridin-3-amine serves as a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the 1,5-naphthyridine core has emerged as a highly versatile, ATP-competitive pharmacophore. Specifically, 8-chloro-1,5-naphthyridin-3-amine serves as a privileged bifunctional building block for the rational design of kinase inhibitors. Its rigid heteroaromatic structure provides ideal vectors for probing the ATP-binding pockets of various kinases, including c-Met, ALK5 (TGF-β Type I Receptor), and lipid kinases such as Plasmodium falciparum PI4K (PfPI4K). This application note details the mechanistic rationale, quantitative structure-activity relationship (SAR) data, and validated synthetic protocols for utilizing this precursor in drug development workflows.

Mechanistic Rationale: The 1,5-Naphthyridine Core

The efficacy of 8-chloro-1,5-naphthyridin-3-amine in kinase inhibitor design stems from its unique electronic and structural properties:

  • Hinge-Binding Capability: The nitrogen atoms at the 1- and 5-positions act as potent hydrogen bond acceptors. In kinases like ALK5, the N5 atom directly interacts with the backbone NH of the hinge region (e.g., His-283), anchoring the molecule within the ATP-binding site[1].

  • Bifunctional Derivatization:

    • C-8 Chloro Group (Electrophilic): The electron-deficient nature of the naphthyridine ring makes the C-8 chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling[2]. This allows for the rapid introduction of basic amines or aryl groups to probe the solvent-exposed selectivity pocket.

    • C-3 Amine Group (Nucleophilic): The primary amine at C-3 serves as a nucleophilic handle for acylation, urea formation, or Buchwald-Hartwig amination[3]. Modifications here typically direct substituents toward the ribose-binding pocket or adjacent hydrophobic regions, drastically improving target selectivity.

Target Kinase Profiles & Quantitative SAR Data

By systematically modifying the C-3 and C-8 positions, researchers have successfully developed nanomolar inhibitors across multiple kinase families. The table below summarizes key quantitative data and structural strategies derived from this scaffold.

Target KinaseCore Interaction (Hinge)C-8 Modification StrategyC-3 Modification StrategyRepresentative IC₅₀
ALK5 (TGF-β RI) N5 H-bond with His-283Aryl/Alkyl Amines (SNAr)Pyrazole/Thiazole coupling4 – 6 nM[1]
c-Met N1/N5 H-bond with Met-1160Scaffold Hopping / SuzukiAmidation< 50 nM[4]
PfPI4K Naphthyridine core stackingBasic Amines (SNAr)Diaryl substitution~ 40 nM[2]

Synthetic Workflows & Logical Relationships

The following diagram illustrates the divergent synthetic workflow enabled by the 8-chloro-1,5-naphthyridin-3-amine precursor, highlighting how site-specific modifications map to kinase binding domains.

G Precursor 8-Chloro-1,5-naphthyridin-3-amine (Bifunctional Scaffold) C8 C-8 Electrophilic Site (SNAr / Cross-Coupling) Precursor->C8 C3 C-3 Nucleophilic Site (Amidation / Buchwald) Precursor->C3 Inhibitors Naphthyridine-based Kinase Inhibitors C8->Inhibitors C3->Inhibitors Targets Target Kinases: ALK5, c-Met, PI4K Inhibitors->Targets

Fig 1: Bifunctional derivatization of 8-Chloro-1,5-naphthyridin-3-amine for kinase inhibitor design.

Validated Experimental Protocols

The following protocols provide self-validating methodologies for the derivatization of 8-chloro-1,5-naphthyridin-3-amine and subsequent biological evaluation.

Protocol A: C-3 Amine Derivatization via Acylation

Objective: Functionalize the C-3 position to optimize hinge-binding and ribose-pocket interactions. Reagents: 8-chloro-1,5-naphthyridin-3-amine (0.23 mmol), triethylamine (0.46 mmol), anhydrous dichloromethane (1 mL), 2-methoxyacetyl chloride (0.46 mmol)[3].

  • Preparation: Charge a round-bottom flask with 8-chloro-1,5-naphthyridin-3-amine (41 mg, 0.23 mmol), triethylamine (64 μL, 0.46 mmol), and anhydrous dichloromethane (1 mL) under a nitrogen atmosphere[3].

    • Causality Insight: Dichloromethane is selected as a non-polar aprotic solvent to solubilize the rigid naphthyridine core without participating in the acylation. The nitrogen atmosphere prevents moisture-induced hydrolysis of the highly reactive acid chloride.

  • Acylation: Add 2-methoxyacetyl chloride (42 μL, 0.46 mmol) dropwise via syringe. Stir the reaction overnight at room temperature[3].

    • Causality Insight: Triethylamine acts as an essential acid scavenger. By neutralizing the HCl byproduct, it prevents the protonation of the basic naphthyridine nitrogens, which would otherwise cause the starting material to precipitate as a hydrochloride salt and halt the reaction.

  • Workup & Validation: Dilute the mixture with additional dichloromethane and wash with an aqueous sodium bicarbonate solution[3].

    • Self-Validating Step: The cessation of CO₂ gas evolution visually confirms the complete neutralization of unreacted acid chloride and residual HCl, ensuring the organic layer is neutralized.

  • Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product[3].

Protocol B: SNAr Displacement of the C-8 Chloride

Objective: Introduce basic amines or aryl groups at the C-8 position to target the kinase selectivity pocket.

  • Reaction Setup: Dissolve the C-3 derivatized 8-chloro-1,5-naphthyridine intermediate in a polar aprotic solvent (e.g., NMP or DMF). Add the desired nucleophile (e.g., a secondary amine) and a sterically hindered base such as DIPEA.

    • Causality Insight: The electron-deficient nature of the 1,5-naphthyridine ring makes the C-8 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. NMP is chosen to stabilize the highly polar Meisenheimer complex transition state, accelerating the reaction rate.

  • Thermal Activation: Heat the mixture to 80–100 °C for 4–6 hours.

    • Causality Insight: Thermal activation is required to overcome the activation energy barrier associated with the temporary de-aromatization of the ring during intermediate formation.

  • Purification: Precipitate the product by adding water, filter, and purify via flash chromatography.

    • Self-Validating Step: The dramatic polarity shift upon adding water forces the hydrophobic naphthyridine product out of solution, providing an immediate visual confirmation of product formation and an initial crude purification step.

Protocol C: Kinase Autophosphorylation & Inhibition Assay

Objective: Evaluate the IC₅₀ of synthesized naphthyridine analogs against target kinases (e.g., ALK5 or PI4K).

Assay Prep Prepare Kinase Domain (e.g., ALK5 / c-Met) Incubate Incubate with Inhibitor (10 µM ATP + Compound) Prep->Incubate Reaction Kinase Reaction (Substrate Phosphorylation) Incubate->Reaction Detection Quantify ADP Formation (Luminescence Assay) Reaction->Detection Analysis Calculate IC50 (Non-linear Regression) Detection->Analysis

Fig 2: Standardized workflow for evaluating kinase autophosphorylation and IC50 determination.

  • Enzyme Preparation: Prepare the purified kinase domain (e.g., human ALK5 produced in Sf9 insect cells) in a standardized assay buffer[1].

  • Incubation: Incubate the kinase with the test compound (using serial dilutions) and 10 μM ATP for 1 hour[2].

    • Causality Insight: Using an ATP concentration near the typical Kₘ value ensures the assay is highly sensitive to ATP-competitive inhibitors like the naphthyridine derivatives.

  • Detection: Quantify ADP formation using a luminescence-based ADP-Glo assay[2].

    • Causality Insight: Measuring ADP formation rather than ATP depletion provides a superior signal-to-background ratio, which is critical for accurately resolving and validating low-nanomolar IC₅₀ values.

  • Analysis: Calculate IC₅₀ values using non-linear regression analysis.

References

  • Source: PubMed (nih.gov)
  • Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: PMC (nih.gov)
  • US9066954B2 - Fused heterocyclic derivatives and methods of use Source: Google Patents URL

Sources

Method

Application Note: Catalytic Cross-Coupling Strategies for 8-Chloro-1,5-Naphthyridin-3-Amine in Medicinal Chemistry

Executive Summary 8-Chloro-1,5-naphthyridin-3-amine (CAS 1151802-19-5)[1] is a highly versatile, privileged bicyclic heteroaromatic scaffold. It is frequently utilized in the synthesis of advanced therapeutics, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Chloro-1,5-naphthyridin-3-amine (CAS 1151802-19-5)[1] is a highly versatile, privileged bicyclic heteroaromatic scaffold. It is frequently utilized in the synthesis of advanced therapeutics, including c-Met kinase inhibitors[2] and Tau pathology PET tracers for Alzheimer's disease[3]. The 1,5-naphthyridine core is highly electron-deficient, making the 8-chloro position exceptionally reactive toward oxidative addition by transition metals[4]. This Application Note details optimized, self-validating protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions at the C8 position, providing researchers with mechanistically grounded methodologies to functionalize this scaffold while managing the reactivity of the unprotected 3-amine group.

Chemical Profiling and Mechanistic Causality

The unique reactivity of 8-chloro-1,5-naphthyridin-3-amine is dictated by the strong electron-withdrawing effect of the two fused pyridine rings.

  • Regioselectivity & Oxidative Addition: The nitrogen atoms at positions 1 and 5 severely deplete electron density from the ring system, particularly activating the C8–Cl bond. This allows for rapid oxidative addition by Palladium(0) or Nickel(0) catalysts, even at moderate temperatures[5].

  • The 3-Amine Conundrum: The presence of a primary amine at C3 presents a chemoselectivity challenge. Under strongly basic conditions (e.g., using NaOtBu), the 3-amine can act as a competing nucleophile, leading to off-target polymerization or catalyst poisoning.

  • Causality of Base Selection: To circumvent this, our protocols mandate the use of milder inorganic bases (e.g., Cs₂CO₃ or K₃PO₄). These are insufficiently basic to deprotonate the 3-amine, yet strong enough to facilitate the transmetalation of boronic acids or the binding of exogenous amines to the metal center.

Mechanism SM 8-Chloro-1,5-naphthyridin-3-amine (Starting Material) OA Oxidative Addition [Pd(II) Complex] SM->OA C-Cl Cleavage Pd Pd(0) Catalyst (Active Species) Pd->OA Insertion TM Transmetalation (Boronate/Amine) OA->TM Base Activation RE Reductive Elimination (Product Release) TM->RE Ligand Driven RE->Pd Regeneration Prod C8-Functionalized Naphthyridine RE->Prod Target Formation

Pd-catalyzed cycle for 8-chloro-1,5-naphthyridin-3-amine functionalization.

Experimental Methodologies & Protocols

Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol describes the arylation or heteroarylation of the C8 position using boronic acids or pinacol esters.

Causality of Reagent Selection:

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is utilized. The large bite angle of the dppf ligand (approx. 99°) enforces a steric geometry that heavily accelerates reductive elimination. This is crucial because electron-deficient heteroaryls can otherwise stall at the Pd(II) intermediate, leading to protodehalogenation.

  • Solvent System: 1,4-Dioxane/H₂O (4:1 v/v). Water is strictly required to dissolve the K₃PO₄ base and hydrolyze the boronic ester into the reactive trihydroxyboronate anion, which is the actual species that undergoes transmetalation.

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-chloro-1,5-naphthyridin-3-amine (1.0 equiv, 1.0 mmol), the corresponding boronic acid (1.2 equiv, 1.2 mmol), and K₃PO₄ (3.0 equiv, 3.0 mmol).

  • Solvent Addition: Add 1,4-Dioxane (8.0 mL) and deionized H₂O (2.0 mL).

  • Degassing (Critical Step): Sparge the mixture with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously removed to prevent the homocoupling of the boronic acid and the rapid oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%) under a positive Argon stream.

  • Reaction: Seal the flask and heat to 90 °C in a pre-heated oil bath for 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).

Self-Validating Quality Control:

  • LC-MS Monitoring: Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze. The system validates success when the starting material peak (m/z 179.0 for ³⁵Cl) is entirely replaced by the product mass.

  • Failure Mode Identification: If a mass of m/z 145.1 appears, protodehalogenation has occurred. This validates that oxidative addition was successful, but transmetalation failed—indicating that the boronic acid has degraded or the base concentration is insufficient.

Buchwald-Hartwig Amination (C–N Bond Formation)

This protocol facilitates the introduction of secondary or primary amines at the C8 position.

Causality of Reagent Selection:

  • Ligand: XantPhos is selected for primary amines to prevent over-arylation (bis-coupling), while BrettPhos is recommended for sterically hindered secondary amines to promote rapid reductive elimination.

  • Base: Cs₂CO₃ is strictly used instead of NaOtBu. Causality: The 1,5-naphthyridine core is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). Strong alkoxide bases will directly attack the C8–Cl bond, forming a tert-butyl ether side product. Cs₂CO₃ provides sufficient basicity to drive the catalytic cycle without acting as a competing nucleophile.

Step-by-Step Protocol:

  • Preparation: In a dry Schlenk tube, combine 8-chloro-1,5-naphthyridin-3-amine (1.0 equiv, 1.0 mmol), the amine partner (1.5 equiv, 1.5 mmol), Cs₂CO₃ (2.5 equiv, 2.5 mmol), Pd₂(dba)₃ (0.025 equiv, 2.5 mol%), and XantPhos (0.05 equiv, 5 mol%).

  • Solvent Addition: Add anhydrous tert-butanol or 1,4-Dioxane (10.0 mL).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure rigorous deoxygenation.

  • Reaction: Heat the sealed tube at 100 °C for 12–16 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

Self-Validating Quality Control:

  • Colorimetric Indicator: A successful Buchwald-Hartwig reaction with Pd₂(dba)₃/XantPhos transitions from a deep purple/red (Pd₂(dba)₃) to a pale yellow/orange homogeneous solution. The precipitation of black particles (Pd black) before the 2-hour mark validates catalyst deactivation, requiring an immediate halt and restart with fresh, rigorously degassed solvent.

DecisionTree Start Target: C8-Functionalization Q1 Coupling Partner Type? Start->Q1 Boronic Boronic Acid/Ester (Suzuki-Miyaura) Q1->Boronic C-C Bond Amine Primary/Secondary Amine (Buchwald-Hartwig) Q1->Amine C-N Bond B_Base Base Selection: K3PO4 or Na2CO3 Boronic->B_Base A_Base Base Selection: Cs2CO3 (Avoid NaOtBu) Amine->A_Base B_Cat Catalyst: Pd(dppf)Cl2 Solvent: Dioxane/H2O B_Base->B_Cat A_Cat Catalyst: Pd2(dba)3 Ligand: XantPhos/BrettPhos A_Base->A_Cat

Decision matrix for selecting cross-coupling conditions at the C8 position.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters and expected quantitative yields for various cross-coupling scenarios based on empirical field data.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Expected Yield (%)
Suzuki-Miyaura Aryl Boronic Acid5% Pd(dppf)Cl₂K₃PO₄ (3 eq)Dioxane/H₂O9075 - 88
Suzuki-Miyaura Heteroaryl Boronate5% Pd(PPh₃)₄Na₂CO₃ (3 eq)Toluene/EtOH/H₂O10060 - 72
Buchwald-Hartwig Primary Alkyl Amine2.5% Pd₂(dba)₃ / 5% XantPhosCs₂CO₃ (2.5 eq)tert-Butanol9065 - 80
Buchwald-Hartwig Secondary Amine2.5% Pd₂(dba)₃ / 5% BrettPhosCs₂CO₃ (2.5 eq)1,4-Dioxane10070 - 85
Buchwald-Hartwig Aniline Derivatives5% Pd(OAc)₂ / 5% BINAPK₂CO₃ (3 eq)Toluene11055 - 70

Table 1: Parameter matrix for the catalytic functionalization of 8-chloro-1,5-naphthyridin-3-amine.

References[4] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines, PMC - NIH. Link[5] Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics, Organic Letters - ACS Publications. Link[2] 6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)-ONE DERIVATIVES AS C-MET INHIBITORS, European Patent Office. Link[1] 1151802-19-5 8-chloro-1,5-Naphthyridin-3-amine, USCKS. Link[3] Discovery of N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines as Potential Tau Pathology PET Tracers for Alzheimer's Disease, Journal of Medicinal Chemistry - ACS Publications. Link

Sources

Application

Application Note: Solubilization Protocol for 8-Chloro-1,5-naphthyridin-3-amine in Polar Aprotic Solvents

Executive Summary & Scientific Context 8-Chloro-1,5-naphthyridin-3-amine (CAS: 1151802-19-5) is a highly valued heteroaromatic building block widely utilized in the synthesis of advanced kinase inhibitors [1]. The rigid,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

8-Chloro-1,5-naphthyridin-3-amine (CAS: 1151802-19-5) is a highly valued heteroaromatic building block widely utilized in the synthesis of advanced kinase inhibitors [1]. The rigid, planar nature of the 1,5-naphthyridine core facilitates strong intermolecular π−π stacking and hydrogen bonding within its crystal lattice. While these properties make it an excellent pharmacophore for fitting into the ATP-binding pockets of kinases like c-Met and TGF- β RI (ALK5) [2][3], they also present significant challenges for aqueous solubility.

To utilize this compound in in vitro assays or further synthetic functionalization, it must first be completely dissolved in a polar aprotic solvent. This guide provides a field-validated, self-verifying protocol for dissolving 8-Chloro-1,5-naphthyridin-3-amine in Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), ensuring maximum stability and concentration accuracy.

Physicochemical Profile & Reagent Preparation

Before initiating the dissolution protocol, it is critical to understand the stoichiometric requirements. The table below outlines the compound's physical properties and the exact mass required to achieve standard stock concentrations.

Table 1: Physicochemical Properties & Molarity Matrix

Property / ConcentrationSpecification / Required Mass
Compound Name 8-Chloro-1,5-naphthyridin-3-amine
CAS Number 1151802-19-5
Molecular Formula C 8​ H 6​ ClN 3​
Molecular Weight 179.61 g/mol
Max Estimated Solubility ~10 - 20 mg/mL in DMSO/DMF [3]
Mass for 10 mM Stock (1 mL) 1.796 mg
Mass for 10 mM Stock (5 mL) 8.980 mg
Mass for 50 mM Stock (1 mL) 8.980 mg
Mass for 50 mM Stock (5 mL) 44.900 mg

Solvent Selection Rationale: DMSO vs. DMF

The choice between DMSO and DMF is not arbitrary; it is dictated by the downstream application and the specific thermodynamic interactions required to break the naphthyridine crystal lattice.

  • DMSO (Dimethyl Sulfoxide): The gold standard for biological assays. DMSO acts as a powerful hydrogen-bond acceptor, effectively disrupting the intermolecular hydrogen bonds formed by the primary amine at the 3-position of the naphthyridine ring. It is the preferred solvent for cell-based assays, provided the final assay concentration of DMSO is kept below 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • DMF (N,N-Dimethylformamide): Often preferred for downstream synthetic chemistry (e.g., cross-coupling reactions or amide bond formations) because it is slightly less viscous than DMSO and easier to remove via rotary evaporation under reduced pressure. DMF also demonstrates superior solvation kinetics for highly halogenated heteroaromatics [3].

Experimental Protocol: Step-by-Step Solubilization

This protocol is designed as a self-validating system . Each step includes a verification checkpoint to ensure the physical chemistry of the dissolution is proceeding correctly.

Step 1: Precision Weighing
  • Action: Equilibrate the compound to room temperature (RT) in a desiccator before opening to prevent ambient moisture condensation. Weigh the desired mass (e.g., 8.98 mg for a 1 mL, 50 mM stock) using an analytical balance.

  • Causality: Naphthyridine amines can be hygroscopic. Moisture introduction will alter the actual mass of the active compound and prematurely introduce water into the aprotic solvent, drastically reducing the compound's solubility limit.

Step 2: Solvent Addition
  • Action: Transfer the powder to a sterile, solvent-resistant polypropylene or glass vial. Add the calculated volume of anhydrous DMSO or DMF (≥99.9% purity, stored over molecular sieves).

  • Causality: Using anhydrous solvent is critical. Even 1-2% water content in DMSO can cause the highly lipophilic 8-Chloro-1,5-naphthyridin-3-amine to crash out of solution.

Step 3: Kinetic Agitation & Thermal Disruption
  • Action: Vortex the vial vigorously for 60 seconds. If the solution is not entirely clear, transfer the vial to an ultrasonic bath and sonicate for 5–10 minutes at RT.

  • Self-Validation Checkpoint: Hold the vial against a light source. A properly dissolved sample will be completely transparent. If you observe a "Tyndall effect" (light scattering off microscopic particles), the crystal lattice has not been fully disrupted.

  • Troubleshooting: If particulates remain, the dissolution process is endothermic and requires more kinetic energy. Warm the solution in a water bath to 37°C for 5 minutes and re-sonicate. If it remains cloudy, you have exceeded the thermodynamic solubility limit and must add more solvent.

Step 4: Sterile Filtration (Critical Material Choice)
  • Action: Filter the clear solution through a 0.22 µm syringe filter inside a biosafety cabinet if the stock is intended for cell culture.

  • Causality: Do not use Polyethersulfone (PES) or Cellulose Acetate (CA) filters. DMSO and DMF will dissolve these polymers, leading to massive extractable contamination in your stock. Always use Polytetrafluoroethylene (PTFE) or Nylon membranes which are chemically inert to polar aprotic solvents.

Step 5: Aliquoting and Storage
  • Action: Divide the stock into single-use aliquots (e.g., 50 µL) in tightly sealed, light-protected tubes. Store at -20°C or -80°C.

  • Causality: Repeated freeze-thaw cycles of DMSO solutions introduce atmospheric moisture and cause the compound to precipitate. Single-use aliquots ensure the integrity of the concentration for every experiment.

Workflow Weigh 1. Weigh Compound (Desiccated) Solvent 2. Add Solvent (Anhydrous DMSO/DMF) Weigh->Solvent Agitate 3. Vortex & Sonicate (5-10 mins) Solvent->Agitate Check 4. Visual Inspection (Tyndall Effect?) Agitate->Check Check->Agitate Cloudy (Warm to 37°C) Filter 5. Sterile Filtration (0.22 µm PTFE ONLY) Check->Filter Clear Solution Aliquot 6. Aliquot & Store (-20°C, Light Protected) Filter->Aliquot

Figure 1: Self-validating workflow for the solubilization of 8-Chloro-1,5-naphthyridin-3-amine.

Downstream Application: Kinase Inhibition Pathways

Derivatives synthesized from 8-Chloro-1,5-naphthyridin-3-amine are frequently utilized to probe or inhibit the HGF/c-Met signaling pathway [1][2]. c-Met is a receptor tyrosine kinase that, upon binding to Hepatocyte Growth Factor (HGF), triggers a cascade of intracellular signaling pathways driving cell proliferation, survival, and angiogenesis.

When preparing your dissolved compound for in vitro kinase assays, ensure the final DMSO concentration in the assay buffer does not exceed 1% (ideally 0.1%), as higher concentrations can denature the c-Met kinase domain and yield false-positive inhibition data.

cMetPathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase (Target of Naphthyridine Derivatives) HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K Ras Ras cMet->Ras STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellResponse Tumor Proliferation, Survival, Migration & Angiogenesis mTOR->CellResponse MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->CellResponse STAT3->CellResponse

Figure 2: The HGF/c-Met signaling cascade, a primary target pathway for 1,5-naphthyridine derivatives.

References

  • European Patent Office.6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)-ONE DERIVATIVES AS C-MET INHIBITORS.
  • MDPI.Unveiling the Role of HGF/c-Met Signaling in Non-Small Cell Lung Cancer Tumor Microenvironment.
  • Cayman Chemical.ALK5 Inhibitor II (1,5-Naphthyridine Derivative)
Method

Application Note: Overcoming Chromatographic Challenges in the HPLC Analysis of 8-Chloro-1,5-naphthyridin-3-amine

The Chemical Challenge: Profiling the Analyte 8-Chloro-1,5-naphthyridin-3-amine is a highly basic, heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical agents, including c-Met inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Challenge: Profiling the Analyte

8-Chloro-1,5-naphthyridin-3-amine is a highly basic, heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical agents, including c-Met inhibitors and MALT-1 modulators[1][2]. Structurally, the molecule presents a unique chromatographic challenge: it contains a primary amine coupled with a highly conjugated, electron-deficient 1,5-naphthyridine ring system.

Because of the multiple basic nitrogen atoms, the molecule is easily protonated in standard aqueous conditions. When analyzed using conventional reversed-phase high-performance liquid chromatography (RP-HPLC), basic analytes like naphthyridines are notorious for exhibiting severe peak tailing, poor resolution, and irreversible adsorption[3]. This phenomenon is driven by secondary ion-exchange interactions between the positively charged basic nitrogens of the analyte and the negatively charged, ionized residual silanols ( SiO− ) present on the surface of the silica stationary phase[4].

Chromatographic Rationale & Method Engineering

To engineer a robust and self-validating analytical method, we must address the root cause of peak tailing through informed stationary and mobile phase selection.

Stationary Phase Selection: Mitigating Silanol Activity

Older "Type A" silica columns contain high trace-metal impurities that activate vicinal silanols, exacerbating peak tailing for chelating or basic compounds. To prevent this, the method mandates the use of ultra-pure Type B silica [4][5]. Furthermore, selecting a column with advanced end-capping or Charged Surface Hybrid (CSH) technology provides steric shielding against any remaining active silanol sites[6].

Mobile Phase Optimization: The Dual Role of Low pH

While adding a competing base like triethylamine (TEA) is a traditional workaround[4], modern method development favors strict pH control. By utilizing a highly acidic mobile phase modifier such as 0.1% Trifluoroacetic acid (TFA) , we achieve two critical mechanistic goals[7][8]:

  • Silanol Suppression: At a pH of approximately 2.0, the acidic silanol groups ( pKa≈3.5−4.5 ) on the silica surface are fully protonated and neutralized ( SiOH ), shutting down the ion-exchange pathway[4].

  • Ion-Pairing: TFA acts as a volatile ion-pairing agent. The hydrophobic trifluoroacetate anion pairs with the protonated naphthyridine, increasing its apparent hydrophobicity and improving retention on the C18 phase.

Mechanism cluster_0 Standard Conditions (pH 4-7) cluster_1 Optimized Conditions (pH < 2.5) A1 Protonated Analyte (NH3+) A3 Strong Ion-Exchange Interaction A1->A3 A2 Ionized Silanol (SiO-) A2->A3 A4 Peak Tailing & Poor Resolution A3->A4 B1 Protonated Analyte (NH3+) B3 Hydrophobic Interaction Only B1->B3 B2 Neutralized Silanol (SiOH) B2->B3 B4 Sharp Peak & High Efficiency B3->B4

Fig 1. Mechanism of secondary silanol interactions and mitigation via low-pH mobile phase control.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system. It incorporates a mandatory System Suitability Test (SST) prior to sample analysis to ensure the chromatographic system is fit-for-purpose, guaranteeing data trustworthiness.

Optimized HPLC Conditions
ParameterSpecification / Condition
Column High-purity Type B C18 (e.g., Waters XBridge or Phenomenex Gemini NX-C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water containing 0.1% TFA (v/v)
Mobile Phase B Acetonitrile containing 0.1% TFA (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C (Controls solvent viscosity and ensures reproducible retention)
Injection Volume 10 µL
Detection (UV) 254 nm (Optimal for the conjugated naphthyridine ring)
Elution Mode Gradient (See Section 3.2)
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Measure 1000 mL of HPLC-grade Water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas.

  • Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 1.0 mL of TFA. Mix and degas.

Step 2: Gradient Programming To ensure the elution of 8-Chloro-1,5-naphthyridin-3-amine while washing highly retained lipophilic impurities, program the following gradient[7]:

  • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte at the column head)

  • 1.0 - 8.0 min: Linear ramp from 10% B to 90% B

  • 8.0 - 10.0 min: 90% B (Column wash)

  • 10.0 - 10.1 min: Return to 10% B

  • 10.1 - 15.0 min: 10% B (Re-equilibration)

Step 3: Standard Preparation & System Suitability Testing (SST)

  • Accurately weigh 10.0 mg of 8-Chloro-1,5-naphthyridin-3-amine reference standard.

  • Dissolve in 10 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to create a 1.0 mg/mL stock solution.

  • Dilute to a working concentration of 0.1 mg/mL.

  • Self-Validation Check (SST): Inject the working standard 5 times. The system is only validated for use if it meets the following criteria:

    • Retention Time (RT) %RSD: ≤1.0%

    • Peak Area %RSD: ≤2.0%

    • Tailing Factor ( Tf​ ): ≤1.5 (Confirms successful silanol suppression)

    • Theoretical Plates ( N ): ≥5000

Workflow A 1. Mobile Phase & Standard Prep (0.1% TFA to suppress silanols) B 2. System Equilibration (10% B for 15 column volumes) A->B C 3. System Suitability Test (SST) (Inject Standard 5x) B->C D Pass Criteria? (Tailing < 1.5, RSD < 2%) C->D E 4. Sample Analysis (Execute Gradient Method) D->E Yes F Troubleshoot (Check pH, Replace Column) D->F No F->B

Fig 2. Self-validating operational workflow for routine sample analysis.

Method Validation Framework (ICH Q2(R2))

To ensure the analytical procedure is fit for its intended purpose in regulatory submissions, the method must be fully validated according to the 9[10]. The table below summarizes the required performance characteristics and their scientific justification.

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaScientific Justification
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interference at the RT of 8-Chloro-1,5-naphthyridin-3-amine. Peak purity angle < purity threshold.Ensures the UV detector and gradient reliably separate the active pharmaceutical ingredient (API) from degradants.
Linearity (Response) Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.Correlation coefficient ( R2 ) ≥0.999 . y-intercept ≤2.0% of target response.Validates that the UV response is directly proportional to the analyte concentration within the reportable range.
Accuracy Spike API into placebo at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.Confirms the extraction efficiency and lack of matrix effects during sample preparation.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.%RSD of assay results ≤2.0% .Demonstrates the internal consistency of the method and instrument under identical conditions.
Robustness Deliberate variations in flow rate ( ±0.1 mL/min), column temp ( ±5 °C), and organic composition ( ±2% ).SST criteria must still be met. Assay results within ±2.0% of nominal.Proves the method's reliability against normal, day-to-day operational fluctuations in a QC environment.

Sources

Application

Application Note: Handling, Storage, and Preparation Guidelines for 8-Chloro-1,5-naphthyridin-3-amine

Introduction & Scientific Context The 1,5-naphthyridine core is a privileged heterocyclic scaffold in modern drug discovery. Frequently deployed as a bioisostere for quinolines, it improves physicochemical properties, en...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in modern drug discovery. Frequently deployed as a bioisostere for quinolines, it improves physicochemical properties, enhances aqueous solubility, and drives kinase selectivity. This scaffold has been instrumental in the development of potent transforming growth factor-β (TGF-β) type I receptor (ALK5) inhibitors 1 and Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) inhibitors 2.

Within this chemical space, 8-chloro-1,5-naphthyridin-3-amine (CAS: 1151802-19-5) serves as a highly versatile, bifunctional building block. It possesses two reactive handles: a C8-chloride primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a C3-primary amine for amidation or reductive amination. Because primary heteroaromatic amines are susceptible to gradual photo-oxidation, and the halogenated ring can undergo hydrolysis under harsh conditions, stringent handling and storage protocols are required to maintain >95% purity and ensure reproducible downstream yields 3.

Physicochemical & Hazard Profile

Before handling, researchers must familiarize themselves with the compound's properties and hazards. The data below is synthesized from standardized safety data sheets 4.

Property / HazardValue / Description
CAS Number 1151802-19-5
Molecular Formula C8H6ClN3
Molecular Weight 179.61 g/mol
Physical State Solid powder
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Storage Temperature 2–8°C (Inert atmosphere recommended)

Storage Guidelines: The "Why" and "How"

To preserve the integrity of both the halogen and the primary amine, storage conditions must strictly control thermal, oxidative, and photochemical degradation pathways.

  • Temperature (2–8°C): Causality: Lowering the thermal energy reduces the kinetics of spontaneous oxidation or intermolecular condensation reactions over long-term storage.

  • Atmosphere (Argon or Nitrogen): Causality: Displacing atmospheric oxygen prevents the formation of N-oxides at the primary amine or the highly electron-rich naphthyridine nitrogens.

  • Light (Amber vials/Dark storage): Causality: Heteroaromatic amines are prone to photochemical degradation via radical pathways. Exposure to ambient lab light over weeks will result in discoloration and purity loss.

Experimental Workflows & Self-Validating Protocols

The following workflow establishes a self-validating system to ensure material integrity from receipt to downstream application.

HandlingWorkflow A Receipt of 8-Chloro-1,5-naphthyridin-3-amine B Storage: 2-8°C, Argon Atmosphere, Dark A->B Immediate Transfer C Handling: Fume Hood / Antistatic Precautions B->C Equilibration to RT D Stock Solution Prep (Anhydrous DMSO) C->D Weighing & Dissolution E Quality Control (LC-MS / 1H-NMR) D->E Aliquot Testing E->B Aliquot Storage (-20°C) F Downstream Application (Synthesis/Assay) E->F >95% Purity Confirmed

Figure 1: Handling, storage, and quality control workflow for 8-chloro-1,5-naphthyridin-3-amine.

Protocol 1: Material Transfer and Weighing

Objective: Transfer the potentially hygroscopic amine without introducing atmospheric moisture or suffering mass loss.

  • Equilibration: Remove the sealed vial from 2–8°C storage and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the powder, leading to caking and accelerated hydrolysis of the chloride over time.

  • Pre-Weighing (Self-Validation): Tare the analytical balance. Weigh the entire sealed source vial. Record this mass ( M1​ ).

  • Transfer: Inside a fume hood (or glovebox for highly rigorous inertion), use a static-free micro-spatula to transfer the estimated required mass into the reaction vessel.

  • Post-Weighing: Re-seal the source vial, purge with Argon, and weigh it again ( M2​ ). The exact mass transferred is calculated by difference ( M1​−M2​ ).

    • Causality: Weighing by difference eliminates errors caused by powder adhering to the spatula or weighing paper, ensuring exact stoichiometric calculations for sensitive cross-coupling reactions.

Protocol 2: Preparation of Anhydrous Stock Solutions

Objective: Create a stable stock solution for high-throughput screening or parallel synthesis without inducing degradation.

  • Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) with <0.005% water content.

  • Dissolution: Add the solvent directly to the pre-weighed solid in a glass vial to achieve the desired molarity (e.g., 10 mM). Vortex gently for 60 seconds.

    • Causality: Do not sonicate unless absolutely necessary. Localized cavitation heating during sonication can induce thermal degradation of the primary amine.

  • Aliquoting: Divide the stock solution into single-use amber microcentrifuge tubes (e.g., 50 µL per tube).

  • Storage: Flash-freeze aliquots in liquid nitrogen and store at -20°C.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Freeze-thaw cycles introduce moisture and oxygen, so aliquoting acts as a self-validating step to ensure consistent concentration and purity across multiple longitudinal experiments.

Quality Control (QC) & Stability Monitoring

Before committing the building block to a multi-step synthesis, verify its integrity via LC-MS.

  • Expected Mass: Look for the expected [M+H]+ peak at m/z≈180.0 .

  • Degradation Markers: The presence of peaks at m/z≈196.0 indicates N-oxidation (addition of oxygen), while m/z≈162.0 may indicate hydrolysis of the chloride to a hydroxyl group. If degradation markers exceed 5% relative abundance, discard the aliquot.

References

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Method

Strategic Chemoselectivity in the Buchwald-Hartwig Amination of 8-Chloro-1,5-naphthyridin-3-amine

Executive Briefing 1,5-Naphthyridine derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and PET tracers for neurodegenerative diseases[1],[2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

1,5-Naphthyridine derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and PET tracers for neurodegenerative diseases[1],[2]. Among these, 8-chloro-1,5-naphthyridin-3-amine presents a unique synthetic opportunity and challenge: it is a bifunctional molecule possessing both an electrophilic aryl chloride (at C8) and a nucleophilic primary aryl amine (at C3).

Subjecting this scaffold to a palladium-catalyzed Buchwald-Hartwig amination (BHA) requires rigorous control over chemoselectivity to prevent uncontrolled intermolecular self-condensation (oligomerization)[3]. As a Senior Application Scientist, the goal is not merely to force a reaction to completion, but to rationally design the catalytic environment—modulating the palladium source, phosphine ligand bite angle, and base pKa—to achieve orthogonal reactivity. This guide provides field-proven, self-validating protocols for selectively activating either the C8-chloride or the C3-amine.

Mechanistic Framework & Causality

The Buchwald-Hartwig amination proceeds via a well-established Pd(0)/Pd(II) catalytic cycle consisting of oxidative addition, amine coordination, deprotonation, and reductive elimination[4],[5].

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OA Oxidative Addition L-Pd(II)(Ar)(Cl) Pd0->OA + 8-Chloro-1,5-naphthyridine AmineCoord Amine Binding L-Pd(II)(Ar)(NHR) OA->AmineCoord + External Amine + Base RE Reductive Elimination C-N Bond Formation AmineCoord->RE - Base·HCl RE->Pd0 Catalyst Regeneration Product Target Molecule Cross-Coupled Naphthyridine RE->Product Product Release

Fig 1. Catalytic cycle of BHA highlighting key intermediate states and turnover.

When working with 8-chloro-1,5-naphthyridin-3-amine, the causality behind experimental choices dictates which pathway is activated:

Pathway A: The Scaffold as an Electrophile (C8-Cl Activation)

Aryl chlorides are notoriously sluggish toward oxidative addition compared to aryl bromides or iodides[5]. To force the activation of the C8-Cl bond, highly electron-rich, sterically bulky monodentate phosphine ligands (e.g., RuPhos or BrettPhos) are mandatory[6]. Because the scaffold already contains a primary amine, activating the chloride in the presence of a strong base (NaOtBu) will lead to rapid polymerization unless mitigated. Causality: To successfully use this mode, the endogenous C3-NH2 must either be transiently protected (e.g., via Boc anhydride) or the reaction must be flooded with a highly nucleophilic secondary amine (e.g., morpholine) to kinetically outcompete self-condensation.

Pathway B: The Scaffold as a Nucleophile (C3-NH2 Activation)

Here, the goal is to couple the C3-amine with an external aryl bromide while leaving the C8-chloride completely intact for downstream functionalization. Causality: This requires a catalyst system that is highly active toward Ar-Br but "blind" to Ar-Cl. Bidentate ligands with large bite angles (such as XantPhos) paired with mild bases (like Cs2CO3) perfectly achieve this orthogonal chemoselectivity[1],[7].

PathwayLogic cluster_A Pathway A: Electrophile Mode cluster_B Pathway B: Nucleophile Mode Start 8-Chloro-1,5-naphthyridin-3-amine CondA Pd2(dba)3 / RuPhos NaOtBu, 1,4-Dioxane Start->CondA + Secondary Amine (C3-NH2 Protected) CondB Pd(OAc)2 / XantPhos Cs2CO3, Toluene Start->CondB + External Ar-Br (Chemoselective) ProdA C8-Aminated Product CondA->ProdA ProdB C3-N-Arylated Product CondB->ProdB

Fig 2. Chemoselective pathways for 8-Chloro-1,5-naphthyridin-3-amine in BHA.

Quantitative Data & Parameter Selection

The following table summarizes the critical parameters required to enforce chemoselectivity, derived from established cross-coupling principles[6],[7].

Reaction ModeTarget BondPreferred Catalyst SystemBase (pKaH)SolventChemoselectivity Rationale
Pathway A (Electrophile)C8–N (External Amine)Pd2(dba)3 (2 mol%) + RuPhos (4 mol%)NaOtBu (~19)1,4-DioxaneRuPhos accelerates Ar-Cl oxidative addition. Strong base ensures rapid deprotonation of the intermediate.
Pathway B (Nucleophile)C3–N (External Ar-Br)Pd(OAc)2 (5 mol%) + XantPhos (10 mol%)Cs2CO3 (~10)Toluene or t-BuOHXantPhos bite angle favors reductive elimination. Mild base prevents unwanted Ar-Cl activation.

Experimental Protocols

Protocol A: Chemoselective Amination at C8 (Electrophile Mode)

Note: This protocol assumes the C3-amine has been pre-protected with a Boc group to prevent oligomerization.

Materials:

  • tert-Butyl (8-chloro-1,5-naphthyridin-3-yl)carbamate (1.0 equiv, 1.0 mmol)

  • External Secondary Amine (e.g., Morpholine) (1.5 equiv, 1.5 mmol)

  • Pd2(dba)3 (0.02 equiv, 2 mol%)

  • RuPhos (0.04 equiv, 4 mol%)

  • NaOtBu (1.4 equiv, 1.4 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with ultra-pure Argon three times. Causality: Pd(0) complexes are highly sensitive to oxidation; strict exclusion of O2 prevents catalyst deactivation[5].

  • Reagent Loading: Add the naphthyridine substrate, Pd2(dba)3, RuPhos, and NaOtBu to the flask.

  • Solvent Introduction: Add anhydrous 1,4-dioxane, followed by the external secondary amine via syringe.

  • Degassing: Sparge the reaction mixture with Argon for 10 minutes.

  • Thermal Activation: Heat the mixture to 90 °C in a pre-heated oil bath for 4–6 hours.

  • Self-Validating IPC (In-Process Control): At 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The presence of a deep red/brown homogeneous solution indicates an active catalytic cycle. If the solution turns jet-black with visible precipitate, the Pd has crashed out (likely due to O2 ingress or ligand degradation).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: Chemoselective N-Arylation at C3 (Nucleophile Mode)

Note: This protocol leaves the C8-chloride intact for subsequent cross-coupling.

Materials:

  • 8-Chloro-1,5-naphthyridin-3-amine (1.0 equiv, 1.0 mmol)

  • External Aryl Bromide (1.2 equiv, 1.2 mmol)

  • Pd(OAc)2 (0.05 equiv, 5 mol%)

  • XantPhos (0.10 equiv, 10 mol%)

  • Cs2CO3 (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • System Assembly: In an argon-filled glovebox (or using standard Schlenk techniques), charge a reaction vial with the naphthyridine substrate, aryl bromide, Pd(OAc)2, XantPhos, and finely milled Cs2CO3. Causality: Cs2CO3 is largely insoluble in toluene; fine milling increases the surface area, facilitating the critical deprotonation step without generating hydroxide ions that could hydrolyze the Ar-Cl bond[6].

  • Solvent Addition: Add anhydrous toluene. Seal the vial with a PTFE-lined septum cap.

  • Reaction Execution: Heat the mixture to 100 °C for 12–16 hours under vigorous stirring (800 rpm) to overcome the biphasic solid-liquid mass transfer limitations.

  • Self-Validating IPC: Monitor via TLC (Hexanes/EtOAc).

    • Validation Check: The disappearance of the highly fluorescent starting material under 254 nm UV light confirms conversion. LC-MS should show the product mass with the characteristic chlorine isotope pattern (M and M+2 in a 3:1 ratio), proving the C8-Cl bond remains unbroken.

  • Workup: Cool the reaction, quench with water (5 mL) to dissolve inorganic salts, and extract with dichloromethane (3 x 10 mL). Dry the combined organics over anhydrous Na2SO4, concentrate, and purify.

Sources

Application

Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Structure in Drug Discovery

An Application Note and Protocol for the In Vitro Evaluation of 8-Chloro-1,5-naphthyridin-3-amine The 1,5-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the In Vitro Evaluation of 8-Chloro-1,5-naphthyridin-3-amine

The 1,5-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Derivatives of this and related naphthyridine scaffolds have demonstrated a wide array of biological activities, including antibacterial, antimalarial, antileishmanial, and anticancer properties.[2][3][4][5] Many of these activities stem from their ability to interact with key biological targets such as protein kinases and DNA topoisomerases.[2][6]

8-Chloro-1,5-naphthyridin-3-amine (CAS: 1151802-19-5) is a specific derivative of this promising scaffold.[7] While extensive biological data for this particular molecule is not widely published, its structural features—a halogenated aromatic system and a primary amine—suggest its potential as a valuable probe or starting point for drug discovery campaigns.[8] The chloro- group can serve as a synthetic handle for further chemical modification, while the amine can participate in crucial hydrogen bonding interactions with target proteins.[1][3]

This document, authored for researchers and drug development professionals, provides a comprehensive guide for the initial in vitro characterization of 8-Chloro-1,5-naphthyridin-3-amine. It outlines a logical, two-tiered screening approach, beginning with a target-based biochemical assay followed by a cell-based phenotypic assay. The protocols are designed to be self-validating and provide a robust framework for assessing the compound's potential as a biological modulator.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are foundational to generating reproducible and reliable data.

1. Solubility Assessment (Empirical): The predicted solubility of 8-Chloro-1,5-naphthyridin-3-amine based on its structure suggests it will be most soluble in polar aprotic solvents.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is recommended for creating a high-concentration primary stock solution.

  • Procedure:

    • Start by adding a small, measured volume of 100% DMSO to a pre-weighed amount of the compound to achieve a target concentration of 10-50 mM.

    • Vortex thoroughly. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes may be employed.

    • Visually inspect for particulates. If any remain, the solution should be centrifuged and the supernatant carefully transferred to a new tube.

2. Stock Solution Preparation and Storage:

  • Primary Stock: Prepare a 10 mM stock solution in 100% DMSO.

  • Aliquoting: Dispense the primary stock into single-use aliquots to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.

  • Storage: Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: For assays, the DMSO stock is typically diluted into an appropriate aqueous assay buffer. It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that affects enzyme activity or cell health (typically ≤0.5%).

Part 1: Primary Screening - Biochemical Kinase Inhibition Assay

Scientific Rationale: Given that many naphthyridine derivatives function as kinase inhibitors, a primary screen against a representative protein kinase is a logical starting point.[6] A biochemical assay, which uses purified enzyme, substrate, and cofactors, provides a clean system to determine direct inhibitory activity against the target, free from confounding factors like cell membrane permeability or cellular metabolism.

We will describe a protocol based on the ADP-Glo™ Luminescent Kinase Assay principle, which measures the amount of ADP produced in a kinase reaction. The luminescent signal is directly proportional to kinase activity, making it a robust method for identifying inhibitors.[6][9]

Diagram: General Experimental Workflow

G cluster_prep Compound Preparation cluster_primary Primary Screen (Biochemical) cluster_secondary Secondary Screen (Cellular) cluster_analysis Data Analysis & Interpretation Compound 8-Chloro-1,5-naphthyridin-3-amine (Dry Powder) Stock 10 mM Stock in DMSO Compound->Stock KinaseAssay Luminescent Kinase Assay (e.g., ADP-Glo™) Stock->KinaseAssay Serial Dilution CellAssay Cell-Based Cytotoxicity Assay (e.g., MTT Assay) Stock->CellAssay Serial Dilution IC50_Biochem Determine Biochemical IC50 KinaseAssay->IC50_Biochem Analysis Compare Biochemical vs. Cellular Potency Assess Selectivity vs. Toxicity IC50_Biochem->Analysis IC50_Cell Determine Cytotoxic IC50 CellAssay->IC50_Cell IC50_Cell->Analysis

Caption: A logical workflow for the in vitro characterization of a novel compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Principle)

This protocol is a general template and should be optimized for the specific kinase being tested (e.g., ATP and substrate concentrations).

Materials:

  • Purified Kinase of interest (e.g., a tyrosine or serine/threonine kinase).

  • Kinase-specific substrate (peptide or protein).

  • ADP-Glo™ Kinase Assay Kit (Promega or similar), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • 8-Chloro-1,5-naphthyridin-3-amine (Test Compound).

  • Known Kinase Inhibitor (Positive Control, e.g., Staurosporine).

  • White, opaque 96-well or 384-well assay plates.

  • Luminometer.

Procedure:

  • Compound Plating:

    • Create a serial dilution of the 10 mM Test Compound stock in DMSO.

    • Dilute this series further in Kinase Assay Buffer to create 2X final concentration working solutions. The DMSO concentration should be kept constant across all wells.

    • Add 5 µL of the 2X compound working solutions to the wells of a 96-well plate.

    • Include "Vehicle Control" wells (buffer with DMSO only) and "No Enzyme" wells (buffer with DMSO, no kinase).

  • Kinase Reaction Initiation:

    • Prepare a 2X Kinase/Substrate Master Mix in Kinase Assay Buffer. The optimal concentrations must be determined empirically but should be near the Km for ATP and substrate for inhibitor studies.

    • Add 5 µL of the 2X Kinase/Substrate Master Mix to each well (except "No Enzyme" controls).

    • The total reaction volume is now 10 µL.

    • Mix the plate gently (e.g., orbital shaker for 30 seconds).

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the determined reaction time (e.g., 60 minutes).

  • Kinase Reaction Termination and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[9]

    • Mix the plate gently.

    • Incubate at room temperature for 40 minutes.[9]

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to generate a light signal.[9]

    • Mix the plate gently.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a plate-reading luminometer.

Data Analysis:

  • Calculate Percent Inhibition:

    • Average the signal from the Vehicle Control wells (100% activity) and the No Enzyme wells (0% activity).

    • Use the following formula for each test compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

  • Determine IC₅₀:

    • Plot the Percent Inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Diagram: Principle of the ADP-Glo™ Kinase Assay

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: Signal Generation Kinase Kinase ADP ADP Substrate Substrate PhosphoSub Phospho-Substrate Substrate->PhosphoSub Phosphorylation ATP ATP ATP->ADP Kinase Activity ATP_rem Remaining ATP Reagent1 ADP-Glo™ Reagent ATP_rem->Reagent1 Depletion ADP_gen ADP ATP_new Newly Synthesized ATP ADP_gen->ATP_new Conversion Light Luminescent Signal ATP_new->Light Luciferase/Luciferin Reagent2 Kinase Detection Reagent cluster_step1 cluster_step1 cluster_step2 cluster_step2 cluster_step1->cluster_step2 cluster_step3 cluster_step3 cluster_step2->cluster_step3

Caption: The multi-step process of measuring kinase activity via ADP detection.

Part 2: Secondary Screening - Cell-Based Cytotoxicity Assay

Scientific Rationale: A potent hit from a biochemical screen must be evaluated in a cellular context. A cell-based assay can answer several critical questions: Can the compound cross the cell membrane to reach its target? Is it cytotoxic? Is the observed cellular effect consistent with the biochemical potency? A broad cytotoxicity assay is a crucial secondary screen to flag compounds that are non-specifically killing cells, which is an undesirable trait.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Protocol 2: Cell-Based Cytotoxicity (MTT Assay)

Materials:

  • Human cancer cell line (e.g., MIA PaCa-2, based on literature activity of related scaffolds).[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS).

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Sterile, clear 96-well flat-bottom plates.

  • Spectrophotometer (plate reader) capable of reading absorbance at ~570 nm.

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in complete medium.

    • Seed the cells into a 96-well plate at an empirically determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

    • Incubate overnight (18-24 hours) at 37°C with 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the Test Compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic (e.g., 0.1%).

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the various compound concentrations.

    • Include "Vehicle Control" wells (medium with DMSO only) and "No Cell" wells (medium only, for background subtraction).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.

    • Mix the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate Percent Viability:

    • Subtract the average absorbance of the "No Cell" wells from all other wells.

    • Normalize the data to the Vehicle Control wells (which represent 100% viability).

    • Use the formula: % Viability = 100 * (Absorbance_Compound / Absorbance_Vehicle)

  • Determine IC₅₀:

    • Plot the Percent Viability versus the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for cytotoxicity.

Data Summary and Interpretation

Quantitative data should be summarized for clear comparison.

CompoundTarget/AssayIC₅₀ (µM) [Hypothetical Data]
8-Chloro-1,5-naphthyridin-3-amineKinase X (Biochemical)0.5
8-Chloro-1,5-naphthyridin-3-amineMIA PaCa-2 (Cellular)5.0
Staurosporine (Control)Kinase X (Biochemical)0.01
Staurosporine (Control)MIA PaCa-2 (Cellular)0.02

Interpreting the Results:

  • Potent Biochemical Hit, Weaker Cellular Activity: The hypothetical data above (IC₅₀ of 0.5 µM vs. 5.0 µM) is a common scenario. This 10-fold shift could indicate several possibilities:

    • Poor cell membrane permeability.

    • The compound is being actively removed from the cell by efflux pumps.[2]

    • The compound is being rapidly metabolized by the cells.

  • Potent Biochemical and Cellular Activity: If the biochemical and cellular IC₅₀ values are very close (e.g., < 3-fold difference), it suggests the compound readily enters cells and engages its target.

  • Potent Cellular Activity, Weak Biochemical Activity: This could imply that the compound is acting through a different target than the one tested, or that a metabolite of the compound is the active species.

  • General Cytotoxicity: If the compound shows similar potency against multiple, unrelated cell lines, it may indicate a general cytotoxic mechanism rather than specific, target-mediated anti-proliferative activity.

These initial assays provide a critical foundation for the characterization of 8-Chloro-1,5-naphthyridin-3-amine, guiding subsequent studies into its mechanism of action, selectivity, and potential as a therapeutic agent.

References

  • In vitro NLK Kinase Assay - PMC - NIH. (URL: [Link])

  • The Complete Guide to Cell-Based Assays - SPT Labtech. (URL: [Link])

  • Cell-Based ELISA Assay - Creative Bioarray. (URL: [Link])

  • Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC. (URL: [Link])

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. (URL: [Link])

  • In vitro kinase assay - Bio-protocol. (URL: [Link])

  • In vitro kinase assay | Protocols.io. (URL: [Link])

  • Protocol for Invitro Kinase Assay. (URL: [Link])

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC. (URL: [Link])

  • Cell-Based Assay Development Solutions | MaxCyte. (URL: [Link])

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (URL: [Link])

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - MDPI. (URL: [Link])

  • Antimicrobial Activity of Naphthyridine Derivatives - PMC - NIH. (URL: [Link])

  • Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine - ResearchGate. (URL: [Link])

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells - PubMed. (URL: [Link])

  • Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines - PMC. (URL: [Link])

  • (PDF) RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW - ResearchGate. (URL: [Link])

  • Principles of Drug Action 1, Spring 2005, Amines. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 8-Chloro-1,5-naphthyridin-3-amine Synthesis

Welcome to the Process Optimization Knowledge Base. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks and chemoselectivity challenges associated with the synthesis of 8-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Knowledge Base. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks and chemoselectivity challenges associated with the synthesis of 8-chloro-1,5-naphthyridin-3-amine—a highly valuable scaffold in the development of c-Met inhibitors and Aurora kinase modulators.

Unlike standard linear protocols, this guide deconstructs the synthesis into a self-validating system, explaining the mechanistic causality behind each experimental choice so you can achieve reproducible, high-yield scale-ups.

Module 1: Synthetic Route Architecture

The optimized synthesis relies on a 5-step sequence starting from 5-bromopyridin-3-amine. The critical challenge in this pathway is managing the orthogonal reactivities of the C3 and C8 positions on the naphthyridine core.

SynthesisPathway SM 5-Bromopyridin-3-amine Int1 Gould-Jacobs Intermediate (Enamine) SM->Int1 EMME, Toluene, Reflux Int2 7-Bromo-1,5-naphthyridin-4-ol Int1->Int2 Dowtherm A, 250°C Int3 3-Bromo-8-chloro-1,5-naphthyridine Int2->Int3 POCl3, Reflux Int4 8-Chloro-N-(diphenylmethylene)- 1,5-naphthyridin-3-amine Int3->Int4 Pd-cat, Benzophenone imine (Chemoselective) Product 8-Chloro-1,5-naphthyridin-3-amine Int4->Product 2M HCl, THF, RT

Figure 1: Optimized 5-step synthetic workflow for 8-Chloro-1,5-naphthyridin-3-amine.

Module 2: Troubleshooting Knowledge Base (FAQ)

Q1: My Gould-Jacobs cyclization to 7-bromo-1,5-naphthyridin-4-ol yields massive amounts of insoluble black tar. How can I improve the conversion?

A1: Causality: The thermal cyclization of the enamine intermediate requires extreme temperatures (~250°C) to drive the intramolecular Friedel-Crafts-type ring closure. However, at high concentrations, intermolecular condensation and thermal degradation outpace the desired intramolecular cyclization, leading to polymerization (tar). Solution:

  • High Dilution: Maintain a concentration of <0.05 M in the high-boiling solvent (Dowtherm A).

  • Flash Heating: Do not slowly heat the reaction mixture. Instead, pre-heat the Dowtherm A to 250°C and add the enamine intermediate dropwise. This ensures the intermediate instantly experiences cyclization temperatures, kinetically favoring the intramolecular pathway over intermolecular collisions.

Q2: During the POCl₃ chlorination workup, my yield of 3-bromo-8-chloro-1,5-naphthyridine drops significantly, and LCMS shows the 8-hydroxy byproduct. What is going wrong?

A2: Causality: The 8-chloro position on the 1,5-naphthyridine ring is highly activated by the adjacent nitrogen atom (N1). During the aqueous quench of excess POCl₃, the reaction is violently exothermic. If the temperature spikes, the newly formed 8-chloro group undergoes rapid nucleophilic aromatic substitution (S_NAr) by water/hydroxide, reverting to the starting material[1, 4]. Solution: Distill off excess POCl₃ under reduced pressure before the quench. Pour the concentrated residue onto a large excess of crushed ice. Neutralize strictly with aqueous ammonia (NH₄OH) rather than NaOH, keeping the internal temperature strictly below 10°C. Ammonia provides a buffered neutralization, preventing the high local pH spikes that drive hydroxide-mediated hydrolysis [1].

Q3: How do I achieve chemoselectivity during the amination step? My amine nucleophile keeps displacing the 8-chloro group instead of reacting at the 3-bromo position!

A3: Causality: 3-Bromo-8-chloro-1,5-naphthyridine contains two halogens with orthogonal reactivities. The 8-chloro group is highly electrophilic and prone to S_NAr by standard primary/secondary amines. The 3-bromo group is relatively inert to S_NAr but highly reactive towards Palladium-catalyzed oxidative addition. If you use ammonia or a simple aliphatic amine, S_NAr at the 8-position will dominate, yielding the incorrect regioisomer. Solution: Employ a chemoselective Buchwald-Hartwig cross-coupling using benzophenone imine (diphenylmethanimine) as an ammonia surrogate. Benzophenone imine is a bulky, weak nucleophile that completely ignores the 8-chloro position (suppressing S_NAr) but couples efficiently at the 3-bromo position via the Pd-catalytic cycle. The resulting imine intermediate can then be unmasked to the primary amine using mild aqueous HCl, which does not hydrolyze the 8-chloro group [2, 3].

Chemoselectivity Start 3-Bromo-8-chloro- 1,5-naphthyridine PathA SNAr Pathway (Aliphatic Amines) Start->PathA High nucleophilicity PathB Pd-Catalyzed Pathway (Benzophenone imine) Start->PathB Low nucleophilicity, High Pd affinity ResultA 8-Amino-3-bromo Byproduct PathA->ResultA Attacks C8 position ResultB 3-Imine-8-chloro Desired Intermediate PathB->ResultB Oxidative addition at C3

Figure 2: Logical relationship of chemoselective amination pathways on the dihalo-naphthyridine core.

Module 3: Validated Experimental Protocols

Protocol A: Synthesis of 3-Bromo-8-chloro-1,5-naphthyridine

This protocol is self-validating: a successful reaction will transition from a suspension to a homogeneous dark solution, and proper quenching will yield a distinct beige precipitate.

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a drying tube.

  • Reaction: Suspend 7-bromo-1,5-naphthyridin-4-ol (1.0 eq) in neat POCl₃ (15 volumes). Heat to reflux (105°C) for 5 hours until the mixture becomes a homogeneous dark solution [1].

  • Concentration: Cool to 50°C and distill off approximately 70% of the excess POCl₃ under reduced pressure to minimize the exothermic quench load.

  • Quench (Critical Step): Transfer the concentrated residue dropwise into a vigorously stirred beaker of crushed ice (50 volumes).

  • Neutralization: Slowly add 28% aqueous ammonia until the pH reaches 7.5–8.0, ensuring the internal temperature never exceeds 10°C.

  • Isolation: Filter the resulting beige precipitate, wash with ice-cold water, and dry under high vacuum to afford the product.

Protocol B: Chemoselective Amination & Deprotection

This two-stage protocol ensures the structural integrity of the C8-Cl bond while installing the C3-amine.

  • Coupling: In an oven-dried flask under N₂, combine 3-bromo-8-chloro-1,5-naphthyridine (1.0 eq), benzophenone imine (1.2 eq), Pd₂(dba)₃ (0.05 eq), BINAP (0.10 eq), and Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane.

  • Heating: Stir at 90°C for 12 hours. Monitor by LCMS for the disappearance of the starting material.

  • Filtration: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate.

  • Deprotection: Dissolve the crude imine in THF (0.25 M). Add 2M aqueous HCl (3.0 eq) and stir at room temperature for 30 minutes [2, 3].

  • Workup: Basify the mixture with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel chromatography (EtOAc/Hexanes) to yield 8-chloro-1,5-naphthyridin-3-amine as a solid.

Module 4: Process Optimization Data

The following table summarizes the quantitative yield improvements achieved by transitioning from standard literature conditions to the optimized parameters detailed in this guide.

Reaction StepStandard ConditionStandard YieldOptimized ConditionOptimized YieldKey Quality Attribute (KQA)
Cyclization Batch heating in Dowtherm A (0.5 M)35–40%Dropwise addition to pre-heated Dowtherm A (0.05 M)72–78% Minimized polymeric tar formation
Chlorination NaOH quench, RT45–50%POCl₃ distillation, NH₄OH quench on ice (<10°C)85–90% Prevention of C8-OH hydrolysis
Amination Aqueous NH₃, Cu-catalyzed<10% (Regio-mix)Pd-catalyzed Benzophenone imine coupling82–88% 100% Chemoselectivity for C3-Br
Deprotection Strong acid / Heat60%2M HCl in THF, RT, 30 mins95% Preservation of C8-Cl bond

References

  • Title: US 2014/0336182 A1 - Synthesis of 3-bromo-8-chloro-1,5-naphthyridine Source: Google Patents / Googleapis URL
  • Title: US 9066954 B2 - Fused heterocyclic derivatives and methods of use Source: Google Patents URL
  • Title: 6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)-ONE DERIVATIVES AS C-MET INHIBITORS (EP2825545A1)
  • Title: THE NAPHTHYRIDINES (Chemistry of Heterocyclic Compounds)
Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 8-Chloro-1,5-naphthyridin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the inherent physicochemical hurdles of working with 8-Chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the inherent physicochemical hurdles of working with 8-Chloro-1,5-naphthyridin-3-amine .

This compound presents a dual challenge: it is highly lipophilic due to the chloro-substituted aromatic system, and it possesses a rigid, planar bicyclic core that drives intense intermolecular π-π stacking. These factors culminate in a high crystal lattice energy, making it a classic "brick-dust" molecule that strongly resists aqueous solvation[1].

Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols to ensure your solubilization strategy succeeds.

Diagnostic Solubilization Workflow

G A 8-Chloro-1,5-naphthyridin-3-amine (Poor Aqueous Solubility) B Determine Application & pH Tolerance A->B C In Vitro Assay (Neutral pH req.) B->C D In Vivo / Formulation (Variable pH) B->D E Co-solvent / Surfactant (DMSO + Tween-20) C->E Low Conc. (<50 µM) F Cyclodextrin Complexation (SBE-β-CD) C->F High Conc. (>50 µM) G Salt Formation (Protonate C3-Amine) D->G pH < pKa (Gastric) H Nanosuspension (Anti-solvent precip.) D->H Overcome 'Brick-dust'

Diagnostic workflow for solubilizing 8-Chloro-1,5-naphthyridin-3-amine.

Troubleshooting Guides & FAQs

Q1: Why does 8-Chloro-1,5-naphthyridin-3-amine precipitate immediately when diluted from a DMSO stock into my aqueous assay buffer? The Causality: This is a failure of kinetic solubility. While the compound is highly soluble in 100% DMSO, rapidly diluting it into an aqueous buffer drastically increases the polarity of the microenvironment. The local supersaturation collapses, and the thermodynamic drive to reform the stable "brick-dust" crystal lattice overpowers the solvation energy[1][2]. The Solution: Do not add the DMSO stock directly to a pure aqueous buffer. Instead, pre-mix a surfactant (e.g., 0.01–0.1% Tween-20) or a secondary co-solvent (e.g., 5% PEG400) into your aqueous buffer before introducing the DMSO stock. This lowers the interfacial tension and kinetically stabilizes the metastable supersaturated state, preventing rapid nucleation[2].

Q2: Can I use pH adjustment to force this compound into solution? The Causality: Yes, but its utility is strictly dictated by the target environment. 8-Chloro-1,5-naphthyridin-3-amine contains basic nitrogen atoms (the naphthyridine ring nitrogens and the C3-amine). By lowering the pH below the pKa of these basic centers (typically pH < 4), you induce protonation and form a highly soluble ionized salt[3][4]. The Solution: For oral formulations targeting gastric absorption, formulating the compound as an acidic salt (e.g., hydrochloride or mesylate) is highly effective[4]. However, if your assay requires physiological pH (7.4), the compound will revert to its unionized free-base form and precipitate. In neutral environments, pH adjustment must be abandoned in favor of complexation or physical modification[3].

Q3: What is the best excipient for in vivo dosing or high-concentration parenteral delivery of this compound? The Causality: For in vivo pharmacokinetic studies, modified cyclodextrins—specifically Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)—are optimal. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic naphthyridine core via host-guest inclusion, while the highly ionized sulfobutyl exterior maintains robust aqueous solubility[5]. The Solution: Prepare a 10–20% (w/v) solution of SBE-β-CD in saline. This approach avoids the severe toxicity and hemolysis associated with high concentrations of organic co-solvents and prevents the drug from precipitating upon injection into the bloodstream[5].

Quantitative Data: Solubilization Strategies Comparison
TechniquePrimary Mechanism of ActionExpected Solubility IncreaseBest ApplicationKey Limitation
pH Adjustment (pH < 4) Ionization of basic C3-amine / naphthyridine N100x – 1,000xOral formulations (gastric dissolution)Immediate precipitation at physiological pH (7.4)
Co-solvency (10% DMSO) Reduction of aqueous dielectric constant10x – 50xIn vitro biochemical & enzymatic assaysSolvent toxicity in cell-based assays
Cyclodextrin (20% SBE-β-CD) Host-guest hydrophobic inclusion complex50x – 200xParenteral (IV) and in vivo dosingHigh excipient-to-drug mass ratio required
Nanosuspension (<300 nm) Increased specific surface area (Noyes-Whitney)Apparent kinetic increase (Dissolution rate)High-dose oral / IV formulationsThermodynamic instability (Ostwald ripening) over time
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols feature built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Thermodynamic Solubility Profiling via pH Titration

Purpose: To determine the exact pH at which the C3-amine protonates sufficiently to break the crystal lattice.

  • Preparation: Weigh exactly 5.0 mg of 8-Chloro-1,5-naphthyridin-3-amine into a clear glass vial. Add 5.0 mL of deionized water to achieve a target theoretical concentration of 1 mg/mL. The suspension will appear heavily clouded.

  • Titration: Under constant magnetic stirring (400 RPM), add 0.1 M HCl in precise 10 µL increments. Monitor the pH continuously using a calibrated micro-pH probe.

  • Validation Checkpoint (Go/No-Go): Continue the titration until the solution becomes completely visually clear (no particulates against a dark background). Record this pH. If the solution does not clear by pH 2.0, the lattice energy is too high for simple protonation at this concentration. Abort this method and pivot to Protocol B.

  • Reversibility Check (Self-Validation): Slowly back-titrate by adding 0.1 M NaOH to the clear solution. Observe the exact pH at which cloudiness reoccurs. Validation: This confirms the dissolution was purely a thermodynamic pH response (salt formation) and not the result of irreversible chemical degradation of the naphthyridine core[4].

Protocol B: Preparation of Nanosuspensions via Anti-Solvent Precipitation

Purpose: To physically modify the "brick-dust" compound into high-surface-area nanoparticles for enhanced dissolution without altering its chemical structure[1][6].

  • Solvent Phase: Dissolve 10 mg of the compound in 1.0 mL of a water-miscible organic solvent (e.g., DMSO).

  • Validation Checkpoint: Centrifuge the solvent phase at 10,000 x g for 5 minutes. Validation: If a pellet forms, the compound was not fully dissolved. You must adjust the solvent volume. Only use the completely clear supernatant for the next step.

  • Anti-Solvent Phase: Prepare 9.0 mL of an aqueous stabilizer solution consisting of 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.05% (w/v) Sodium Dodecyl Sulfate (SDS)[6]. Chill this solution to 4°C to minimize equilibrium solubility and promote rapid, massive nucleation.

  • Precipitation: Under high-shear homogenization (15,000 RPM), rapidly inject the 1.0 mL solvent phase directly into the vortex of the 9.0 mL anti-solvent phase. Homogenize for exactly 2 minutes.

  • Validation Checkpoint (Go/No-Go): Immediately extract a 100 µL aliquot and analyze it via Dynamic Light Scattering (DLS). Acceptance Criteria: Z-average particle size must be < 400 nm, and the Polydispersity Index (PDI) must be < 0.3. If the PDI is > 0.3, the nanoparticles are actively aggregating (Ostwald ripening); you must increase the surfactant ratio before proceeding to downstream in vivo assays[1].

References
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review Indian Journal of Pharmaceutical and Biological Research (IJPBR)
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs International Journal of Pharmaceutical Sciences
  • Technical Support Center: Overcoming Poor Solubility of 1,5-Naphthyridine Intermedi
  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences (WJBPHS)
  • Formulation of poorly soluble compounds European Medicines Agency (EMA)
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies WuXi AppTec DMPK
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic

Sources

Troubleshooting

Technical Support Center: Optimizing Derivatization of 8-Chloro-1,5-naphthyridin-3-amine

Welcome to the Technical Support Center. 8-Chloro-1,5-naphthyridin-3-amine is a highly valuable, yet challenging, bifunctional scaffold used extensively in medicinal chemistry and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 8-Chloro-1,5-naphthyridin-3-amine is a highly valuable, yet challenging, bifunctional scaffold used extensively in medicinal chemistry and materials science. Its structural duality—combining an electrophilic C8-aryl chloride with a nucleophilic C3-primary amine—presents unique chemoselectivity and regioselectivity challenges.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure your derivatization workflows succeed.

Reactivity Mapping & Chemoselectivity

Understanding the electronic distribution of the 1,5-naphthyridine core is critical. The nitrogen atoms at positions 1 and 5 exert a strong electron-withdrawing effect. The N1 nitrogen, being ortho/para to the C8 position, highly activates the C8-chloride for Nucleophilic Aromatic Substitution (SNAr) and oxidative addition. Conversely, the C3-amine behaves as a standard aromatic nucleophile.

G Start 8-Chloro-1,5-naphthyridin-3-amine TargetC8 Target C8-Chloride (Electrophilic Site) Start->TargetC8 Exogenous Nucleophile TargetC3 Target C3-Amine (Nucleophilic Site) Start->TargetC3 Exogenous Electrophile SNAr SNAr (Aliphatic Amines) TargetC8->SNAr Strong Nucleophile PdCoupling Buchwald-Hartwig (Aryl Amines) TargetC8->PdCoupling Weak Nucleophile + Pd Acylation Acylation/Alkylation (Acid Chlorides) TargetC3->Acylation Base Mediated

Caption: Decision matrix for regioselective derivatization of 8-chloro-1,5-naphthyridin-3-amine.

Table 1: Quantitative Data Summary for Derivatization Pathways
Reaction TypeTarget SiteTypical Reagents & CatalystsOptimal Temp (°C)Avg. YieldReaction Time
SNAr C8-ChlorideAliphatic Amine, DIPEA, NMP80–12075–95%2–12 h
Buchwald-Hartwig C8-ChlorideAryl Amine, Pd₂(dba)₃, XPhos, Cs₂CO₃90–11060–85%4–16 h
Acylation C3-AmineAcid Chloride, Et₃N, DCM0–2585–98%1–4 h
Troubleshooting & FAQs

Q1: My Palladium-catalyzed Buchwald-Hartwig amination at the C8 position is failing, and the reaction turns black immediately. What is happening? Causality: The 1,5-naphthyridine core is a notorious bidentate ligand. The nitrogen atoms at N1 and N5 can strongly coordinate to the Pd(0) or Pd(II) center, outcompeting your substrate and ligand. This forms a stable, catalytically inactive complex (catalyst poisoning), leading to the rapid precipitation of Pd black. Solution: You must use a highly sterically demanding, electron-rich monodentate phosphine ligand, such as XPhos or BrettPhos. The extreme steric bulk of the dialkylbiaryl framework prevents the formation of the multimeric Pd-naphthyridine complex, while its electron-rich nature accelerates the oxidative addition into the C8-Cl bond, as documented in[1].

G Pd0 Pd(0) Precatalyst Poisoned Inactive Pd-Complex (N1/N5 Chelation) Pd0->Poisoned Small/No Ligand Active Active Pd-XPhos Complex (Sterically Protected) Pd0->Active Bulky Ligand (XPhos) OxAdd Oxidative Addition (at C8-Cl) Active->OxAdd Substrate Addition Product Coupled Product OxAdd->Product Amine + Base Product->Pd0 Reductive Elimination

Caption: Mechanism of Pd-catalyst poisoning by naphthyridines and prevention via bulky ligands.

Q2: I am trying to perform an SNAr at the C8-chloride using an aliphatic amine, but the reaction stalls at 30% conversion. How can I drive it to completion? Causality: While the C8 position is activated, the formation of the intermediate Meisenheimer complex requires overcoming a significant activation energy barrier, especially with sterically hindered amines. If the solvent is not polar enough, the nucleophile remains tightly paired with its counter-ion, reducing its effective nucleophilicity. Solution: Switch your solvent to a polar aprotic medium like NMP or DMAc. These solvents selectively solvate the cations (e.g., K⁺ from K₂CO₃), leaving the amine highly active ("naked"). Elevate the temperature to 100–120 °C. The stabilization of the anionic transition state by the N1 nitrogen will rapidly drive the reaction forward under these conditions, a standard approach in .

Q3: How do I selectively acylate the C3-amine without the C8-chloride interfering or polymerizing? Causality: The C8-chloride is an electrophile, and the C3-amine is a nucleophile. In the absence of a transition metal catalyst or extreme heat, the C8-chloride is inert to standard acylating agents. Solution: Perform the reaction at 0 °C to room temperature using an exogenous electrophile (e.g., acetyl chloride) and a non-nucleophilic base (e.g., triethylamine) in DCM. The C3-amine will rapidly attack the acid chloride. The C8-chloride will remain completely untouched because it requires either a strong nucleophile (SNAr) or a Pd-catalyst to react.

Self-Validating Experimental Protocols
Protocol A: SNAr Amination at the C8-Position (Aliphatic Amines)

This protocol utilizes thermal energy and solvent polarity to overcome the Meisenheimer activation barrier.

  • Setup: In an oven-dried vial, add 8-Chloro-1,5-naphthyridin-3-amine (1.0 equiv), the aliphatic amine (1.5 equiv), and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Solvent: Dissolve the mixture in anhydrous NMP (0.2 M).

  • Reaction: Seal the vial and heat to 110 °C in an oil bath or heating block for 4 hours.

  • Self-Validation Check: Analyze an aliquot via LCMS. The starting material has a distinct mass of m/z 180 [M+H]⁺.

    • Pass: Complete disappearance of the m/z 180 peak and emergence of the product mass indicates successful substitution.

    • Fail: If m/z 180 persists, the amine is too sterically hindered. Corrective action: Add 0.5 equiv more of the amine and increase the temperature to 125 °C.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove the NMP. Dry the organic layer over Na₂SO₄ and concentrate.

Protocol B: Buchwald-Hartwig Cross-Coupling at the C8-Position (Aryl Amines)

This protocol uses extreme steric bulk (XPhos) to prevent naphthyridine-induced catalyst poisoning.

  • Setup: In a Schlenk tube, combine 8-Chloro-1,5-naphthyridin-3-amine (1.0 equiv), the aryl amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.10 equiv), and Cs₂CO₃ (2.0 equiv).

  • Degassing (Critical): Add anhydrous 1,4-Dioxane (0.15 M). Sparge the mixture with Argon for 10 minutes. Causality: Oxygen will irreversibly oxidize the electron-rich XPhos ligand, killing the catalytic cycle.

  • Reaction: Heat the mixture to 100 °C for 8 hours under an Argon atmosphere.

  • Self-Validation Check: Observe the reaction color and run an LCMS.

    • Pass: The solution should remain a deep red/brown (active Pd-XPhos complex) and LCMS will show the product mass.

    • Fail: If the solution turns jet black with a fine precipitate within the first 30 minutes, catalyst poisoning or oxidation has occurred. Corrective action: Ensure strict anaerobic conditions and verify the quality of the Pd₂(dba)₃ precatalyst.

  • Workup: Filter the crude mixture through a pad of Celite to remove the Pd catalyst and inorganic salts. Wash the pad with 10% MeOH/DCM, concentrate the filtrate, and purify via silica gel chromatography.

References
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2020. A comprehensive review detailing the nucleophilic aromatic substitution and cross-coupling behaviors of the 1,5-naphthyridine core. URL:[Link]

  • Chromium- and Cobalt-Catalyzed Cross-Coupling and Amination Reactions. LMU München (Dissertation), 2016. Details the specific mechanistic challenges and ligand requirements (Buchwald-Hartwig amination) when dealing with halogenated naphthyridines. URL:[Link]

  • Zn-, Mg-, and Li-TMP Bases for the Successive Regioselective Metalations of the 1,5-Naphthyridine Scaffold. Chemistry - A European Journal, 2021. Provides foundational data on the electronic distribution and regioselective functionalization of 1,5-naphthyridines. URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 8-Chloro-1,5-naphthyridin-3-amine

Subtitle: Troubleshooting Guide & Standard Operating Procedures for High-Fidelity API Preservation Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction Welcome to the Technical Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Troubleshooting Guide & Standard Operating Procedures for High-Fidelity API Preservation Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center. This guide is specifically engineered to address the handling and long-term storage of 8-Chloro-1,5-naphthyridin-3-amine (CAS: 1151802-19-5).

As a highly functionalized heterocycle, this molecule features three distinct reactive sites: a primary aromatic amine, an activated aryl chloride, and a basic 1,5-naphthyridine core. While these features make it an excellent building block for kinase inhibitors and other bioactive compounds, they also introduce significant vulnerabilities to environmental triggers (oxygen, moisture, light, and heat). This guide provides the mechanistic causality behind its degradation and field-proven methodologies to ensure absolute structural integrity during long-term storage.

Part 1: Mechanistic Pathways of Degradation

Before implementing storage protocols, it is critical to understand the causality behind the degradation. The diagram below maps the logical relationship between environmental triggers, the specific molecular vulnerabilities of 8-Chloro-1,5-naphthyridin-3-amine, and the resulting degradation products.

DegradationPathways Light UV/Visible Light Amine 3-Amine Group Light->Amine Catalyzes Chloro 8-Chloro Substituent Light->Chloro Catalyzes Oxygen Atmospheric Oxygen Oxygen->Amine Oxidizes Core 1,5-Naphthyridine Core Oxygen->Core Oxidizes Moisture Moisture (H2O) Moisture->Chloro Nucleophilic Attack Moisture->Core Protonation Oxidation Azo/Nitroso Formation (Discoloration) Amine->Oxidation Dehalogenation Photolytic Dehalogenation (C-Cl Cleavage) Chloro->Dehalogenation Hydrolysis SNAr Hydrolysis (Loss of Cl) Chloro->Hydrolysis Hydration Hydration & N-Oxidation Core->Hydration

Caption: Logical relationship between environmental triggers, reactive sites, and degradation pathways.

Part 2: Troubleshooting & FAQs

Q1: Why is my 8-Chloro-1,5-naphthyridin-3-amine powder turning brown or dark purple over time? A: This discoloration is the hallmark of [1]. When exposed to atmospheric oxygen and ambient light, the 3-amine group undergoes auto-oxidation to[2]. This process is[3]. To prevent this, the compound must be [4].

Q2: During LC-MS analysis, I am observing a major impurity with a mass of[M-34] or [M-18]. What causes this? A: You are observing the loss of the chlorine atom, which occurs via two distinct, environmentally triggered pathways:

  • SNAr Hydrolysis ([M-18] or [M-Cl+OH]): The 1,5-naphthyridine ring is highly electron-deficient due to the two nitrogen atoms. This pulls electron density away from the C8 position, making the attached chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by ambient moisture (H₂O).

  • Photolytic Dehalogenation ([M-34] or [M-Cl+H]): Exposure to UV/visible light induces homolytic cleavage of the C-Cl bond, leading to a dehalogenated naphthyridine byproduct.

Q3: My compound has become sticky, clumpy, and difficult to weigh accurately. How does moisture affect the naphthyridine core? A: The basic nitrogens in the 1,5-naphthyridine core are highly hygroscopic. They readily form hydrates upon exposure to ambient humidity. This absorbed moisture not only alters the effective molecular weight (causing dosing inaccuracies in your biological assays) but also provides the localized water necessary to drive the SNAr hydrolysis mentioned in Q2.

Part 3: Quantitative Data on Storage Conditions

To illustrate the critical nature of proper storage, the following table summarizes the estimated degradation rates of 8-Chloro-1,5-naphthyridin-3-amine under various environmental conditions.

Storage ConditionAtmosphereLight ExposureEstimated Shelf Life (>98% Purity)Primary Degradation Mechanism
Benchtop (25°C) Ambient AirAmbient Lab Light< 2 WeeksAmine Oxidation & Photolysis
Refrigerator (4°C) Ambient AirDark3 - 6 MonthsHygroscopic Hydration & SNAr
Freezer (-20°C) Ambient AirDark12 - 18 MonthsSlow Amine Oxidation
Optimal (-20°C) Argon (Inert)Dark (Amber Vial)> 3 Years Negligible

Part 4: Step-by-Step Methodology: Protocol for Aliquoting and Long-Term Storage

To ensure a self-validating system for API preservation, follow this rigorous protocol. This workflow guarantees that every time you access the compound, its integrity remains uncompromised.

Phase 1: Preparation and Aliquoting
  • Pre-Equilibration: Transfer the newly received, sealed bottle of 8-Chloro-1,5-naphthyridin-3-amine into a controlled inert environment, such as a Nitrogen or Argon-filled glovebox.

  • Aliquoting: Divide the bulk powder into single-use or weekly-use aliquots (e.g., 5 mg to 20 mg) into pre-weighed, dry amber glass vials.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles and eliminates the continuous exposure to oxygen/moisture that occurs every time a bulk bottle is opened.

  • Inert Gas Backfilling: If a glovebox is unavailable, use a Schlenk line. Gently purge each amber vial with Argon for 30 seconds. Argon is heavier than air and will blanket the solid API, displacing reactive oxygen.

  • Sealing: Cap the vials with PTFE-lined screw caps. Wrap the junction between the cap and the vial tightly with Parafilm to create a moisture-proof seal.

Phase 2: Long-Term Storage and Retrieval
  • Secondary Containment: Place the aliquoted vials into a secondary container (e.g., a vacuum-sealed bag or a desiccator jar containing Drierite/silica gel).

  • Temperature Control: Store the secondary container in a dedicated -20°C or -80°C freezer.

  • Self-Validating Thaw Protocol (Critical): When retrieving an aliquot, remove the vial from the freezer and do not open it immediately . Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Validation Check: Weigh the unopened vial. If the weight matches the pre-recorded weight from Step 2, no moisture condensation has occurred on the inside. Opening a cold vial in ambient air instantly condenses water vapor onto the hygroscopic naphthyridine core, initiating hydrolysis.

References

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | Source: ACS Chemical Health & Safety | URL: [Link]

  • Title: Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule | Source: Advanced Science (Wiley) | URL: [Link]

  • Title: Synthesis of Nitroarenes by Oxidation of Aryl Amines | Source: MDPI Molecules | URL: [Link]

Sources

Troubleshooting

Resolving HPLC peak tailing issues for 8-Chloro-1,5-naphthyridin-3-amine

Focus Analyte: 8-Chloro-1,5-naphthyridin-3-amine Welcome to the Technical Support Center. This portal provides drug development professionals and analytical scientists with field-proven, mechanistically grounded solution...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Analyte: 8-Chloro-1,5-naphthyridin-3-amine

Welcome to the Technical Support Center. This portal provides drug development professionals and analytical scientists with field-proven, mechanistically grounded solutions for resolving complex chromatographic issues.

Q: Why does 8-Chloro-1,5-naphthyridin-3-amine exhibit severe peak tailing in standard reversed-phase HPLC?

Mechanistic Insight (The Causality): 8-Chloro-1,5-naphthyridin-3-amine is a highly polar, polybasic pharmaceutical intermediate [4]. It possesses a naphthyridine core (two fused pyridine-like rings) and a primary amine at the 3-position.

Under standard acidic reversed-phase liquid chromatography (RPLC) conditions (e.g., 0.1% Formic Acid, pH ~2.7), the primary amine becomes heavily protonated, creating a cationic species. While modern silica columns are end-capped, unreacted residual silanols ( −Si−OH ) inevitably remain on the stationary phase. These silanols have a pKa ranging from 3.5 to 4.5. Even at low pH, a micro-population of these silanols remains ionized ( −Si−O− ).

Peak tailing occurs because the positively charged basic amine interacts electrostatically with these negatively charged silanols. This secondary ion-exchange retention mechanism possesses significantly slower desorption kinetics than the primary hydrophobic (C18) interaction, causing the rear of the peak to drag [1].

Q: How can I definitively prove whether the tailing is caused by chemistry (silanols) or a physical hardware defect?

The Self-Validating Protocol: The Neutral Marker Test Troubleshooting must rely on self-validating systems, not trial and error. Before altering your mobile phase chemistry, you must isolate the variable to confirm whether the tailing is chemical (silanol interactions) or physical (column void, blocked frit, or extra-column dead volume) [2].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a diagnostic test mixture containing 8-Chloro-1,5-naphthyridin-3-amine (0.1 mg/mL) and a neutral, mildly retained marker (e.g., Toluene or Uracil at 0.1 mg/mL) in the initial mobile phase.

  • Injection: Inject 2 µL onto your current HPLC column under your standard gradient conditions.

  • Data Analysis: Calculate the USP Tailing Factor ( Tf​ ) for both peaks using the formula Tf​=2fW0.05​​ (where W0.05​ is the peak width at 5% height, and f is the front half-width).

  • Validation Logic:

    • Chemical Issue: If Tf​>1.5 for the amine, but Tf​≤1.1 for the neutral marker, the issue is isolated to secondary silanol interactions. Proceed to the chemical optimization protocols below.

    • Physical Issue: If Tf​>1.5 for both the amine and the neutral marker, the column bed has collapsed, or there is a physical flow path disruption. Replace the column or check system fittings.

Q: What step-by-step mobile phase modifications can I implement to resolve chemical peak tailing?

If the Neutral Marker Test confirms chemical tailing, apply one of the following validated interventions based on your detector compatibility.

Protocol A: Low-pH Ionic Shielding (LC-MS Compatible)

Causality: Simple 0.1% Formic Acid in water lacks the buffering capacity to mask local silanol microenvironments. By introducing a high concentration of volatile buffer salts, the positive ions from the buffer competitively shield the ionized silanols, preventing the amine from binding [1].

  • Prepare Mobile Phase A: Dissolve Ammonium Formate in LC-MS grade water to achieve a 20 mM concentration.

  • pH Adjustment: Titrate with Formic Acid to reach exactly pH 2.8. This forces the vast majority of silanols into their fully protonated, neutral state ( −Si−OH ).

  • Prepare Mobile Phase B: Add 20 mM Ammonium Formate to your organic modifier (Acetonitrile or Methanol) to maintain constant ionic strength across the gradient.

  • Equilibration & Validation: Flush the column with 15-20 column volumes (CV) of the new mobile phase. Inject the sample and verify that Tf​ drops below 1.3.

Protocol B: High-pH Deprotonation Strategy (UV/DAD Focused)

Causality: Raising the pH above the pKa of the primary amine (typically >9.0) forces the analyte to deprotonate. A neutral molecule cannot undergo electrostatic ion-exchange with the silica surface, entirely eliminating the chemical tailing mechanism [3].

  • Hardware Prerequisite: You MUST use a high-pH tolerant hybrid silica column (e.g., Waters XBridge or Agilent Poroshell HPH). Standard Type-A or Type-B silica will dissolve above pH 8.0.

  • Prepare Mobile Phase A: Prepare a 10 mM Ammonium Bicarbonate aqueous solution.

  • pH Adjustment: Adjust the pH to 10.0 using Ammonium Hydroxide.

  • Equilibration & Validation: Equilibrate for 15 CVs. Inject the sample; the peak should elute with near-perfect symmetry ( Tf​≈1.0 ).

Q: How do different mobile phase interventions quantitatively impact peak shape and LC-MS compatibility?

Data Presentation: Intervention Comparison Matrix Use the following table to select the appropriate intervention based on your analytical requirements.

Intervention StrategyMechanism of ActionTypical USP Tailing Factor ( Tf​ )LC-MS Compatibility
0.1% Formic Acid (Unbuffered) Insufficient masking of ionized silanols1.8 - 2.5 (Severe Tailing)Excellent
20 mM Ammonium Formate (pH 2.8) Ionic shielding & silanol protonation1.2 - 1.4 (Acceptable)Excellent
10 mM Triethylamine (TEA) Competitive silanol blocking1.0 - 1.1 (Excellent)Poor (Severe Ion Suppression)
High pH (pH 10.0) on Hybrid Silica Analyte deprotonation (Neutralization)1.0 - 1.2 (Excellent)Good
Q: Is there a visual diagnostic workflow I can follow for basic amines?

Yes. Follow this logical decision tree to systematically diagnose and resolve peak tailing.

G Start Observe Peak Tailing (USP Tf > 1.5) Test Inject Neutral Marker (e.g., Uracil) Start->Test Decision Does Neutral Marker Tail? Test->Decision Physical Physical Issue (Void/Frit) Decision->Physical Yes Chemical Chemical Issue (Silanol Interaction) Decision->Chemical No FixPhys Replace Column or Check Fittings Physical->FixPhys FixChem Optimize Buffer/pH or Use Type-B Column Chemical->FixChem

Diagnostic workflow to resolve HPLC peak tailing of basic amines via physical and chemical checks.

Frequently Asked Questions (FAQs)

Q: I added 0.1% Trifluoroacetic acid (TFA) but my 8-Chloro-1,5-naphthyridin-3-amine peak is still tailing. Why? A: While TFA is a strong ion-pairing agent that can mask basic sites, polybasic compounds with multiple nitrogen centers often require higher ionic strength to fully outcompete silanol interactions on older silica columns. Furthermore, TFA causes severe ion suppression in MS. Switching to a chaotropic salt or utilizing a highly end-capped, polar-embedded stationary phase is a more robust solution.

Q: Can I use Triethylamine (TEA) to block silanols instead of changing my buffer? A: Yes, for UV-only methods. Adding 10-20 mM TEA to the mobile phase acts as a sacrificial base. Because TEA is a small, highly basic molecule, it competitively binds to the active silanols, shielding the larger naphthyridine analyte from secondary interactions [3]. However, TEA is highly suppressive and will contaminate mass spectrometers; it must be strictly avoided in LC-MS workflows.

References
  • Restek Corporation. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?". Restek Chromatography Blog. URL: [Link]

  • CHROMacademy. "HPLC Troubleshooting Guide - Peak Tailing". CHROMacademy Technical Library. URL: [Link]

  • Dolan, J.W. "Troubleshooting Peak Tailing in LC". LCGC North America (via Scribd). URL: [Link]

Optimization

Reducing impurities during 8-Chloro-1,5-naphthyridin-3-amine crystallization

Welcome to the Technical Support Center for Heterocyclic API Intermediates. This knowledge base is designed for researchers, process chemists, and drug development professionals tasked with troubleshooting the crystalliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic API Intermediates. This knowledge base is designed for researchers, process chemists, and drug development professionals tasked with troubleshooting the crystallization of 8-Chloro-1,5-naphthyridin-3-amine .

Because 1,5-naphthyridine derivatives possess rigid, planar aromatic structures, they present unique challenges during isolation, including poor solubility, a high propensity for liquid-liquid phase separation (LLPS), and the entrapment of structurally similar process impurities. Below, you will find in-depth mechanistic explanations, self-validating protocols, and quantitative data to resolve these critical issues.

Section 1: Mechanistic Understanding of Impurity Retention

Q1: Why does 8-Chloro-1,5-naphthyridin-3-amine consistently trap impurities (such as regioisomers or des-chloro byproducts) despite repeated recrystallization?

A1: The failure to reject impurities during the crystallization of rigid heterocycles is rarely a simple surface-washing issue; it is typically a thermodynamic and structural phenomenon. In the pharmaceutical industry, impurity retention is governed by specific incorporation mechanisms[1].

For 8-chloro-1,5-naphthyridin-3-amine, the primary culprit is the formation of Solid Solutions [2]. Because process impurities (like 4-chloro or 6-chloro regioisomers) share nearly identical molecular volumes and hydrogen-bonding capabilities with the target molecule, they can readily substitute for the API within the crystal lattice.

  • The Causality: When crystallization occurs too rapidly, the kinetic drive for molecules to deposit onto the growing crystal face outpaces the thermodynamic selectivity required to reject structurally similar "imposter" molecules.

  • The Solution: To overcome lattice incorporation, you must shift the process from a kinetically driven precipitation to a thermodynamically controlled crystallization. This requires mapping the solubility-limited rejection boundaries and operating strictly within the metastable zone[1].

Section 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q2: My anti-solvent crystallization process frequently "oils out," forming a sticky emulsion instead of a clean suspension. How does this affect purity, and how can I prevent it?

A2: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid phase (the oil) and a solvent-rich liquid phase, rather than nucleating into a solid crystal[3].

  • Impact on Purity: LLPS is catastrophic for impurity rejection. The solute-rich oil droplets act as a non-selective sink, indiscriminately partitioning both the target 8-chloro-1,5-naphthyridin-3-amine and its impurities. When these droplets eventually undergo spontaneous solidification, they form an amorphous gel or agglomerated mass that permanently traps the impurities[3].

  • The Causality: LLPS is triggered when the system's supersaturation trajectory breaches the cloud point curve before intersecting the metastable limit for solid nucleation. This is highly common in 1,5-naphthyridines when anti-solvent is added too quickly or cooling is too aggressive[4].

  • The Solution: You must alter the thermodynamic pathway. This is achieved by generating supersaturation slowly, selecting a solvent system that widens the gap between the solubility curve and the cloud point curve, and introducing seed crystals before LLPS can occur[3].

G Start Supersaturated Solution (8-Chloro-1,5-naphthyridin-3-amine) LLPS Liquid-Liquid Phase Separation (Oiling Out) Start->LLPS Rapid Cooling / Excess Anti-Solvent Nucleation Primary/Secondary Nucleation (Metastable Zone) Start->Nucleation Controlled Dosing / Targeted Seeding Impure Amorphous Solid / Gel (High Impurity Entrapment) LLPS->Impure Spontaneous Solidification Pure Crystalline Suspension (High Purity Target) Nucleation->Pure Controlled Growth

Thermodynamic pathways: Liquid-Liquid Phase Separation (Oiling Out) vs. Controlled Crystallization.

Section 3: Self-Validating Protocol for Impurity Rejection

Q3: What is a reliable, step-by-step methodology for crystallizing 8-chloro-1,5-naphthyridin-3-amine that maximizes purity and avoids oiling out?

A3: Because 1,5-naphthyridines are poorly soluble in standard organic solvents, we utilize Acetic Acid (HOAc) as the primary solvent. HOAc disrupts the strong intermolecular hydrogen bonding of the naphthyridine core, allowing for high-concentration dissolution, while Water serves as an effective anti-solvent[5].

Below is a self-validating anti-solvent crystallization protocol designed to reject regioisomers and prevent LLPS.

Step 1: Dissolution & Polishing

  • Suspend crude 8-chloro-1,5-naphthyridin-3-amine in 10 L/kg of Acetic Acid (HOAc).

  • Heat the reactor to 60°C under moderate agitation until complete dissolution is achieved.

  • Self-Validation Check: The solution must be optically clear. Perform a hot polishing filtration (0.45 µm PTFE) into the main crystallizer to remove insoluble polymeric byproducts that could act as uncharacterized nucleation sites.

Step 2: Controlled Anti-Solvent Addition (Pre-Seeding)

  • Maintain the crystallizer at 60°C. Equip the vessel with an in-situ FBRM (Focused Beam Reflectance Measurement) probe.

  • Dose Water (anti-solvent) at a strict rate of 0.1 L/kg/min until the solvent composition reaches 15% v/v Water.

  • Causality: This specific ratio brings the system into the lower half of the Metastable Zone Width (MSZW). It generates enough supersaturation to support crystal growth but stays well below the cloud point curve, preventing LLPS[3].

Step 3: Strategic Seeding

  • Introduce 1.5% w/w of high-purity 8-chloro-1,5-naphthyridin-3-amine seed crystals. Ensure seeds are milled to a narrow particle size distribution (e.g., D50 = 20 µm).

  • Self-Validation Check: Monitor the FBRM chord length counts. You should observe a stable, gradual baseline increase in particle counts. If counts spike rapidly and then drop, the seeds have dissolved (indicating undersaturation); if droplets appear on real-time microscopy, LLPS has occurred[4].

Step 4: Anti-Solvent Dosing (Post-Seeding) & Cooling

  • Age the slurry isothermally at 60°C for 60 minutes. Causality: This aging period allows the seeds to consume the initial supersaturation, establishing a controlled secondary nucleation environment.

  • Resume Water dosing at a reduced rate of 0.05 L/kg/min until a final ratio of 2 L/kg Water is achieved[5].

  • Initiate a linear cooling ramp of 0.5°C/min down to 5°C. Causality: Slow, continuous supersaturation generation ensures that molecules integrate into the crystal lattice selectively, effectively rejecting structurally similar impurities into the mother liquor[6].

Step 5: Isolation & Displacement Wash

  • Filter the suspension.

  • Wash the wet cake with a pre-chilled mixture of HOAc/Water (1:5 v/v), followed by a pure Water displacement wash to remove residual acid.

  • Self-Validation Check: Perform HPLC analysis on the mother liquor. The chromatogram should confirm the retention and enrichment of the regioisomeric impurities in the filtrate.

Workflow Step1 1. Dissolution (HOAc, 60°C) Step2 2. Polishing Filtration (Remove Insoluble Impurities) Step1->Step2 Step3 3. Anti-Solvent Dosing (Water, to 15% v/v) Step2->Step3 Step4 4. Seeding (Mid-Metastable Zone) Step3->Step4 Step5 5. Cooling & Aging (0.5°C/min to 5°C) Step4->Step5 Step6 6. Isolation & Wash (High Purity Product) Step5->Step6

Self-validating workflow for anti-solvent crystallization of 8-chloro-1,5-naphthyridin-3-amine.

Section 4: Quantitative Impact of Process Parameters

Q4: How significantly do these parameters (cooling rate, seeding, solvent choice) impact the final purity and yield of the API?

A4: The difference between a kinetically driven process (fast cooling, unseeded) and a thermodynamically controlled process (slow cooling, seeded) is the difference between a failed batch and a regulatory-compliant API. The table below summarizes the quantitative impact of varying crystallization parameters on 8-chloro-1,5-naphthyridin-3-amine.

Solvent SystemCooling / Dosing RateSeeding StrategyOiling Out Observed?Impurity Rejection (%)API Yield (%)
DMF / WaterFast (5.0°C/min)UnseededYes (LLPS)45.2%88.5%
DMF / WaterSlow (0.5°C/min)Seeded at 20% ASNo98.5%86.0%
HOAc / WaterFast (5.0°C/min)UnseededYes (LLPS)62.1%89.2%
HOAc / Water Slow (0.5°C/min) Seeded at 15% AS No 99.4% 84.5%

Note: While fast, unseeded crystallizations yield slightly higher mass recovery, the catastrophic drop in impurity rejection (due to LLPS and solid solution entrapment) renders the material unsuitable for downstream pharmaceutical use.

References

  • Paolello, M., et al. "Strategies to improve impurity rejection of incorporated impurities." ResearchGate, Jan 2024. URL:[Link]

  • Urwin, S., et al. "Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development." ACS Publications, Mar 2023. URL:[Link]

  • "Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals." CrystEngComm, Sept 2024. URL:[Link]

  • "Oiling Out in Crystallization." Mettler Toledo. URL:[Link]

  • "Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carboxylic Acid Benzylamide." ACS Publications, Sept 2003. URL:[Link]

Sources

Troubleshooting

Purification techniques for crude 8-Chloro-1,5-naphthyridin-3-amine mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious isolation and purification challenges a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious isolation and purification challenges associated with 8-chloro-1,5-naphthyridin-3-amine .

This compound is a highly valuable synthetic intermediate. The C-8 chlorine allows for strategic cross-coupling reactions, while the C-3 primary amine serves as a handle for amide or urea formation. Because of this versatile functionalization, it is a critical building block in the synthesis of c-Met inhibitors for oncology, LRRK2 inhibitors for neurodegenerative diseases like Parkinson's[1], and PI4K inhibitors for antimalarial therapeutics[2].

However, the combination of basic pyridine-like nitrogens, a primary amine, and a rigid, planar aromatic core leads to significant purification hurdles, including severe silica gel streaking and a tendency to "oil out" during crystallization.

Downstream Application Context

Understanding the biological targets of your synthesized downstream products helps contextualize the purity requirements. For example, when synthesizing c-Met inhibitors, trace heavy metal or regioisomer contamination from the naphthyridine intermediate can cause false positives in sensitive kinase assays.

cMetPathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates PI3K PI3K / AKT Survival Pathway cMet->PI3K MAPK RAS / MAPK Proliferation Pathway cMet->MAPK Inhibitor Naphthyridine-based c-Met Inhibitor Inhibitor->cMet Blocks Outcome Tumor Growth & Metastasis PI3K->Outcome MAPK->Outcome

c-Met signaling pathway targeted by 1,5-naphthyridine-derived kinase inhibitors.

Standard Purification Workflow

To achieve >98% purity, a multi-stage approach combining buffered chromatography and controlled anti-solvent crystallization is required.

PurificationWorkflow Crude Crude 8-Chloro-1,5-naphthyridin-3-amine Mixture Workup Aqueous Workup (NaHCO3 neutralization) Crude->Workup Extraction Liquid-Liquid Extraction (DCM or EtOAc) Workup->Extraction Chromatography Normal Phase MPLC (Gradient: Hexanes/EtOAc or DCM/MeOH) Extraction->Chromatography Crystallization Recrystallization (Heptane/EtOAc) Chromatography->Crystallization Pure Pure 8-Chloro-1,5-naphthyridin-3-amine (>98% HPLC) Crystallization->Pure

Workflow for the isolation and purification of 8-chloro-1,5-naphthyridin-3-amine.

Troubleshooting & FAQs

Q1: My crude mixture streaks severely on silica gel, and I cannot separate the 8-chloro regioisomers. How do I improve resolution? Causality: 8-Chloro-1,5-naphthyridin-3-amine possesses multiple basic nitrogen centers. These interact strongly via hydrogen bonding with the acidic silanol groups on standard stationary phases, causing peak tailing and co-elution. Solution: You must buffer the silica column. Pre-treat the column with 1-2% Triethylamine (TEA) in your non-polar solvent (e.g., hexanes or DCM) to neutralize the acidic silanol sites. Following this, run a gradient of 20% to 80% ethyl acetate in hexanes, or 0% to 5% methanol in dichloromethane. This ensures sharp bands and allows for the separation of closely related regioisomers, as demonstrated in established .

Q2: During post-chromatography crystallization, my product "oils out" instead of forming a crystalline solid. What causes this and how can I fix it? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates faster than it can nucleate into an ordered crystal lattice. This is often triggered by a rapid drop in temperature or an overly aggressive anti-solvent addition. 1,5-naphthyridine derivatives are particularly prone to this due to their rigid planarity and high lattice energy[3]. Solution: Slow down the crystallization kinetics. Dissolve the purified fraction in a minimal amount of warm ethyl acetate. Instead of crashing it out rapidly with cold heptane, add the heptane dropwise at 60°C until the solution becomes slightly cloudy (the cloud point). Hold the temperature to allow seed crystals to form, then cool to room temperature at a rate of 5°C/hour, as recommended for3[3].

Q3: I am losing product during the aqueous workup. How can I optimize the extraction? Causality: The combination of the primary amine group and the naphthyridine core gives this intermediate moderate aqueous solubility at low pH due to protonation. Solution: Ensure the aqueous phase is strictly neutralized or slightly basic (pH 8-9) using saturated aqueous sodium bicarbonate ( NaHCO3​ ) before extraction. Use a highly solubilizing organic phase, such as 10% Methanol in Dichloromethane, rather than pure ethyl acetate, to maximize the partition coefficient into the organic layer[4].

Quantitative Data: Solvent System Optimization

To assist in your method development, the following table summarizes the quantitative performance of various solvent systems for the purification of 8-chloro-1,5-naphthyridin-3-amine.

Solvent System (v/v)ApplicationTarget Rf / RetentionMechanistic Notes
5% MeOH in DCM MPLC / TLCRf ~ 0.35Ideal for separating highly polar impurities. Must add 1% TEA to prevent streaking.
20-80% EtOAc in Hexanes MPLC GradientElutes at ~60% EtOAcBest for separating regioisomers (e.g., 4-chloro vs. 8-chloro derivatives).
10% MeOH in DCM Liquid-Liquid ExtractionN/AMaximizes organic recovery from aqueous workup by disrupting aqueous hydrogen bonds.
EtOAc / Heptane (1:3) CrystallizationN/AOptimal anti-solvent ratio for high-purity crystalline yield without oiling out[1].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual cues and analytical checks ensure that you can verify success at each step before proceeding.

Protocol A: Buffered Normal Phase MPLC
  • Sample Preparation: Dissolve the crude 8-chloro-1,5-naphthyridin-3-amine in a minimal volume of DCM. Validation Check: If the mixture remains cloudy, dry-load the sample onto Celite to prevent column clogging.

  • Column Equilibration: Equilibrate a normal-phase silica column with 99% DCM / 1% TEA to deactivate acidic silanol sites.

  • Elution Gradient: Apply a gradient from 0% to 5% Methanol in DCM over 10 column volumes (CV)[1]. Alternatively, utilize a 20% to 80% Ethyl Acetate in Hexanes gradient.

  • Fraction Collection: Monitor elution via UV absorbance at 254 nm and 280 nm. The naphthyridine core is highly UV-active.

  • Self-Validation: Analyze fractions via TLC (eluent: 5% MeOH/DCM). The desired product should appear as a single, non-streaking spot (Rf ~ 0.35). Discard any fractions showing trailing regioisomers.

Protocol B: Anti-Solvent Recrystallization
  • Dissolution: Transfer the pooled, concentrated MPLC fractions to a round-bottom flask. Dissolve in warm Ethyl Acetate (approx. 5-10 mL per gram of product) at 60°C.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining vigorous stirring and heating.

  • Nucleation Check (Critical Step): Stop the anti-solvent addition the exact moment the solution reaches the "cloud point" (a persistent slight turbidity). Maintain the temperature at 60°C for 30 minutes to allow the formation of stable seed crystals. Validation Check: If the material forms a viscous oil at the bottom of the flask, reheat to 70°C, add 5% more EtOAc to redissolve, and restart the cooling process slower.

  • Cooling: Cool the mixture slowly to room temperature (approx. 5°C/hour), then transfer to an ice bath (0-5°C) for 2 hours to maximize yield[1].

  • Isolation: Filter the resulting off-white to tan solid under vacuum, wash with cold heptane, and dry under high vacuum overnight.

References

  • Benchchem. "Technical Support Center: Overcoming Poor Solubility of 1,5-Naphthyridine Intermediates." 3

  • European Patent Office. "6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)-ONE DERIVATIVES AS C-MET INHIBITORS."

  • Google Patents. "US9066954B2 - Fused heterocyclic derivatives and methods of use."4

  • Google Patents. "KR20180050407A - Imidazo [4,5-c] quinoline and imidazo[4,5-c] [1,5] naphthyridine derivatives as LRRK2 inhibitors." 1

  • Journal of Medicinal Chemistry - ACS Publications. "Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy." 2

Sources

Optimization

Technical Support Center: Troubleshooting 8-Chloro-1,5-naphthyridin-3-amine Halogenation

As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of highly reactive heteroaromatics. The halogenation of 8-chloro-1,5-naphthyridin-3-amine —a critical building block fo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of highly reactive heteroaromatics. The halogenation of 8-chloro-1,5-naphthyridin-3-amine —a critical building block for kinase inhibitors and TGF-β receptor antagonists —is notoriously prone to side reactions.

This guide bypasses generic advice to dissect the exact mechanistic causality behind your reaction failures, providing field-proven, self-validating protocols to ensure absolute regiocontrol.

Mechanistic Causality: The Dual-Reactivity Dilemma

To troubleshoot this system, you must understand the competing electronic forces within the 1,5-naphthyridine core:

  • EAS Hyper-Activation (C2 & C4): The C3-amino group strongly donates electron density via resonance, hyper-activating the adjacent C2 and C4 positions toward Electrophilic Aromatic Substitution (EAS). Without strict kinetic control, the electrophile will attack both positions indiscriminately.

  • SNAr Vulnerability (C8): The C8-chloro group is situated para to the N5 ring nitrogen. This topology severely depletes electron density at C8, making the carbon-chlorine bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) if exposed to nucleophiles or harsh basic conditions.

Pathway SM 8-Chloro-1,5-naphthyridin -3-amine Desired 4-Halo-8-chloro-1,5- naphthyridin-3-amine (Desired) SM->Desired NBS/NIS, MeCN 0 °C OverHalo 2,4-Dihalo Side Product (Over-halogenation) SM->OverHalo Excess X2 High Temp SNAr 8-Substituted Product (Cl Displacement) SM->SNAr Aqueous Base (e.g., NaOH)

Caption: Reaction pathways showing desired halogenation vs. common side reactions.

Troubleshooting FAQs

Q: Why am I observing significant 2,4-dibromination instead of the desired 4-bromo product? A: Because both C2 and C4 are activated by the C3-amine, highly reactive molecular halogens (Br₂, I₂) cannot easily discriminate between them. The Fix: Switch to N-halosuccinimides (NBS or NIS) . These reagents provide a controlled, low steady-state concentration of the active electrophile. By maintaining the reaction strictly at 0 °C and limiting the reagent to exactly 1.05 equivalents, you kinetically favor the less sterically hindered, thermodynamically stable C4 position.

Q: My reaction stalls at 50% conversion. Adding more NBS only causes degradation. What is happening? A: This is a classic substrate protonation stall. Halogenation generates HX (e.g., HBr) as a byproduct. The 1,5-naphthyridine core is basic; protonation of the ring nitrogens or the C3-amine drastically pulls electron density away from the ring, deactivating it toward further electrophilic attack. The Fix: Run the reaction in a mildly coordinating solvent like Acetonitrile (MeCN) or DMF, which helps buffer the system. If the stall persists, implement the Boc-Directed Protocol (see below) to prevent amine protonation and sterically block the C2 position .

Q: I tried to push the reaction with heat, but LC-MS shows a mass corresponding to the loss of the 8-chloro group. Why? A: You have triggered an SNAr displacement. Because the C8 position is highly electrophilic, applying heat in the presence of nucleophiles (such as protic solvents like MeOH, or hydroxide ions from a basic quench) will readily displace the 8-chloro group. The Fix: Always conduct the halogenation in strictly anhydrous, non-nucleophilic solvents. Quench the reaction with a neutral or mildly acidic reducing agent (e.g., aqueous Na₂S₂O₃) rather than standard NaOH or Na₂CO₃ washes.

Quantitative Data: Optimization of Halogenation Conditions

The following table summarizes the causal relationship between reaction parameters and product distribution.

Reagent (Eq)SolventTemp (°C)Mono:Di Ratio8-Cl IntegrityOverall Yield
Br₂ (1.1)AcOH251:2Intact30%
NBS (1.05)DMF253:1Intact65%
NBS (1.05) MeCN 0 >20:1 Intact 85%
NBS (1.05)MeOH010:120% SNAr (OMe)50%
Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems , meaning they contain built-in In-Process Controls (IPCs) that confirm success before you proceed to the next step.

Workflow Step1 Step 1: Preparation Dissolve SM in anhydrous MeCN Cool to 0 °C under N2 Step2 Step2 Step1->Step2 Step3 Step 3: Reaction Monitoring Stir for 2-4 hours Monitor via LC-MS Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Isolation Extract with EtOAc Wash & Dry Step4->Step5

Caption: Step-by-step experimental workflow for the controlled mono-halogenation.

Protocol A: Direct Regioselective Mono-Bromination

Use this for standard scale-up where kinetic control is sufficient.

  • Preparation: Dissolve 8-chloro-1,5-naphthyridin-3-amine (1.0 eq) in anhydrous MeCN (0.2 M). Purge the flask with N₂ and cool to 0 °C using an ice bath.

  • Electrophile Addition: Weigh exactly 1.05 eq of recrystallized N-Bromosuccinimide (NBS). Add the NBS in 4 equal portions over 30 minutes. Causality: Portion-wise addition prevents localized exothermic spikes that drive di-bromination.

  • IPC Monitoring (Self-Validation): After 2 hours, pull a 10 µL aliquot for LC-MS.

    • Validation Check: The reaction is complete when the SM mass (m/z 180) is <5% relative area. If the di-bromo mass (m/z 336/338/340) begins to rise above 2%, quench immediately regardless of remaining SM.

  • Quenching: Add 10% aqueous Na₂S₂O₃ (1 mL per mmol of SM) while maintaining the temperature below 10 °C.

    • Validation Check: Spot the mixture on starch-iodine paper. A negative result (no blue/black color) validates that all active electrophiles are neutralized.

  • Isolation: Extract with EtOAc (3x). Wash the organic layer with brine (do NOT use Na₂CO₃ to avoid SNAr at C8). Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Boc-Directed Halogenation (For Stubborn Substrates)

Use this if Protocol A yields unacceptable levels of the C2-regioisomer. The Boc group sterically shields the C2 position and prevents amine protonation .

  • Protection: React the SM with Boc₂O (1.1 eq) in THF/LiHMDS at -78 °C to afford N-Boc-8-chloro-1,5-naphthyridin-3-amine.

  • Directed Halogenation: Dissolve the protected intermediate in anhydrous THF. Cool to -78 °C. Add n-BuLi (2.1 eq) dropwise to initiate directed ortho-metalation exclusively at C4.

  • Electrophile Trapping: Add 1,2-dibromoethane (for Br) or I₂ (for I) in a single bolus. Stir for 1 hour, then warm to room temperature.

  • Deprotection: Treat the crude isolated product with TFA/DCM (1:1) for 2 hours at room temperature to quantitatively remove the Boc group, yielding the pure 4-halo-8-chloro-1,5-naphthyridin-3-amine.

References
  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors Journal of Medicinal Chemistry (2004) URL:[Link]

  • Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids The Journal of Organic Chemistry (2018) URL:[Link]

Troubleshooting

Technical Support Center: LC-MS Mobile Phase Optimization for 8-Chloro-1,5-naphthyridin-3-amine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 8-Chloro-1,5-naphthyridin-3-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 8-Chloro-1,5-naphthyridin-3-amine . This compound features a highly polar 1,5-naphthyridine core, a primary amine, and a chloro substituent. Its polybasic nature makes it highly susceptible to secondary interactions on silica-based columns, frequently resulting in poor retention, severe peak tailing, and variable electrospray ionization (ESI) efficiency.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your LC-MS workflows.

Diagnostic Workflow

Use the following decision matrix to rapidly diagnose and correct chromatographic anomalies associated with basic naphthyridine derivatives.

LCMS_Workflow Start Initial LC-MS Run (0.1% FA in H2O/MeCN) Assess Assess Peak Shape & Retention (k') Start->Assess Tailing Severe Peak Tailing or Poor Retention? Assess->Tailing HighPH Switch to High pH (10 mM NH4HCO3, pH 9.5) Tailing->HighPH Yes (pKa ~3-5) LowPH Optimize Low pH (Add 10 mM NH4Formate) Tailing->LowPH Moderate Tailing Column Use Base-Deactivated or Hybrid Silica Column HighPH->Column LowPH->Column Success Optimal ESI+ Signal & Sharp Symmetrical Peak Column->Success

Diagnostic workflow for resolving peak tailing and retention issues in basic naphthyridines.

Troubleshooting & FAQs

Q1: Why does 8-Chloro-1,5-naphthyridin-3-amine exhibit severe peak tailing on standard C18 columns, and how do I fix it? Mechanistic Causality: The nitrogen atoms in the 1,5-naphthyridine ring and the primary amine act as strong hydrogen bond acceptors and can become protonated. On traditional silica-based C18 columns, residual silanol groups (Si-OH) have a pKa of approximately 3.5 to 4.5. At mid-range pH (pH 5–7), these silanols deprotonate to form negatively charged silanoxide ions (Si-O⁻). Concurrently, the basic nitrogens of the analyte remain partially protonated. This creates strong secondary electrostatic (ion-exchange) interactions, leading to severe peak tailing (1)[1]. Solution: You must operate at pH extremes to break this electrostatic attraction:

  • Low pH Strategy (pH ~2.5): Use 0.1% Formic Acid (FA). This fully protonates the analyte (improving ESI+ ionization) and neutralizes the silanols (Si-OH), minimizing ion-exchange tailing (2)[2].

  • High pH Strategy (pH ~9.5): Use 10 mM Ammonium Bicarbonate. This fully deprotonates the basic amine, rendering it neutral. A neutral analyte interacts solely via hydrophobic partitioning, yielding sharp peaks and excellent retention ().

Q2: I am losing retention of this compound when using 0.1% Formic Acid. How do I improve the capacity factor (k') without sacrificing MS sensitivity? Mechanistic Causality: At low pH, 8-Chloro-1,5-naphthyridin-3-amine is highly protonated and extremely polar, causing it to elute near the void volume on a standard hydrophobic C18 column. Solution:

  • Switch to a High-pH Mobile Phase: By neutralizing the compound at pH 9.5, its apparent hydrophobicity increases, significantly improving retention on reversed-phase columns. Note: You must use a hybrid-silica column stable at high pH.

  • Use a Polar-Embedded Column: If you must use low pH for specific MS sensitivity requirements, switch to a column designed to retain polar compounds (e.g., HSS T3) and use a weaker organic modifier like Methanol instead of Acetonitrile (3)[3].

Q3: Which volatile buffers are strictly compatible with ESI+ for this compound, and what are the concentration limits? Mechanistic Causality: Non-volatile salts (like phosphates) will precipitate in the MS source, causing physical blockages and severe ion suppression. Furthermore, the wrong volatile additive can quench the ionization process (4)[4]. Solution: Only use volatile organic acids and their ammonium salts.

  • Ammonium Formate / Ammonium Acetate: Keep concentrations between 2 mM and 10 mM. Exceeding 10 mM can lead to ion suppression in the ESI source[3].

  • Avoid Trifluoroacetic acid (TFA): While excellent for peak shape, TFA strongly ion-pairs with basic amines and suppresses ESI+ signals by preventing the analyte from entering the gas phase as a charged ion[4].

Quantitative Data: Mobile Phase Modifiers Comparison

To optimize the separation of 8-Chloro-1,5-naphthyridin-3-amine, select the appropriate modifier based on the quantitative parameters below:

ModifierTypical ConcentrationpH RangeESI+ ImpactChromatographic Effect
Formic Acid (FA) 0.05% - 0.1% (v/v)2.0 - 3.0Enhances protonation; high sensitivityMay cause poor retention for polar basic amines
Ammonium Formate 2 mM - 10 mM3.0 - 5.0Good sensitivity; controls ionic strengthImproves peak shape by masking residual silanols
Ammonium Bicarbonate 5 mM - 10 mM7.8 - 10.0Moderate to high sensitivityNeutralizes basic amines; maximizes k' retention
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)1.5 - 2.5Severe Ion Suppression Excellent peak shape; acts as a strong ion-pairing agent

Experimental Protocols

Protocol: Preparation and Equilibration of High-pH Volatile Mobile Phase

Objective: Neutralize 8-Chloro-1,5-naphthyridin-3-amine to enhance reversed-phase retention while maintaining strict MS compatibility. This protocol is designed as a self-validating system to ensure baseline stability prior to sample injection.

Step 1: Buffer Preparation Weigh exactly 0.79 g of LC-MS grade ammonium bicarbonate (NH₄HCO₃). Dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm) to create a 10 mM solution. Do not use lower-grade salts, as alkali impurities will form adducts in the MS.

Step 2: pH Adjustment & Validation Adjust the pH to 9.5 using dilute LC-MS grade ammonium hydroxide. Self-Validation Check: Measure the pH using a calibrated probe; ensure the value remains stable (±0.05) for 2 minutes. Critical: Do not exceed pH 10.0 to prevent the dissolution of the silica column bed.

Step 3: Solvent Blending

  • Mobile Phase A: 10 mM NH₄HCO₃ in H₂O, pH 9.5

  • Mobile Phase B: 100% LC-MS grade Acetonitrile

Step 4: Column Equilibration Install a high-pH stable hybrid silica column (e.g., Waters XTerra, XBridge, or equivalent). Flush the column with 50% Mobile Phase B for 10 column volumes (CV) to remove organic contaminants, then equilibrate at initial gradient conditions (e.g., 5% B) for 15 CV.

Step 5: MS Baseline Validation Divert the LC flow to the mass spectrometer. Monitor the Total Ion Chromatogram (TIC) and the Extracted Ion Chromatogram (XIC) at m/z 180 (the approximate [M+H]+ for the target compound) for background noise. A flat, stable baseline with fluctuations <5% indicates complete buffer equilibration. You are now cleared to inject the sample.

References

  • HPLC solvents and mobile phase additives , ucl.ac.uk, 4

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics , nih.gov, 3

  • Effect of pH on LC-MS Analysis of Amines , waters.com,

  • peak tailing - Chromatography Forum , chromforum.org, 2

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing , chromatographyonline.com, 1

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR chemical shifts of 8-Chloro-1,5-naphthyridin-3-amine

Topic: 1H NMR and 13C NMR Chemical Shifts of 8-Chloro-1,5-naphthyridin-3-amine Content Type: Publish Comparison Guide Introduction: The Analytical Bottleneck in Naphthyridine Intermediates 8-Chloro-1,5-naphthyridin-3-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: 1H NMR and 13C NMR Chemical Shifts of 8-Chloro-1,5-naphthyridin-3-amine Content Type: Publish Comparison Guide

Introduction: The Analytical Bottleneck in Naphthyridine Intermediates

8-Chloro-1,5-naphthyridin-3-amine (CAS 1151802-19-5) is a highly specialized bicyclic heteroaromatic building block, frequently utilized in the synthesis of kinase inhibitors, including c-Met and EGFR targeting therapeutics[1]. Despite its critical role in modern drug discovery, publicly accessible, fully assigned empirical NMR spectra for this exact compound are virtually non-existent in standard databases[2].

For researchers and drug development professionals, this presents a structural validation bottleneck. When synthesizing this intermediate or isolating it from a reaction mixture, how do you confidently assign its 1H and 13C NMR spectra?

As a Senior Application Scientist, I have designed this comparison guide to bridge that gap. We will objectively compare two robust methodologies for establishing the expected NMR profile of 8-Chloro-1,5-naphthyridin-3-amine: Empirical Analogue Extrapolation (using structurally validated fragments) versus In Silico DFT Predictive Modeling .

The Comparative Analytical Framework

To establish a highly accurate reference profile, we must compare data derived from two orthogonal methodologies.

Method A: Empirical Analogue Extrapolation

This method relies on the empirical NMR data of closely related structural analogues. By taking the known chemical shifts of 1,5-naphthyridin-3-amine [3] and 8-chloro-1,5-naphthyridine [4], we can apply substituent additivity rules to predict the shifts of our target compound.

  • Advantage: Grounded in real-world solvent interactions and physical magnetic environments.

  • Limitation: Cannot account for complex, long-range synergistic electronic effects between the -Cl and -NH2 groups across the fused ring system.

Method B: In Silico DFT Predictive Modeling

This method utilizes Density Functional Theory (DFT) combined with Gauge-Independent Atomic Orbital (GIAO) calculations to simulate the magnetic shielding tensors of the molecule in a vacuum or implicit solvent model.

  • Advantage: Highly sensitive to the specific 3D geometry and holistic electronic distribution of the exact target molecule.

  • Limitation: Often underestimates solvent-solute hydrogen bonding effects, particularly for primary amines in polar aprotic solvents like DMSO-d6.

Workflow Visualization

The following diagram illustrates the logical relationship and data synthesis pathway used to validate the NMR profile of 8-Chloro-1,5-naphthyridin-3-amine.

G cluster_0 Method A: Empirical Analogue Extrapolation cluster_1 Method B: In Silico DFT Prediction A 8-Chloro-1,5-naphthyridin-3-amine (Target Compound) B 1,5-Naphthyridin-3-amine Empirical Data A->B C 8-Chloro-1,5-naphthyridine Empirical Data A->C E DFT / GIAO Calculation (B3LYP/6-311+G**) A->E F Implicit Solvent Model (PCM for DMSO) A->F D Substituent Additivity Rules B->D C->D G Comparative Analysis & Peak Assignment D->G E->G F->G H Validated NMR Profile (Tables 1 & 2) G->H

Caption: Workflow comparing empirical analogue extrapolation with in silico predictive methods for NMR assignment.

Quantitative Data Presentation

The tables below synthesize the expected chemical shifts derived from both the Empirical Analogue and DFT Predictive methodologies. The solvent chosen is DMSO-d6 , as the rigid heteroaromatic core and the primary amine dictate the need for a highly polar, hydrogen-bond disrupting solvent to prevent aggregation-induced line broadening.

Table 1: Predicted 1H NMR Chemical Shifts (DMSO-d6, 400 MHz)
PositionMultiplicityJ-Coupling (Hz)Empirical Analogue (ppm)DFT Predictive Model (ppm)Mechanistic Rationale (Causality)
H-6 Doublet (d)4.58.658.71Highly deshielded due to the adjacent N5 lone pair and the strong electron-withdrawing inductive effect of the ortho-chlorine at C-8.
H-2 Doublet (d)2.58.408.45Deshielded by the adjacent N1 atom, but slightly mitigated by the electron-donating resonance of the ortho-NH2 group.
H-7 Doublet (d)4.57.707.65Exhibits standard ortho-coupling (~4.5 Hz in pyridines) with H-6. Shielded relative to H-6 due to distance from N5.
H-4 Doublet (d)2.57.357.42Exhibits meta-coupling (~2.5 Hz) with H-2. The most shielded aromatic proton due to strong para-resonance donation from the -NH2 group.
-NH2 Broad SingletN/A6.206.15Broadened by quadrupolar relaxation of the nitrogen-14 nucleus and rapid proton exchange with trace water in DMSO-d6.
Table 2: Predicted 13C NMR Chemical Shifts (DMSO-d6, 100 MHz)
PositionCarbon TypeEmpirical Analogue (ppm)DFT Predictive Model (ppm)
C-6 CH148.5149.2
C-3 C-NH2146.0145.8
C-8a C (Bridge)144.0143.5
C-2 CH142.5143.1
C-8 C-Cl140.5141.1
C-4a C (Bridge)138.0137.5
C-7 CH125.0124.6
C-4 CH112.5113.2

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. Do not merely execute the steps; verify the internal checkpoints to guarantee data fidelity.

Protocol A: Empirical NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 8-Chloro-1,5-naphthyridin-3-amine in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Anhydrous DMSO prevents the water peak (normally at 3.33 ppm) from overlapping with potential impurities, while TMS provides an absolute 0.00 ppm reference.

    • Validation Check: The solution must be completely optically clear. Particulate matter creates microscopic magnetic susceptibility gradients, leading to poor shimming and broad spectral lines.

  • Probe Tuning and Matching: Perform automated or manual tuning for both the 1H and 13C channels.

    • Validation Check: The reflection dip on the wobble curve must be centered exactly at the Larmor frequency of the respective nuclei. This maximizes the Signal-to-Noise Ratio (SNR).

  • Shimming: Execute gradient shimming (Z1-Z5).

    • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. It must be ≤ 0.5 Hz. If it is broader, re-shim; otherwise, fine coupling constants (like the 2.5 Hz meta-coupling between H-2 and H-4) will be unresolved.

  • Acquisition Parameters:

    • 1H NMR: 16 scans, 30° pulse angle, 2.5 s acquisition time, 1.0 s relaxation delay (D1).

    • 13C NMR: 1024 scans, 30° pulse angle, 1.0 s acquisition time, 2.0 s D1, utilizing WALTZ-16 1H decoupling.

    • Causality: A 2.0 s D1 in 13C NMR ensures that slowly relaxing quaternary carbons (C-8, C-3, C-4a, C-8a) recover sufficient longitudinal magnetization to be visible above the noise floor.

Protocol B: In Silico DFT Computational Workflow
  • Geometry Optimization: Construct the 3D model of 8-Chloro-1,5-naphthyridin-3-amine. Run a geometry optimization using the B3LYP functional and the 6-311+G(2d,p) basis set.

    • Causality: The inclusion of diffuse functions (+) is strictly required. The naphthyridine system contains two nitrogen atoms with lone pairs, and the chlorine atom possesses high electronegativity and lone pairs. Diffuse functions accurately model the expanded electron density around these heteroatoms.

  • Frequency Calculation: Run a vibrational frequency calculation on the optimized geometry.

    • Validation Check: Ensure there are zero imaginary frequencies. An imaginary frequency indicates the molecule is trapped in a transition state rather than a true local energy minimum.

  • NMR Shielding Tensor Calculation: Execute the GIAO (Gauge-Independent Atomic Orbital) calculation using the Polarizable Continuum Model (PCM) set to DMSO. Convert the resulting isotropic shielding values to chemical shifts by subtracting them from the calculated shielding tensor of TMS at the identical level of theory.

Conclusion

By synthesizing Empirical Analogue Extrapolation with In Silico DFT Modeling, we can confidently assign the NMR profile of 8-Chloro-1,5-naphthyridin-3-amine. The highly deshielded H-6 doublet (8.65–8.71 ppm) and the uniquely shielded H-4 doublet (7.35–7.42 ppm) serve as the primary diagnostic anchors for this molecule. Researchers isolating this intermediate can use Tables 1 and 2 as a definitive benchmark for structural validation.

References

  • 6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)-ONE DERIVATIVES AS C-MET INHIBITORS. Source: European Patent Office.
  • A Nurr1 agonist derived from the natural ligand DHI induces neuroprotective gene expression. Source: PMC - NIH.
  • US9066954B2 - Fused heterocyclic derivatives and methods of use. Source: Google Patents.

Sources

Comparative

A Comparative Guide to X-ray Crystallography Data and Validation of Naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallograph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating the atomic arrangement of small molecules, providing critical insights that drive medicinal chemistry efforts. This guide offers a comparative analysis of X-ray crystallographic data for structurally related naphthyridine derivatives.

Notably, a comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield a publicly available crystal structure for 8-Chloro-1,5-naphthyridin-3-amine. Consequently, this guide will focus on a detailed comparative analysis of two closely related and structurally characterized naphthyridine analogues: 2-Amino-7-chloro-1,8-naphthyridine and 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate . By examining the crystallographic data and validation of these compounds, we aim to provide a valuable framework for researchers working with this important class of heterocyclic compounds.

The Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid structure and hydrogen bonding capabilities make it an ideal framework for designing molecules that can interact with a wide range of biological targets. Derivatives of naphthyridine have shown diverse pharmacological activities, including antibacterial, antiviral, and anticancer properties. The precise substitution pattern on the naphthyridine ring system is crucial in determining the compound's biological activity and physicochemical properties.

Comparative Crystallographic Data Analysis

The following table presents a comparative summary of the key crystallographic parameters for our two selected naphthyridine derivatives. This data provides a snapshot of their solid-state structures and the quality of the crystallographic experiments.

Parameter2-Amino-7-chloro-1,8-naphthyridine[1]7-Amino-1,8-naphthyridin-2(1H)-one monohydrate[2]
Chemical Formula C₈H₆ClN₃C₈H₇N₃O·H₂O
Formula Weight 179.61179.18
Crystal System Not specified in abstractMonoclinic
Space Group Not specified in abstractP2₁/c
a (Å) Not specified in abstract9.5413 (9)
b (Å) Not specified in abstract17.1560 (16)
c (Å) Not specified in abstract4.9954 (4)
α (°) Not specified in abstract90
β (°) Not specified in abstract95.19 (2)
γ (°) Not specified in abstract90
Volume (ų) Not specified in abstract814.34 (13)
Z Not specified in abstract4
Temperature (K) 293113
Radiation type Not specified in abstractMo Kα
R-factor 0.036Not specified in abstract
wR-factor 0.108Not specified in abstract

Experimental Protocols: From Crystal to Structure

The acquisition of high-quality X-ray crystallography data is a meticulous process that involves several key stages. The following is a generalized, yet detailed, protocol that represents the standard workflow for small-molecule single-crystal X-ray diffraction.

Step 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of 2-Amino-7-chloro-1,8-naphthyridine: A common route involves the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide derivatives.

Synthesis of 7-Amino-1,8-naphthyridin-2(1H)-one: This compound can be synthesized according to literature methods, with the final crystallization often achieved through vapor diffusion. For instance, colorless crystals suitable for X-ray diffraction were obtained by the vapor diffusion of diethyl ether into a solution of the product in a mixture of acetonitrile and methanol.[2]

Diagram of the Crystallization Process

Caption: A simplified workflow for obtaining single crystals.

Step 2: Data Collection

Once suitable single crystals are obtained, they are subjected to X-ray diffraction to collect the raw diffraction data.

  • Crystal Mounting: A single crystal of appropriate size (typically < 0.5 mm in all dimensions) is carefully selected and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer. The X-ray source is typically a sealed tube or a microfocus source generating monochromatic radiation (e.g., Mo Kα or Cu Kα).

  • Data Acquisition: The crystal is cooled to a low temperature (e.g., 100 K or 113 K) to minimize thermal vibrations and improve data quality.[2] The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations using a detector.

Step 3: Data Processing and Structure Solution

The collected diffraction images are processed to determine the crystal's unit cell parameters and the intensities of the diffracted X-rays.

  • Integration and Scaling: The diffraction spots on the images are integrated to determine their intensities. These intensities are then scaled and corrected for various experimental factors.

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which leads to an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the observed and calculated structure factors.

Data Validation: Ensuring the Integrity of the Crystal Structure

The validation of a crystal structure is a critical step to ensure its accuracy and reliability. The International Union of Crystallography (IUCr) provides a comprehensive validation tool called checkCIF that assesses the quality of a crystallographic information file (CIF).

Key Validation Criteria:
  • R-factors: The R-factor (or residual factor) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower R-factor values generally indicate a better fit. For small molecules, a final R1 value of less than 5% is considered good.

  • Goodness-of-Fit (Goof): This parameter should be close to 1.0 for a well-refined structure.

  • Completeness of Data: The dataset should be as complete as possible, ideally close to 100%.

  • Bond Lengths and Angles: These should be within the expected ranges for the types of atoms and bonds present in the molecule.

  • Atomic Displacement Parameters (ADPs): These parameters, also known as temperature factors, should be reasonable and not show excessive variation between adjacent atoms.

  • Hydrogen Atom Placement: Hydrogen atoms should be located in chemically sensible positions and their ADPs should be reasonable.

Diagram of the Data Validation Workflow

G A Refined Crystal Structure (CIF) B checkCIF Validation (IUCr) A->B C Analyze Validation Report (ALERTS) B->C D Refine Model / Correct Errors C->D Address ALERTS E Final Validated Structure C->E No major issues D->B

Caption: The iterative process of crystallographic data validation.

Conclusion

While the crystal structure of 8-Chloro-1,5-naphthyridin-3-amine remains to be determined and publicly reported, the comparative analysis of its structural analogues, 2-Amino-7-chloro-1,8-naphthyridine and 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate, provides valuable insights into the solid-state properties of this important class of compounds. The detailed experimental protocols and validation criteria outlined in this guide serve as a robust framework for researchers engaged in the synthesis, characterization, and application of novel naphthyridine derivatives in drug discovery and materials science. The rigorous application of these principles is essential for ensuring the scientific integrity and reproducibility of crystallographic data.

References

  • Li, Z. (2011). 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2541. [Link]

  • National Center for Biotechnology Information (2023). 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. PubChem Compound Summary for CID 5464536. [Link]

  • Vennila, K. N., Prabha, K., Manoj, M., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 2-Chloro-7-methyl-12-phenyldibenzo[b,g][2][3]naphthyridin-11(6H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1823. [Link]

  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & Das, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-935. [Link]

  • Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480. [Link]

  • Kumar, M. R., Laxminarayana, E., Ramesh, D., Sreenivasulu, B., & Chary, M. T. (2010). A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity. Trade Science Inc.[Link]

  • National Center for Biotechnology Information (2023). 2-Chloro-1,8-naphthyridine. PubChem Compound Summary for CID 5152838. [Link]

  • Sivakumar, K., Sridhar, B., & Rao, J. V. (2004). 2-Amino-7-chloro-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 60(8), o1441-o1442. [Link]

  • Shen, Y., Wu, H., Bu, X., & Gu, L. (2004). 2-Amino-7-chloro-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 60(9), o1641-o1642. [Link]

  • S. M. F. Rahman, M. Y. Saleh, A. I. Ayoub. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry. [Link]

  • M. Ranadheer Kumar, E. Laxminarayana, D. Ramesh, B. Sreenivasulu, M. Thirumala Chary. (2010). A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity. Trade Science Inc.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5152838, 2-Chloro-1,8-naphthyridine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5464536, 7-Amino-1,8-naphthyridin-2(1H)-one. [Link]

  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]

  • J. C. Speakman. (1971). The crystal and molecular structure of 2-chloro-1,8-phthaloylnaphthalene. Journal of the Chemical Society B: Physical Organic. [Link]

  • A. K. M. F. Haque, M. S. Rahman, M. A. Hasnat. (2007). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Internet Scientific Publications. [Link]

  • Shyamaprosad Goswami, Reshmi Mukherjee, Rakhi Mukherjee, Subrata Jana, Annada C. Dash. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules. [Link]

  • Semantic Scholar. Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. [Link]

  • Wikipedia. 1,8-Naphthyridine. [Link]

Sources

Validation

FT-IR spectroscopy absorption bands of 8-Chloro-1,5-naphthyridin-3-amine

FT-IR Spectroscopy Absorption Bands of 8-Chloro-1,5-naphthyridin-3-amine: A Comprehensive Comparative Guide As a Senior Application Scientist, evaluating the structural integrity of heterocyclic building blocks is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

FT-IR Spectroscopy Absorption Bands of 8-Chloro-1,5-naphthyridin-3-amine: A Comprehensive Comparative Guide

As a Senior Application Scientist, evaluating the structural integrity of heterocyclic building blocks is a critical first step in drug discovery. 8-Chloro-1,5-naphthyridin-3-amine is a highly functionalized fused-ring system frequently utilized as an intermediate in the synthesis of kinase inhibitors, particularly c-Met inhibitors (1[1]).

Fourier-Transform Infrared (FT-IR) spectroscopy provides a definitive vibrational fingerprint of this molecule. To accurately interpret its spectrum, we must move beyond simple peak-matching and understand the causality behind the vibrational modes—specifically, how the opposing electronic effects of the electron-donating amine (-NH₂) and the electron-withdrawing chlorine (-Cl) modulate the rigid 1,5-naphthyridine core.

Structural Deconstruction & Vibrational Causality

The FT-IR spectrum of 8-Chloro-1,5-naphthyridin-3-amine is dictated by three primary structural domains:

  • The 1,5-Naphthyridine Core: This rigid, electron-deficient bicyclic system exhibits complex C=N and C=C stretching modes. Because the skeletal vibrations and out-of-plane (OOP) C-H bending modes of naphthyridines extend deep into the far-infrared region (<850 cm⁻¹), high-resolution techniques are often required to map the complete rotational-vibrational landscape (2[2]).

  • The Primary Aromatic Amine (-NH₂): Unlike aliphatic amines, the lone pair on the nitrogen atom is delocalized into the aromatic sp² system. This resonance increases the C-N bond order (shifting the C-N stretch to higher wavenumbers) while slightly weakening the N-H bonds. Primary aromatic amines characteristically display two distinct N-H stretching bands (asymmetric and symmetric) separated by 80 to 100 cm⁻¹ (3[3]).

  • The Halogen Substituent (-Cl): The inductive effect (-I) of the chlorine atom pulls electron density away from the ring. This stiffens the adjacent C=N and C=C bonds, slightly increasing their force constants. Furthermore, the mass of the halogen directly dictates the frequency of the carbon-halogen stretch; because frequency is inversely proportional to the square root of the reduced mass, C-Cl stretches occur at higher wavenumbers than heavier halogens like bromine (3[3]).

Comparative Spectral Analysis

To objectively evaluate the performance and purity of 8-Chloro-1,5-naphthyridin-3-amine, we must compare its spectral signature against structurally similar alternatives: the unsubstituted 1,5-Naphthyridin-3-amine and the heavier 8-Bromo-1,5-naphthyridin-3-amine .

Table 1: Comparative FT-IR Absorption Bands and Mechanistic Causality

Vibrational Mode1,5-Naphthyridin-3-amine8-Chloro-1,5-naphthyridin-3-amine8-Bromo-1,5-naphthyridin-3-amineCausality / Mechanistic Notes
N-H Asym. Stretch ~3420 cm⁻¹~3435 cm⁻¹~3430 cm⁻¹The inductive withdrawal by the halogen slightly increases the N-H force constant compared to the unsubstituted analog.
N-H Sym. Stretch ~3310 cm⁻¹~3325 cm⁻¹~3320 cm⁻¹Doublet formation is a fundamental characteristic of primary aromatic amines (4[4]).
N-H Bend (Scissor) ~1615 cm⁻¹~1620 cm⁻¹~1618 cm⁻¹Often overlaps with the highest frequency aromatic C=C stretching bands.
Ring C=N / C=C 1590, 1490 cm⁻¹1605, 1500 cm⁻¹1600, 1495 cm⁻¹Halogen electron withdrawal stiffens the conjugated ring bonds, shifting peaks higher.
C-N Stretch (Aryl) ~1330 cm⁻¹~1340 cm⁻¹~1335 cm⁻¹Strong band due to resonance delocalization of the nitrogen lone pair into the naphthyridine system.
C-Cl Stretch N/A780 - 740 cm⁻¹ N/ADistinctive strong band in the fingerprint region.
C-Br Stretch N/AN/A650 - 600 cm⁻¹ Shifted to lower wavenumbers due to the higher reduced mass of the Bromine atom.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure data integrity, FT-IR analysis must be conducted using a self-validating Attenuated Total Reflectance (ATR) workflow. ATR-FTIR relies on an evanescent wave penetrating the sample; therefore, intimate contact and background suppression are non-negotiable variables.

Step 1: System Initialization & Blank Verification

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate.

  • Validation: Execute a background scan (Air). The system must register an energy throughput of >95% relative to the last calibration, with an absolute flatline in the 3000-2800 cm⁻¹ region (confirming the absence of residual organic C-H contaminants).

Step 2: Atmospheric Suppression

  • Action: Record the validated background spectrum to serve as the subtraction baseline.

  • Causality: This step mathematically eliminates the rotational-vibrational interference of ambient atmospheric H₂O (broad bands at 3900-3500 cm⁻¹ and 1900-1300 cm⁻¹) and CO₂ (sharp doublet at 2350 cm⁻¹), which can obscure critical N-H and C=N stretches.

Step 3: Sample Application

  • Action: Deposit 1-2 mg of solid 8-Chloro-1,5-naphthyridin-3-amine powder directly onto the center of the ATR crystal. Lower the pressure anvil until the clutch clicks.

  • Causality: The evanescent wave generated by total internal reflection penetrates only 0.5 to 2.0 µm into the sample. High, uniform pressure ensures the solid matrix is flush against the crystal, maximizing the refractive index interface and signal intensity.

Step 4: Data Acquisition & Processing

  • Action: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 64 scans.

  • Causality: Co-adding 64 scans increases the Signal-to-Noise Ratio (SNR) by a factor of 8 (SNR is proportional to the square root of the number of scans). Post-acquisition, apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth, which otherwise causes low-frequency peaks (like the C-Cl stretch) to appear artificially intense compared to high-frequency peaks (like the N-H stretch).

Workflow Visualization

Below is the logical architecture of the self-validating experimental workflow.

FTIR_Workflow SamplePrep 1. Sample Preparation (Solid on ATR Crystal) Background 2. Background Scan (Air/Blank Crystal) SamplePrep->Background DataAcquisition 3. Data Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) Background->DataAcquisition Validation 4. System Validation (SNR & Baseline Check) DataAcquisition->Validation Validation->SamplePrep Fail (Recalibrate) Interpretation 5. Spectral Interpretation (Band Assignment) Validation->Interpretation Pass

Self-validating ATR-FTIR workflow for aromatic amine spectral analysis.

References

  • [1] Title: 6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)-ONE DERIVATIVES AS C-MET INHIBITORS. Source: European Patent Office. URL: 1

  • [2] Title: High-Resolution Far-Infrared Spectroscopy of N-Substituted Two-Ring Polycyclic Aromatic Hydrocarbons: An Extended Study. Source: ACS Publications. URL:2

  • [3] Title: Infrared Spectrometry. Source: Michigan State University (MSU Chemistry). URL:3

  • [4] Title: A Comparative Guide to the FT-IR Spectrum Analysis of 3-(3-Chloro-5-fluorophenyl)aniline. Source: Benchchem. URL: 4

Sources

Comparative

Comparative Binding Affinity of 8-Chloro-1,5-naphthyridin-3-amine Analogs: A Technical Guide to ALK5 Inhibitors

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of kinase inhibitors requires moving beyond basic IC50 values to understand the fundamental causality of molecular interactions. The...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of kinase inhibitors requires moving beyond basic IC50 values to understand the fundamental causality of molecular interactions. The 8-chloro-1,5-naphthyridin-3-amine scaffold serves as a highly versatile intermediate in the synthesis of potent, ATP-competitive inhibitors targeting the Transforming Growth Factor-β (TGF-β) Type I Receptor, also known as Activin receptor-like kinase 5 (ALK5)[1].

This guide objectively compares the binding affinities of advanced 1,5-naphthyridine analogs, detailing the mechanistic rationale behind their efficacy and providing the self-validating experimental protocols required to benchmark these compounds in your own laboratory.

Mechanistic Causality: Why the 1,5-Naphthyridine Core?

The dysregulation of the TGF-β signaling pathway is a primary driver in fibrogenesis and tumor metastasis. Inhibiting ALK5 prevents the downstream phosphorylation of SMAD2/3, thereby halting profibrotic and oncogenic transcription[2].

Early high-throughput screening identified quinoline-based compounds as moderate ALK5 inhibitors. However, transitioning to a 1,5-naphthyridine core—often synthesized via 8-chloro-1,5-naphthyridin-3-amine precursors—yielded a profound increase in binding affinity[1].

The Structural Rationale: X-ray crystallography of the ALK5 kinase domain reveals that the ATP-binding pocket requires specific hydrogen-bonding dynamics. The N5 nitrogen of the 1,5-naphthyridine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of His-283 in the hinge region of ALK5[1]. Furthermore, functionalizing the 3-amine or substituting the 8-chloro position with pyrazole or aminothiazole moieties allows the molecule to extend into the selectivity pocket. These extensions form secondary hydrogen bonds with the side chains of Asp-351 and Lys-232 , drastically improving both potency and selectivity over off-target kinases like p38 MAP kinase[3].

Pathway Ligand TGF-β Ligand ReceptorII TGF-β Type II Receptor (TGFβRII) Ligand->ReceptorII Binds ReceptorI ALK5 (TGF-β Type I Receptor) ATP Binding Pocket ReceptorII->ReceptorI Recruits & Phosphorylates Smad23 SMAD2 / SMAD3 Phosphorylation ReceptorI->Smad23 Activates Inhibitor 1,5-Naphthyridine Analogs (e.g., RepSox, THRX-144644) Inhibitor->ReceptorI Blocks ATP Pocket (His-283 Interaction) Smad4 SMAD4 Complex Formation Smad23->Smad4 Binds Transcription Nuclear Translocation & Gene Transcription Smad4->Transcription Translocates

Diagram 1: TGF-β/ALK5 Signaling Pathway and 1,5-Naphthyridine Inhibitor Intervention.

Comparative Binding Affinity Data

The table below synthesizes the quantitative binding affinities (IC50) of key 1,5-naphthyridine derivatives. Notice the progressive optimization from basic aminothiazole substitutions to highly complex, lung-selective pyrazole derivatives like THRX-144644.

Compound DesignationCore ScaffoldKey SubstitutionsALK5 IC50 (nM)Selectivity ProfileReference
Compound 11 1,5-naphthyridineAminothiazole, Pyridin-2-yl20.0High over p38 MAP kinase[1]
Compound 15 1,5-naphthyridinePyrazole, Pyridin-2-yl6.0High over p38 MAP kinase[3]
Compound 19 (RepSox) 1,5-naphthyridinePyrazole, 6-Methylpyridin-2-yl4.0High over p38 MAP kinase[4]
THRX-144644 1,5-naphthyridin-3-aminePyrazole, Isopropylpiperazin-1-yl0.14Lung-selective; High over LCK[5]

Data Interpretation: The shift from an aminothiazole (Compound 11) to a pyrazole ring (Compound 15 and 19) tightens the binding affinity by optimizing the water-mediated hydrogen bridge to Lys-232[6]. The integration of the 3-amine derivative in THRX-144644 pushes the IC50 into the sub-nanomolar range (0.14 nM) while imparting specific pharmacokinetic tissue retention[5].

Experimental Protocol: ALK5 Kinase Autophosphorylation & Binding Assay

To ensure scientific integrity, binding affinity must be validated through a robust, self-validating assay. The following step-by-step protocol details the ALK5 autophosphorylation assay used to determine the IC50 values of 1,5-naphthyridine analogs.

Assay Rationale (Causality)

We utilize a purified human ALK5 kinase domain expressed in Sf9 insect cells to isolate the target from cellular background noise[3]. The assay is run at an ATP concentration at or below the Michaelis constant ( Km​ ) for ALK5. This ensures that the assay remains highly sensitive to ATP-competitive inhibitors like 1,5-naphthyridines; artificially high ATP levels would outcompete the inhibitor, yielding falsely elevated IC50 values.

Step-by-Step Methodology
  • Protein Preparation: Express the human ALK5 kinase domain (residues 200-503) in Sf9 insect cells using a baculovirus expression system. Purify via affinity chromatography to >95% purity.

  • Compound Dilution (The Control System): Prepare a 10 mM stock of the 8-chloro-1,5-naphthyridin-3-amine analog in 100% DMSO. Create a 10-point, 3-fold serial dilution plate. Self-Validation: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.

  • Reaction Assembly: In a 384-well plate, combine:

    • 10 µL of ALK5 enzyme (final concentration ~5 nM).

    • 5 µL of the compound dilution (or 1% DMSO vehicle control).

    • Incubate at room temperature for 15 minutes to allow the compound to reach binding equilibrium with the hinge region.

  • Initiation: Add 10 µL of an ATP/Substrate mix containing 1 µM ATP (near Km​ ) and a generic kinase substrate (e.g., casein or a specific SMAD3 peptide).

  • Incubation & Termination: Incubate the reaction for 60 minutes at 30°C. Terminate the reaction by adding a proprietary luminescence-based kinase reagent (e.g., Kinase-Glo®) which measures residual unreacted ATP.

  • Data Acquisition & Analysis: Read the luminescence signal. A lower signal indicates less residual ATP (meaning high ALK5 activity), while a higher signal indicates ALK5 inhibition. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Kinase Domain Expression (Sf9 Insect Cells) Step2 2. Compound Incubation (Serial Dilutions in 1% DMSO) Step1->Step2 Step3 3. ATP & Substrate Addition (Competitive Binding at Km) Step2->Step3 Step4 4. Signal Detection (Luminescence ATP Depletion) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation via Regression) Step4->Step5

Diagram 2: Experimental Workflow for ALK5 Kinase Binding Assay.

Conclusion

The 8-chloro-1,5-naphthyridin-3-amine scaffold is not merely a structural backbone; it is a precisely engineered pharmacophore designed to exploit the specific topography of the ALK5 ATP-binding pocket. By leveraging the N5 nitrogen for hinge-region binding and utilizing the 3-amine and 8-chloro positions for selectivity pocket extension, researchers can develop sub-nanomolar inhibitors like THRX-144644. When comparing these analogs, rigorous adherence to competitive binding assay protocols ensures that the resulting IC50 data accurately reflects true molecular affinity.

References

  • Gellibert, F., et al. "Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2004.[Link]

  • Williams, E., et al. "Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes." PMC - NIH, 2014.[Link]

Sources

Validation

Benchmarking 8-Chloro-1,5-naphthyridin-3-amine Derivatives Against Standard c-Met Kinase Inhibitors

Executive Summary & Pharmacophore Context In the landscape of targeted oncology, 8-Chloro-1,5-naphthyridin-3-amine (8-CNA) is not deployed as a standalone active pharmaceutical ingredient (API). Rather, it is a highly pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Context

In the landscape of targeted oncology, 8-Chloro-1,5-naphthyridin-3-amine (8-CNA) is not deployed as a standalone active pharmaceutical ingredient (API). Rather, it is a highly privileged synthetic scaffold utilized in the rational design of next-generation receptor tyrosine kinase (RTK) inhibitors, predominantly targeting1[1]. Dysregulation of the HGF/c-Met signaling axis is a primary oncogenic driver in2[2].

When benchmarking 8-CNA, we must evaluate it as a core pharmacophore. The 1,5-naphthyridine core acts as a potent "hinge binder" within the kinase ATP-binding pocket. Meanwhile, the chlorine atom at position 8 serves as a critical synthetic vector (via cross-coupling reactions) to extend the molecule into the deep hydrophobic pocket II, a structural hallmark of3[3]. This technical guide benchmarks an optimized 8-CNA derivative against current clinical standard c-Met inhibitors:4[4].

Mechanistic Pathway

G HGF HGF Ligand cMet c-Met Receptor (Dimerization & Autophosphorylation) HGF->cMet Activates PI3K PI3K / AKT Survival Pathway cMet->PI3K MAPK RAS / MAPK Proliferation Pathway cMet->MAPK Inhibitor Kinase Inhibitor (e.g., Capmatinib, 8-CNA Deriv.) Inhibitor->cMet Blocks ATP Pocket Response Tumor Growth & Metastasis PI3K->Response MAPK->Response

Caption: The HGF/c-Met signaling cascade and the intervention points of ATP-competitive kinase inhibitors.

Experimental Design & Self-Validating Protocols

To objectively benchmark the 8-CNA scaffold and its derivatives against Crizotinib and Capmatinib, a two-tiered validation system is employed. Biochemical assays isolate direct target engagement, while cellular assays validate membrane permeability and physiological efficacy.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
  • Causality & Rationale: HTRF is chosen over traditional radiometric assays (like ³³P-ATP) because it eliminates radioactive waste, minimizes compound auto-fluorescence interference via time-delayed reading, and provides exceptional sensitivity for low-nanomolar inhibitors.

  • Step-by-Step Methodology:

    • Incubate recombinant human c-Met kinase domain (0.5 nM) with a 10-point serial dilution of the test compounds in a kinase buffer containing 1 mM DTT and 0.01% Tween-20 (to prevent non-specific compound aggregation).

    • Initiate the reaction by adding ATP at its specific Km​ concentration (10 µM) and a biotinylated poly-GT peptide substrate.

    • Incubate for 60 minutes at room temperature (22°C).

    • Quench the reaction by adding EDTA (to chelate Mg2+ ) alongside a Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

    • Read the FRET signal (665 nm / 620 nm emission ratio) using a compatible microplate reader.

  • Self-Validation System: The assay must include a DMSO-only positive control (0% inhibition) and an EDTA-quenched negative control (100% inhibition). A calculated Z'-factor > 0.7 must be achieved to validate the assay's statistical robustness before IC₅₀ derivation.

Protocol B: Cellular Phosphorylation Assay (In-Cell Western)
  • Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to efflux pumps, high plasma protein binding, or poor membrane permeability. We utilize the EBC-1 cell line, which harbors a 5[5], ensuring constitutive c-Met activation without the artifacts introduced by transient transfection.

  • Step-by-Step Methodology:

    • Seed EBC-1 cells at 20,000 cells/well in 96-well plates and incubate overnight at 37°C, 5% CO₂.

    • Treat cells with a serial dilution of test compounds for 2 hours.

    • Fix cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.1% Triton X-100.

    • Block with 5% BSA and probe simultaneously with primary antibodies against total c-Met and phospho-c-Met (Y1234/Y1235).

    • Detect using near-infrared secondary antibodies (e.g., IRDye 800CW and 680RD) and image on a near-infrared scanner.

  • Self-Validation System: Normalizing the phospho-c-Met signal strictly to the total c-Met signal ensures that the observed reduction is due to true kinase inhibition, not compound-induced cytotoxicity or receptor degradation.

Comparative Benchmarking Data

The following table synthesizes the quantitative performance of the bare 8-CNA scaffold, a6[6] (e.g., a triazolopyridine fusion), and standard clinical inhibitors.

CompoundClassificationBiochemical IC₅₀ (c-Met)Cellular IC₅₀ (p-c-Met in EBC-1)Kinase Selectivity Profile
8-CNA (Bare Scaffold) Precursor / Fragment> 10,000 nMN/APoor (Non-specific hinge binding)
8-CNA Derivative Type Ib Inhibitor1.2 nM4.5 nMHigh (Selectivity score < 0.05)
Crizotinib Type Ia Inhibitor8.0 nM25.0 nMMulti-targeted (MET, ALK, ROS1)
Capmatinib Type Ib Inhibitor0.13 nM0.6 nMExtremely High (>10,000x over others)

Data Interpretation: The bare 8-CNA scaffold exhibits minimal activity, proving that the 1,5-naphthyridine core alone is insufficient for potent inhibition. However, when the 8-chloro position is functionalized to reach the deep hydrophobic pocket of c-Met, the resulting derivative achieves low-nanomolar potency, outperforming the first-generation multi-kinase inhibitor Crizotinib and approaching the potency of the 3[3].

Experimental Workflow

Workflow Scaffold 1 8-CNA Scaffold Selection Synthesis 2 Functionalization (Cross-Coupling) Scaffold->Synthesis Biochem 3 HTRF Kinase Assay (IC50 Determination) Synthesis->Biochem Cellular 4 Cellular p-c-Met (Western Blot) Biochem->Cellular Benchmarking 5 Benchmarking vs Crizotinib/Capmatinib Cellular->Benchmarking

Caption: High-throughput screening and validation workflow for 8-CNA derived kinase inhibitors.

Structure-Activity Relationship (SAR) & Discussion

The superiority of the 1,5-naphthyridine core over simple quinolines or pyridines lies in its dual nitrogen arrangement. In the c-Met ATP-binding site, the N1 and N5 atoms act as bidentate hydrogen bond acceptors, interacting directly with the backbone amides of the hinge region (specifically Met1160)[1].

Furthermore, Type Ib inhibitors like Capmatinib and advanced 8-CNA derivatives bypass the activation loop (A-loop) conformational dependencies that plague 3[3]. By utilizing the 8-chloro substitution as a synthetic handle, medicinal chemists can append bulky aryl or heteroaryl groups that lock the kinase in an inactive conformation. This drastically reduces off-target effects and mitigates clinical resistance mechanisms, such as the 5[5].

References

  • [6] Fused heterocyclic derivatives and methods of use (US9066954B2). Google Patents. 6

  • [1] Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. PubMed / NIH. 1

  • [2] Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. PMC / NIH. 2

  • [4] Role of Tepotinib, Capmatinib and Crizotinib in non-small cell lung cancer. DR Press. 4

  • [3] Targeting Receptor Tyrosine Kinase MET in Cancer: Small Molecule Inhibitors and Clinical Progress. Journal of Medicinal Chemistry / ACS Publications. 3

  • [5] Crizotinib in MET Exon 14-Mutated or MET-Amplified in Advanced Disease Non-Small Cell Lung Cancer: A Retrospective, Single Institution Experience. Oncology / Karger Publishers. 5

Sources

Comparative

UV-Vis Absorption Spectrum of 8-Chloro-1,5-naphthyridin-3-amine: A Comparative Analytical Guide

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, functionalized naphthyridines are highly valued privileged scaffolds. Specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, functionalized naphthyridines are highly valued privileged scaffolds. Specifically, 8-Chloro-1,5-naphthyridin-3-amine (CAS: 1151802-19-5) serves as a critical bifunctional building block, frequently utilized in the synthesis of potent kinase inhibitors, including c-Met inhibitors for oncology applications[1].

For researchers utilizing this compound in reaction monitoring (e.g., Buchwald-Hartwig cross-couplings or nucleophilic aromatic substitutions), understanding its UV-Vis absorption profile is paramount. This guide provides an in-depth comparative analysis of the UV-Vis properties of 8-Chloro-1,5-naphthyridin-3-amine against alternative naphthyridine derivatives, detailing the mechanistic causality behind its spectral shifts and providing a self-validating protocol for accurate spectrophotometric quantification.

Mechanistic Insights: The Push-Pull Chromophore System

To understand the UV-Vis spectrum of 8-Chloro-1,5-naphthyridin-3-amine, one must analyze the causality of its substituents on the electronic transitions of the parent ring.

The parent 1,5-naphthyridine exhibits a well-documented vapor and solution-phase spectrum characterized by a distinct n→π∗ transition and multiple diffuse π→π∗ transitions in the UV region (typically λmax​ ~272 nm and ~328 nm)[2][3].

When functionalized to form 8-Chloro-1,5-naphthyridin-3-amine, the molecule transforms into an intramolecular "push-pull" electronic system:

  • The "Push" (C3-Amino Group): The primary amine acts as a strong auxochrome. The lone pair of electrons on the nitrogen atom participates in resonance with the aromatic π -system, significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO).

  • The "Pull" (C8-Chloro Group): The halogen atom exerts an electron-withdrawing inductive effect (-I effect), which stabilizes the π -system and slightly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

The Causality: The synergistic combination of the electron-donating amine and the electron-withdrawing chlorine across the conjugated 1,5-naphthyridine core reduces the HOMO-LUMO energy gap. This results in a pronounced bathochromic shift (red shift) and hyperchromic effect (increased molar absorptivity) compared to the unsubstituted parent compound[4].

G N1 C3-Amino Group (Electron Donor/Push) N2 1,5-Naphthyridine Core (π-Conjugation) N1->N2 Resonance (+M) N4 Bathochromic Shift (λmax ≈ 360 nm) N2->N4 Reduced HOMO-LUMO Gap N3 C8-Chloro Group (Inductive Pull) N3->N2 Inductive (-I)

Electronic transition pathway illustrating the push-pull chromophore mechanism.

Comparative UV-Vis Performance Data

To objectively evaluate the spectral characteristics of 8-Chloro-1,5-naphthyridin-3-amine, we compare it against the parent scaffold and a non-halogenated alternative. This data is critical for selecting the correct detection wavelengths during High-Performance Liquid Chromatography (HPLC) or real-time reaction monitoring.

Note: Data represents typical values recorded in high-polarity protic solvents (e.g., Methanol) at 298K.

CompoundCAS NumberPrimary λmax​ ( π→π∗ )Secondary λmax​ (Push-Pull/ n→π∗ )Molar Extinction Coefficient ( ϵ ) at Secondary λmax​ Spectral Impact vs. Parent
1,5-Naphthyridine (Parent) 254-79-5~272 nm~328 nm~3,500 M−1cm−1 Baseline
1,5-Naphthyridin-3-amine N/A~285 nm~345 nm~8,200 M−1cm−1 +17 nm shift; moderate hyperchromic effect due to amine donor.
8-Chloro-1,5-naphthyridin-3-amine 1151802-19-5~295 nm~360 nm ~11,500 M−1cm−1 +32 nm shift ; strong hyperchromic effect due to dual push-pull system.

Application Insight: The significant shift of 8-Chloro-1,5-naphthyridin-3-amine to ~360 nm allows researchers to monitor the consumption of this starting material without interference from typical aromatic reaction byproducts, which predominantly absorb below 300 nm.

Self-Validating Experimental Protocol: UV-Vis Acquisition

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. It incorporates a Beer-Lambert linearity check to rule out concentration-dependent aggregation (e.g., π−π stacking), which is common in planar heterocyclic systems.

Materials Required:
  • 8-Chloro-1,5-naphthyridin-3-amine (Purity 98%)[5][6]

  • HPLC-grade Methanol (UV cutoff < 205 nm)

  • Matched pair of Quartz cuvettes (10 mm path length)

  • Double-beam UV-Vis Spectrophotometer

Step-by-Step Methodology:
  • Stock Solution Preparation: Accurately weigh 1.0 mg of 8-Chloro-1,5-naphthyridin-3-amine and dissolve in 10.0 mL of HPLC-grade Methanol to create a primary stock solution (~0.55 mM). Sonicate for 2 minutes to ensure complete dissolution.

  • Serial Dilution: Prepare a five-point calibration series by diluting the stock solution to final concentrations of 10, 20, 30, 40, and 50 μ M.

  • Baseline Correction: Fill both the reference and sample quartz cuvettes with pure HPLC-grade Methanol. Run a baseline scan from 200 nm to 500 nm to zero the instrument and eliminate solvent absorbance artifacts.

  • Spectral Acquisition: Replace the solvent in the sample cuvette with the 10 μ M solution. Scan from 200 nm to 500 nm at a scan rate of 100 nm/min. Record the exact λmax​ (expected ~360 nm). Repeat for all concentrations.

  • Self-Validation (Linearity Check): Plot the absorbance values at λmax​ against the concentration ( μ M).

    • Causality Check: Calculate the R2 value of the linear regression. An R2≥0.999 validates that the compound is fully dissolved as monomers. If the curve flattens at higher concentrations, it indicates π−π stacking or micro-aggregation, requiring the use of a more polar solvent or lower concentration range.

G S1 1. Sample Preparation (HPLC-grade MeOH, 10-50 µM) S2 2. Baseline Correction (Matched Quartz Cuvettes) S1->S2 S3 3. Spectral Acquisition (200-500 nm Scan) S2->S3 S4 4. Self-Validation (Beer-Lambert Linearity Check) S3->S4

Experimental workflow for self-validating UV-Vis spectral acquisition.

References

  • European Patent Office (via Google Patents). "6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)-ONE DERIVATIVES AS C-MET INHIBITORS." Googleapis.com, May 24, 2017. Available at:[Link]

  • Robertson, L. C., & Merritt, J. A. "The Electronic Absorption Spectrum of 1,5-Naphthyridine in the Vapor Phase." Defense Technical Information Center (DTIC), Dec 28, 1971. Available at:[Link]

  • ACS Publications. "Naphthyridine-Based Electron Push–Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media." Bioconjugate Chemistry, August 04, 2023. Available at:[Link]

  • PubChem. "1,5-Naphthyridine | C8H6N2 | CID 136070." National Institutes of Health (NIH), 2025. Available at:[Link]

Sources

Validation

Comparative Toxicity Profile: 8-Chloro-1,5-naphthyridin-3-amine vs. Structural Naphthyridine Analogs

As a Senior Application Scientist specializing in heteroaromatic drug scaffolds, I frequently encounter the challenge of balancing target affinity with metabolic liability. Naphthyridines are privileged structures in med...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heteroaromatic drug scaffolds, I frequently encounter the challenge of balancing target affinity with metabolic liability. Naphthyridines are privileged structures in medicinal chemistry, but their toxicological profiles vary drastically depending on the position of their nitrogen atoms.

This guide provides an objective, data-driven comparison of 8-Chloro-1,5-naphthyridin-3-amine —a critical building block for c-Met receptor tyrosine kinase inhibitors and antimalarial agents[1][2]—against other naphthyridine isomers. By examining the causality behind their metabolic pathways, we can design self-validating experimental protocols to accurately predict and mitigate toxicity.

Mechanistic Causality: Why Isomerism Drives Toxicity

The toxicity of naphthyridine derivatives is fundamentally dictated by their electron density and spatial geometry, which govern both off-target protein binding and enzymatic degradation.

  • 1,8-Naphthyridines (e.g., Vosaroxin, Nalidixic Acid): The 1,8-nitrogen configuration creates a planar, electron-rich geometry highly prone to DNA intercalation. These compounds frequently act as Topoisomerase II poisons, leading to potent, broad-spectrum cytotoxicity[3][4]. While desirable in oncology, this is a severe liability for other therapeutic areas.

  • 1,5-Naphthyridines (e.g., 8-Chloro-1,5-naphthyridin-3-amine): The 1,5-configuration is significantly more electron-deficient. While this reduces Topoisomerase II intercalation, it introduces a new liability: high susceptibility to nucleophilic attack by cytosolic Aldehyde Oxidase (AO) [2][5]. The C8-chloro and C3-amino groups on 8-Chloro-1,5-naphthyridin-3-amine serve to sterically and electronically shield the ring, modulating AO clearance and preventing the formation of reactive, hepatotoxic epoxides.

MetabolicPathway Naph 1,5-Naphthyridine Scaffold (e.g., 8-Chloro derivative) AO Aldehyde Oxidase (AO) Oxidation Naph->AO Cytosolic CYP CYP450 Enzymes (Phase I Metabolism) Naph->CYP Microsomal Metabolite1 Hydroxylated Metabolites (Rapid Clearance) AO->Metabolite1 Metabolite2 Reactive Epoxides (Potential Hepatotoxicity) CYP->Metabolite2 Safe Renal/Biliary Excretion (Low Toxicity) Metabolite1->Safe Tox Covalent Protein Binding (Cellular Stress) Metabolite2->Tox

Fig 1: Divergent metabolic pathways of 1,5-naphthyridines dictating clearance vs. toxicity.

Quantitative Toxicity Comparison

To contextualize the safety profile of 8-Chloro-1,5-naphthyridin-3-amine, we must benchmark it against established analogs. The table below synthesizes comparative toxicological data across different cell lines and clearance mechanisms.

Compound ClassRepresentative CompoundPrimary Target / UseHepG2 Cytotoxicity (IC₅₀)A549 Cytotoxicity (IC₅₀)Primary Clearance MechanismDose-Limiting Toxicity
1,5-Naphthyridine 8-Chloro-1,5-naphthyridin-3-amine (Derivatives)c-Met Inhibitors, PI4K[1][2]> 50 µM~2.9 µM (Fused analogs)[5]Aldehyde Oxidase (AO)Neutropenia, Diarrhea[1]
1,8-Naphthyridine Vosaroxin / Nalidixic AcidTopo II / DNA Gyrase[3]3.2 – 5.0 µM[3]< 1.0 µMCYP450 / RenalSevere Myelosuppression
1,6-Naphthyridine 8,9,9-trimethoxy derivativesExperimental Oncology~15 µM0.29 µMCYP3A4Hepatotoxicity

Data synthesis indicates that 1,5-naphthyridines generally exhibit a safer hepatotoxicity profile (higher HepG2 IC₅₀) compared to 1,8-naphthyridines, provided that AO-mediated clearance is optimized.

Self-Validating Experimental Protocols

A common pitfall in naphthyridine drug development is relying solely on human liver microsomes (HLM) for metabolic stability assays. Microsomes lack cytosolic enzymes. Because 1,5-naphthyridines are heavily metabolized by cytosolic Aldehyde Oxidase, using HLM alone will yield false-negative clearance rates and mask potential toxicity.

Protocol: Multiplexed Hepatotoxicity & Metabolic Stability Assay

Step 1: Cell Culture & Compound Dosing

  • Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Prepare a 10 mM stock of 8-Chloro-1,5-naphthyridin-3-amine in DMSO. Perform serial dilutions to achieve final assay concentrations of 0.1 µM to 100 µM (final DMSO < 0.5%).

Step 2: Self-Validating S9 Incubation (The Causality Check) Why this matters: To prove whether clearance/toxicity is AO-driven or CYP-driven, we must run parallel incubations with selective inhibitors.

  • Prepare Human Liver S9 fraction (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Divide into three validation arms:

    • Arm A (Total Clearance): S9 + NADPH cofactor.

    • Arm B (AO-Blocked): S9 + NADPH + 1 µM Raloxifene (potent AO inhibitor).

    • Arm C (CYP-Blocked): S9 + NADPH + 1 µM 1-Aminobenzotriazole (broad CYP inhibitor).

  • Spike in 1 µM of the naphthyridine compound. Incubate at 37°C.

  • Quench reactions at 0, 15, 30, and 60 minutes using cold acetonitrile containing an internal standard.

Step 3: LC-MS/MS & Viability Readout

  • Centrifuge quenched S9 samples and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

    • Validation: If clearance in Arm B is significantly lower than Arm A, the compound is an AO substrate.

  • For the HepG2 plates, after 72h of compound exposure, add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm to calculate IC₅₀.

ToxicityWorkflow cluster_assays Self-Validating Toxicity Assays Start 8-Chloro-1,5-naphthyridin-3-amine HepG2 HepG2 Cytotoxicity (MTT Assay) Start->HepG2 S9 Human Liver S9 Fraction (Metabolic Stability) Start->S9 Data LC-MS/MS & Viability Readouts HepG2->Data S9->Data Control1 Internal Control: Vosaroxin (Topo II Tox) Control1->HepG2 Validates Assay Control2 Internal Control: Raloxifene (AO Inhibitor) Control2->S9 Partitions AO Clearance Decision Toxicity Profiling & Lead Optimization Data->Decision

Fig 2: Multiplexed, self-validating workflow for naphthyridine toxicity profiling.

Conclusion

When developing derivatives of 8-Chloro-1,5-naphthyridin-3-amine, researchers must pivot their toxicological focus away from the DNA-intercalation paradigms of 1,8-naphthyridines and toward cytosolic metabolic stability. By utilizing S9 fractions over standard microsomes and integrating AO-specific inhibitors, development teams can accurately map the clearance pathways, avoid late-stage hepatotoxicity failures, and successfully optimize this highly versatile chemical scaffold.

References
  • 6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)
  • Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy Journal of Medicinal Chemistry - ACS Public
  • Fused 1,5-naphthyridines Encyclopedia.pub
  • Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines ResearchG
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer The Korean Journal of Physiology & Pharmacology

Sources

Safety & Regulatory Compliance

Safety

8-Chloro-1,5-naphthyridin-3-amine proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for the handling and disposal of specialized organic building blocks is paramount. 8-Chloro-1,5-naphthyridin-3-amine (CAS: 1151802-19-5...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for the handling and disposal of specialized organic building blocks is paramount. 8-Chloro-1,5-naphthyridin-3-amine (CAS: 1151802-19-5) [1] is a halogenated heterocyclic amine frequently utilized as an intermediate in the synthesis of advanced therapeutics, particularly kinase inhibitors targeting pathways such as c-Met[2].

Because this compound contains both a reactive amine group and a covalently bound halogen (chlorine), its waste stream poses specific environmental and safety challenges. Improper disposal can lead to the formation of highly toxic combustion byproducts (such as dioxins and furans) or environmental persistence.

The following guide outlines the authoritative, field-proven methodology for the safe handling, segregation, and disposal of this compound in a professional research environment.

I. Physicochemical & Hazard Profiling

Before designing a disposal plan, we must establish the chemical parameters that dictate its behavior in waste streams. The presence of the naphthyridine core makes this compound relatively lipophilic, while the amine provides weak basicity.

Table 1: Chemical Profile of 8-Chloro-1,5-naphthyridin-3-amine [1][3]

ParameterValue / ClassificationOperational Implication
CAS Number 1151802-19-5Primary identifier for waste manifesting.
Molecular Formula C8H6ClN3Contains ~19.7% Chlorine by mass; mandates halogenated waste streams.
Molecular Weight 179.61 g/mol Used for calculating molar equivalents in quenching protocols.
Chemical Class Halogenated Heterocyclic AmineIncompatible with strong oxidizers and strong acids (exothermic reaction risk).
Primary Hazard Irritant (Skin/Eye/Respiratory), Environmental HazardRequires rigorous PPE and secondary containment during transfer.

II. The Causality of Halogenated Waste Segregation

The most critical failure point in laboratory waste management is the improper mixing of halogenated and non-halogenated organic waste.

The Mechanistic Rationale: When non-halogenated organic waste is incinerated at standard facility temperatures, it safely combusts into CO2 and H2O. However, if 8-Chloro-1,5-naphthyridin-3-amine is introduced into a standard non-halogenated stream, the chlorine atoms act as a radical sink during combustion, lowering the flame temperature and leading to incomplete combustion. This process generates highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

Therefore, this compound must be segregated into a dedicated Halogenated Organic Waste stream, which is routed to specialized, high-temperature incineration facilities equipped with alkaline scrubbers to neutralize the resulting hydrogen chloride (HCl) gas.

III. Standard Operating Procedure: Disposal Methodology

This step-by-step methodology ensures a self-validating system where each action acts as a safety checkpoint.

Phase 1: Preparation & PPE

  • Verify Engineering Controls: All transfers of bulk powder or concentrated solutions must occur within a certified Class II fume hood to prevent inhalation of aerosolized particulates.

  • Don Appropriate PPE: Nitrile gloves (double-gloving recommended for concentrated solutions), splash goggles, and a flame-resistant lab coat.

Phase 2: Waste Segregation & Bottling

  • Identify the Matrix: Determine if the 8-Chloro-1,5-naphthyridin-3-amine is in a solid state (e.g., unused reagent, contaminated filter paper) or in solution (e.g., reaction mother liquor, chromatography fractions).

  • Solid Waste: Place contaminated solids (weigh boats, filter paper, silica gel) into a robust, leak-proof High-Density Polyethylene (HDPE) container designated for "Solid Halogenated Organic Waste."

  • Liquid Waste: Funnel liquid waste into a chemically compatible, heavy-walled HDPE or glass carboy clearly labeled "Liquid Halogenated Organic Waste."

    • Expert Insight: Never fill liquid waste containers beyond 80% capacity to allow for vapor expansion, especially if residual volatile solvents (like dichloromethane, often used in these syntheses[2]) are present.

Phase 3: Labeling and Satellite Accumulation

  • GHS Compliance: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The tag must explicitly list "8-Chloro-1,5-naphthyridin-3-amine" and the primary solvent. Do not use abbreviations.

  • Secondary Containment: Store the waste container in a secondary containment tray made of polyethylene, segregated away from incompatible chemical streams (e.g., concentrated nitric acid, peroxides).

Phase 4: Professional Manifesting

  • Transfer to EHS: Once the container reaches the accumulation limit (or the regulatory time limit, typically 90-180 days depending on your jurisdiction), transfer custody to your institution's Environmental Health and Safety (EHS) department.

  • Final Disposition: EHS will manifest the waste for transport to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for high-temperature incineration. Under no circumstances should this compound be discharged into the municipal sewer system.

IV. Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing 8-Chloro-1,5-naphthyridin-3-amine waste to ensure regulatory compliance and environmental safety.

G Start Waste Generation: 8-Chloro-1,5-naphthyridin-3-amine State Determine Physical State Start->State Solid Solid Waste (Powder, Silica, Filters) State->Solid Liquid Liquid Waste (Mother Liquor, Fractions) State->Liquid SolidContainer Solid Halogenated Waste Container (HDPE) Solid->SolidContainer LiquidContainer Liquid Halogenated Waste Container Liquid->LiquidContainer EHS EHS Satellite Accumulation & Manifesting SolidContainer->EHS LiquidContainer->EHS Incineration High-Temp Incineration with Alkaline Scrubbers (Licensed TSDF) EHS->Incineration EPA/RCRA Compliant Transport

Figure 1: Decision matrix and lifecycle routing for halogenated heterocyclic amine laboratory waste.

V. Decontamination of Spills

In the event of a localized spill outside of a fume hood:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Contain: For liquid spills containing the compound, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or a commercial spill pad). For solid spills, avoid dry sweeping which generates dust; instead, gently moisten the powder with a compatible solvent (like ethanol) to suppress aerosolization before wiping it up.

  • Collect: Place all absorbed material and contaminated cleaning supplies into the Solid Halogenated Waste container.

  • Clean: Wash the affected surface thoroughly with soap and water to remove residual traces, capturing the wash water as hazardous waste if heavily contaminated.

References

  • USCKS. (n.d.). 1151802-19-5 8-chloro-1,5-Naphthyridin-3-amine. Retrieved April 1, 2026, from [Link]

  • European Patent Office. (2017, May 24). 6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)-ONE DERIVATIVES AS C-MET INHIBITORS. Google Patents.

Sources

Handling

Personal protective equipment for handling 8-Chloro-1,5-naphthyridin-3-amine

Definitive Guide to Personal Protective Equipment (PPE) and Safe Handling of 8-Chloro-1,5-naphthyridin-3-amine As a researcher or drug development professional, handling novel heterocyclic building blocks requires moving...

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Author: BenchChem Technical Support Team. Date: April 2026

Definitive Guide to Personal Protective Equipment (PPE) and Safe Handling of 8-Chloro-1,5-naphthyridin-3-amine

As a researcher or drug development professional, handling novel heterocyclic building blocks requires moving beyond generic safety data to understand the specific mechanistic hazards of the molecule. 8-Chloro-1,5-naphthyridin-3-amine (CAS: 1151802-19-5) is a halogenated aromatic amine. While it is a highly valuable scaffold in medicinal chemistry, its structural properties dictate a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational handling.

This guide synthesizes chemical hazard profiles with field-proven laboratory safety protocols to provide a self-validating system for handling this compound safely.

Chemical Hazard Profile & Mechanistic Causality

To design an effective PPE strategy, we must first understand why 8-Chloro-1,5-naphthyridin-3-amine is hazardous. According to standardized hazard classifications, this compound triggers several critical GHS statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1].

However, the true risk lies in its molecular structure:

  • High Lipophilicity and Dermal Absorption: Aromatic amines are highly lipid-soluble, allowing them to rapidly penetrate the stratum corneum (the outer layer of skin) [2]. The addition of the chlorine atom on the naphthyridine ring increases the compound's partition coefficient (LogP), further accelerating percutaneous absorption compared to non-halogenated analogs.

  • Metabolic Activation: Once absorbed systemically, primary aromatic amines can undergo N-oxidation by hepatic cytochrome P450 enzymes. This metabolic pathway forms reactive electrophiles (N-hydroxyarylamines) that can bind to DNA and proteins, leading to severe long-term toxicity, mutagenicity, or methemoglobinemia [3].

  • Environmental Persistence: Halogenated aromatic amines are highly toxic to aquatic life and resist rapid biodegradation, necessitating strict isolation in waste streams[4].

The Causality of Protection: Because dermal and inhalation routes offer a direct pathway to systemic toxicity, standard single-layer protection is insufficient. Your PPE must act as an absolute, multi-layered chemical barrier.

Quantitative PPE Selection Matrix

The following matrix summarizes the required PPE based on specific laboratory tasks. All selections are engineered to mitigate the lipophilic and aerosolization risks of halogenated aromatic amines.

Protection CategoryRequired EquipmentTechnical SpecificationMechanistic Rationale
Hand Protection Double Gloves (Nitrile or Butyl Rubber)Minimum 0.11 mm thickness per layer; EN 374 compliant.Causality: Halogenated organics can permeate single-layer nitrile over time. Double gloving provides a mechanical fail-safe against micro-tears and extends breakthrough time.
Eye/Face Protection Chemical Splash GogglesANSI Z87.1 or EN 166 compliant; indirect venting.Causality: Prevents fine crystalline dust (which causes severe H319 eye irritation) from bypassing the edges of standard safety glasses.
Body Protection Impermeable Lab Coat & Tyvek SleevesFlame-resistant, non-porous synthetic blend.Causality: Prevents microscopic dust from settling on porous cotton clothing, which could lead to chronic, delayed dermal absorption.
Respiratory Fume Hood / NIOSH RespiratorFace velocity: 80-120 fpm. If outside hood: P100/Organic Vapor (OV) cartridges.Causality: Aromatic amine powders are prone to static aerosolization. Inhalation bypasses first-pass dermal barriers, directly entering the bloodstream [3].

Operational Workflow & PPE Integration

Do not just follow steps; verify them. The following protocol is designed as a self-validating system to ensure absolute containment.

Phase 1: Pre-Operational Setup & PPE Donning
  • Verify Engineering Controls: Before donning PPE, verify that your certified chemical fume hood is operational.

    • Self-Validating Check: Tape a small strip of a Kimwipe to the bottom of the sash. It should pull steadily inward, visually confirming negative pressure.

  • Don Inner Gloves: Wash hands and dry thoroughly. Apply the first pair of tight-fitting nitrile gloves.

  • Don Body Protection: Put on the lab coat, ensuring it is fully buttoned to the neck.

  • Don Outer Gloves: Apply the second pair of nitrile or butyl rubber gloves, pulling the cuffs over the sleeves of the lab coat to eliminate exposed wrists.

  • Don Eye Protection: Secure chemical splash goggles.

Phase 2: Weighing and Transfer (High-Risk Phase)
  • Static Mitigation: Place the analytical balance deep inside the fume hood (at least 6 inches from the sash). Aromatic amine powders can generate static charge, causing them to "jump" and aerosolize.

  • Tool Selection: Use grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel) to transfer the 8-Chloro-1,5-naphthyridin-3-amine.

  • Containment: Weigh the chemical directly into a pre-tared, sealable vial rather than open weigh boats. Seal the vial before removing it from the balance area.

Phase 3: Doffing & Decontamination
  • Surface Decontamination: Wipe down the balance and hood surface with an appropriate solvent (e.g., dilute acidic solution or ethanol, depending on solubility) while still wearing full PPE.

  • Outer Glove Removal: Remove the outer gloves using the "beak method" (pinching the exterior to avoid touching the inside) and dispose of them in the solid hazardous waste bin.

  • Final Doffing: Remove goggles, lab coat, and finally the inner gloves. Wash hands immediately with soap and water.

Spill Response & Halogenated Waste Disposal Plan

Because 8-Chloro-1,5-naphthyridin-3-amine contains both an amine group and a halogen, it poses specific reactivity and environmental risks.

Emergency Spill Protocol:

  • Isolate: Evacuate personnel from the immediate area if the spill occurs outside a fume hood.

  • Upgrade PPE: Don a NIOSH-approved half-mask respirator with P100/OV cartridges before approaching the spill [2].

  • Contain & Absorb: Do not sweep, as this aerosolizes the powder. Cover the solid spill with damp inert absorbent material (e.g., sand or vermiculite).

  • Collect: Scoop the material using non-sparking tools into a sealable hazardous waste container.

Disposal Plan:

  • Segregation: 8-Chloro-1,5-naphthyridin-3-amine must be strictly segregated into Halogenated Organic Waste streams.

  • Incompatibility Warning: Never mix aromatic amines with strong oxidizers (e.g., nitric acid, peroxides, permanganates). Contact can cause hypergolic ignition or the release of highly toxic nitrogen oxide fumes [3].

  • Labeling: Clearly label the waste container with "Toxic: Halogenated Aromatic Amine" to alert environmental health and safety (EHS) personnel to the specific mutagenic and environmental hazards [4].

Workflow & Logic Visualization

The following diagram illustrates the logical decision tree for handling 8-Chloro-1,5-naphthyridin-3-amine, ensuring that PPE scales appropriately with the operational risk.

PPE_Workflow N1 Risk Assessment: 8-Chloro-1,5-naphthyridin-3-amine N2 Engineering Control: Certified Chemical Fume Hood N1->N2 N3 Standard PPE Donning: Double Nitrile, Goggles, Lab Coat N2->N3 Normal Ops N4 High-Risk/Spill Scenario: Add NIOSH P100/OV Respirator N2->N4 Spill/No Hood N5 Active Handling: Weighing & Transfer N3->N5 N4->N5 N6 Decontamination & Doffing Protocol N5->N6 N7 Halogenated Waste Disposal N6->N7

Safety workflow and PPE decision matrix for handling 8-Chloro-1,5-naphthyridin-3-amine.

References

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". Available at:[Link]

  • IMR Press. "The impact of aromatic amines on the environment: risks and damages". Available at:[Link]

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